molecular formula C18H24NO2P B043643 Dibenzyl diethylphosphoramidite CAS No. 67746-43-4

Dibenzyl diethylphosphoramidite

Cat. No.: B043643
CAS No.: 67746-43-4
M. Wt: 317.4 g/mol
InChI Key: NLGUJOVLAXLSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl diethylphosphoramidite is a specialized organophosphorus compound that serves as a pivotal building block in synthetic organic chemistry, particularly in the phosphitylation step of nucleoside and nucleotide synthesis. Its primary research value lies in its application as a key phosphoramidite reagent for the preparation of oligonucleotides, which are fundamental tools in molecular biology, genomics, and therapeutic development. The mechanism of action involves the reaction of the phosphoramidite group with a hydroxyl group on a nucleoside or another molecule, typically activated by an acidic azole catalyst like tetrazole, to form a phosphite triester intermediate. This intermediate is subsequently oxidized to a stable phosphate triester, forming the backbone of synthetic DNA or RNA strands. The dibenzyl and diethyl groups confer specific steric and electronic properties that can influence the reaction kinetics and selectivity, making this reagent valuable for synthesizing phosphoramidite analogs and other complex phosphorus-containing molecules. Researchers utilize this compound in the development of antisense oligonucleotides, siRNA constructs, primers, probes, and for the site-specific introduction of phosphate modifications, thereby advancing studies in gene function, drug discovery, and diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO2P/c1-3-19(4-2)22(20-15-17-11-7-5-8-12-17)21-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGUJOVLAXLSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407973
Record name DIBENZYL DIETHYLPHOSPHORAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67746-43-4
Record name DIBENZYL DIETHYLPHOSPHORAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl diethylphosphoramidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Dibenzyl Diethylphosphoramidite: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl diethylphosphoramidite, a trivalent phosphorus compound, serves as a cornerstone reagent in modern synthetic organic chemistry, particularly in the fields of oligonucleotide and glycoconjugate synthesis. Its unique combination of a reactive P(III) center, sterically accessible diethylamino leaving group, and benzyl protecting groups makes it an exceptionally versatile phosphitylating agent. The benzyl groups offer robust protection during synthetic sequences and can be cleanly removed under mild hydrogenolysis conditions, ensuring orthogonality with other common protecting groups. This guide provides a comprehensive overview of the core chemical properties, synthesis, mechanistic action, and key applications of this compound, offering field-proven insights and detailed protocols for laboratory professionals.

Physicochemical Properties and Characterization

This compound is a moisture-sensitive liquid that requires careful handling and storage under an inert atmosphere to maintain its integrity.[1] Its properties are crucial for its application, dictating solvent choice, reaction conditions, and purification strategies.

Table 1: Core Physicochemical Properties

PropertyValueReference(s)
IUPAC Name N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine[2]
CAS Number 67746-43-4[2]
Molecular Formula C₁₈H₂₄NO₂P[1][2]
Molecular Weight 317.36 g/mol [2]
Appearance Clear, colorless liquid[3]
Density 1.06 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.545[1]
Boiling Point Data not readily available (subject to decomposition)
Solubility Soluble in chloroform, acetonitrile, THF, dichloromethane[1]
Storage Temperature 2-8°C, under inert atmosphere (Argon or Nitrogen)[4]
Spectroscopic Characterization: The ³¹P NMR Signature

The most definitive technique for characterizing phosphoramidites and assessing their purity is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

  • Chemical Shift: this compound exhibits a characteristic signal in the ³¹P NMR spectrum. While the exact chemical shift can vary slightly based on the solvent and concentration, it typically appears in the range of 145-150 ppm .[5] This downfield shift is characteristic of P(III) compounds.

  • Purity Assessment: The presence of impurities can be readily detected.[5]

    • Hydrolysis Product (H-phosphonate): A doublet or singlet appearing around 8-10 ppm indicates hydrolysis due to moisture exposure.

    • Oxidized Product (Phosphate): A signal near 0 ppm signifies oxidation of the P(III) center to a P(V) phosphate.

    • Phosphite Triester Impurity: Signals in the 138–140 ppm range may indicate the presence of phosphite triester byproducts.[5]

Due to the chiral phosphorus center, a pure sample may sometimes appear as two closely spaced signals representing the two diastereomers.[5][6]

Synthesis of this compound

The synthesis of this reagent is typically achieved by reacting a suitable phosphorus precursor with benzyl alcohol in the presence of a base. A common and reliable laboratory-scale method involves the use of phosphorus trichloride (PCl₃) or, more conveniently, a dichlorophosphoramidite precursor.[7][8]

Laboratory Synthesis Protocol via Dichlorophosphoramidite

This two-step, one-pot procedure offers high yields and is adaptable for laboratory settings.

Step 1: Preparation of Diethylphosphoramidous Dichloride React phosphorus trichloride with an excess of diethylamine in an anhydrous, non-polar solvent (e.g., hexane) at low temperature (0°C). The resulting diethylammonium chloride salt is filtered off under inert conditions.

Step 2: Reaction with Benzyl Alcohol The crude diethylphosphoramidous dichloride is then reacted with two equivalents of anhydrous benzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine (TEA) or Hünig's base (DIPEA), in a solvent like anhydrous tetrahydrofuran (THF).[7]

Detailed Protocol:

  • To a stirred solution of diethylphosphoramidous dichloride (1 eq) in anhydrous THF (5-10 mL per mmol) under an argon atmosphere at 0°C, add anhydrous triethylamine (2.2 eq).

  • Slowly add a solution of anhydrous benzyl alcohol (2.0 eq) in anhydrous THF dropwise, maintaining the temperature near 0°C.

  • Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The formation of a white precipitate (triethylammonium chloride) will be observed.[7]

  • Filter the suspension under argon to remove the salt, washing the solid with anhydrous THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification is typically achieved by vacuum distillation or, for smaller scales, by flash column chromatography on silica gel pre-treated with triethylamine (e.g., hexane/ethyl acetate/TEA 90:5:5) to prevent degradation on the acidic silica.[5]

Mechanism of Action in Phosphitylation

This compound is not reactive toward alcohols on its own; it requires activation by a weak acid catalyst, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-(ethylthio)-1H-tetrazole (ETT).[][10][11] This activation step is the cornerstone of its utility in oligonucleotide synthesis and other phosphorylation reactions.[12]

The Phosphitylation Cycle:

  • Activation: The activator protonates the nitrogen atom of the diethylamino group, converting it into an excellent leaving group.[10]

  • Nucleophilic Attack: The free hydroxyl group of the substrate (e.g., a nucleoside) performs a nucleophilic attack on the electrophilic phosphorus center.

  • Coupling: The protonated diethylamine is displaced, forming a new P-O bond and generating a phosphite triester intermediate.[]

  • Stabilization (Oxidation): In oligonucleotide synthesis, this unstable P(III) phosphite triester is immediately oxidized to a stable P(V) phosphate triester using an oxidizing agent like iodine in the presence of water.[]

G

Core Applications and Experimental Protocols

The primary utility of this compound is as a phosphitylating agent for alcohols, most notably in the synthesis of glycosyl phosphates and modified oligonucleotides.[14][15]

Application: Phosphitylation of a Primary Alcohol (General Protocol)

This protocol outlines the general procedure for introducing a dibenzyl phosphite group onto a molecule bearing a primary hydroxyl group. The causality behind the experimental choices is critical: anhydrous conditions are paramount because phosphoramidites and their activated intermediates are highly susceptible to hydrolysis.[16] The use of an activator is non-negotiable as it generates the reactive species.

Experimental Protocol:

  • Preparation: Dry the alcohol substrate thoroughly, typically by co-evaporation with anhydrous toluene or by drying under high vacuum for several hours. Ensure all glassware is flame-dried or oven-dried.

  • Reaction Setup: Dissolve the dried alcohol (1.0 eq) in anhydrous acetonitrile or dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Reagent Addition: Add this compound (1.2-1.5 eq). The slight excess ensures the reaction goes to completion, compensating for any minor degradation of the reagent.

  • Activation: Add a solution of the activator, such as 0.45 M 1H-tetrazole in acetonitrile (1.1 eq). The addition should be done dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Quench the reaction by adding a few drops of saturated sodium bicarbonate solution to neutralize the acidic activator.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dibenzyl phosphite triester by flash column chromatography on silica gel, using a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent product degradation.

G

Deprotection of Benzyl Groups

A key advantage of using this compound is the ease of removing the benzyl protecting groups. They are stable to a wide range of acidic and basic conditions used for removing other protecting groups (e.g., DMT, acyl groups), but are selectively cleaved under mild, neutral conditions.

Protocol: Catalytic Hydrogenolysis

  • Dissolve the dibenzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10% by weight of the substrate).

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus.

  • Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate to yield the deprotected phosphate or phosphonic acid product.

This method is highly efficient and clean, with the only byproduct being toluene.[17]

Safety, Handling, and Storage

Trustworthiness in protocol design extends to ensuring user safety. Phosphoramidites are reactive and hazardous compounds that demand strict handling procedures.

  • Hazards: this compound is classified as a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]

  • Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Use syringes and cannulation techniques under an inert atmosphere to transfer the liquid.

  • Storage: The reagent is moisture and air-sensitive.[1] It must be stored in a tightly sealed container under an inert atmosphere (argon is preferred) at low temperatures (2-8°C). The thermal stability of phosphoramidites is a critical factor for safety and efficacy, especially in large-scale synthesis, as thermal degradation can lead to hazardous byproducts and compromise the reaction.[18][19]

References

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5066231, this compound. Retrieved January 12, 2026, from [Link]

  • Sim, M. M., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. Journal of the American Chemical Society, 115(23), 11040-11041. Available from: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 67746-43-4. Retrieved January 12, 2026, from [Link]

  • Life Science Leader. (2023). A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis. Retrieved January 12, 2026, from [Link]

  • American Chemical Society. (n.d.). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Retrieved January 12, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21689176, Dibenzyl phosphoramidite. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2008). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved January 12, 2026, from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2013). The mechanism of the phosphoramidite synthesis of polynucleotides. Retrieved January 12, 2026, from [Link]

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved January 12, 2026, from [Link]

  • SlideShare. (2015). Synthesis of oligonucleotides by phosphoramidite method. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2014). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. Retrieved January 12, 2026, from [Link]

  • Hcbiosynthesis. (n.d.). Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2004). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dibenzyl Diethylphosphoramidite (CAS: 67746-43-4)

Preamble: Beyond the Building Block – A Perspective on Phosphoramidite Chemistry

In the landscape of modern molecular biology and therapeutic development, the automated chemical synthesis of oligonucleotides stands as a foundational technology. This process, elegant in its cyclic simplicity, empowers researchers to construct sequences of DNA and RNA with near-atomic precision. At the heart of this capability lies the phosphoramidite, a class of activated nucleoside derivatives that serve as the fundamental building blocks for chain elongation.[]

This guide moves beyond a superficial overview to provide a deep, technical dive into a specific and highly versatile phosphitylating agent: This compound . While not a nucleoside phosphoramidite itself, its utility in phosphorylation reactions and the introduction of phosphate moieties is of significant interest. We will explore its synthesis, mechanistic role, and practical application, grounding our discussion in the principles of synthetic organic chemistry and the hard-won insights of process development. The narrative that follows is structured not as a rigid manual, but as a logical journey from the molecule's core properties to its sophisticated applications, emphasizing the causality behind each experimental choice.

Section 1: Core Molecular Profile and Handling Protocols

Before employing any reagent, a thorough understanding of its physical properties and safe handling requirements is paramount. This section serves as the foundational data sheet for this compound.

1.1: Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below for rapid reference.[2][3][4]

PropertyValue
CAS Number 67746-43-4
Molecular Formula C₁₈H₂₄NO₂P
Molecular Weight 317.36 g/mol
Appearance Clear, colorless liquid
Density 1.06 g/mL at 25 °C
Refractive Index n20/D 1.545
Boiling Point 131-132 °C at reduced pressure
Solubility Soluble in chloroform, ethyl acetate, acetonitrile, THF
1.2: Safety, Storage, and Stability – A Self-Validating System

The trustworthiness of any synthesis is directly linked to the integrity of its starting materials. This compound is a moisture-sensitive and flammable liquid, necessitating stringent handling and storage protocols to prevent degradation and ensure operator safety.

Hazard Profile: [2][5]

  • Flammability: Flammable liquid and vapor (Flash Point: 34 °C / 93.2 °F). Keep away from heat, sparks, and open flames.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles/faceshield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Storage Protocol:

  • Short-term: May be stored at room temperature for brief periods.[6]

  • Long-term: For optimal stability and to prevent hydrolysis, long-term storage at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[6][7]

  • Handling: Use anhydrous solvents and techniques to avoid exposure to moisture, which can hydrolyze the phosphoramidite, reducing its efficacy.

Section 2: Synthesis and Quality Control

A reliable supply of high-purity reagent is critical. This section details a common synthetic route to this compound and the analytical methods required to validate its quality.

2.1: Retrosynthetic Analysis and Practical Synthesis

The synthesis of phosphoramidites of this type is typically achieved by reacting a phosphorus-halogen species with the desired alcohol and amine components. A plausible and efficient route involves the reaction of phosphorus trichloride with benzyl alcohol, followed by the introduction of diethylamine. A more direct laboratory-scale synthesis might adapt the procedure used for the analogous diisopropyl compound, starting from a commercially available phosphoramidous dichloride.[8]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Amine Addition: Diethylphosphoramidous dichloride is dissolved in the THF. Anhydrous triethylamine (as an acid scavenger) is added to the solution.

  • Alcohol Addition: The flask is cooled to 0 °C in an ice-salt bath. Anhydrous benzyl alcohol, dissolved in anhydrous THF, is added dropwise via the dropping funnel while maintaining the temperature near 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting triethylamine hydrochloride salt is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final high-purity this compound.

Synthesis cluster_reactants Starting Materials PCl3 PCl3 Intermediate1 Dibenzyl chlorophosphite (intermediate) PCl3->Intermediate1 + 2 BnOH BnOH Benzyl Alcohol (2 eq.) Et2NH Diethylamine (1 eq.) Base Base (e.g., Et3N) Product This compound Intermediate1->Product + Et2NH / Base

Caption: Synthetic pathway for this compound.

2.2: Analytical Characterization for Quality Assurance

Purity is not an optional attribute; it is a prerequisite for high-fidelity synthesis. The following table outlines the key analytical techniques and expected results for validating a batch of this compound.

TechniqueParameterSpecificationRationale
³¹P NMR Chemical Shift~147-150 ppmThe phosphorus-31 nucleus provides a unique and highly sensitive signal for trivalent phosphorus compounds. The chemical shift is characteristic of the phosphoramidite environment. The presence of other significant peaks would indicate impurities such as the corresponding phosphate (oxidized product) or hydrolyzed species.
¹H NMR Spectral IntegrityConforms to structureProton NMR confirms the presence and correct integration of the diethylamino protons (CH₂ and CH₃) and the benzyl protons (CH₂ and aromatic).
Purity (HPLC) Area %≥85% (technical grade)High-Performance Liquid Chromatography separates the main component from non-volatile impurities, providing a quantitative measure of purity.

Section 3: The Core Application – Phosphitylation and Oligonucleotide Synthesis

This compound serves as a powerful phosphitylating agent, primarily used to introduce a dibenzyl-protected phosphate group onto a hydroxyl moiety.[9] This is foundational to its role in modified oligonucleotide synthesis and other phosphorylation chemistries.

3.1: The Mechanism of Phosphitylation

The core reaction is the coupling of the phosphoramidite to a free hydroxyl group, a process that is not spontaneous but requires activation by a weak acid.[][11] The most common activators are azole derivatives, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[][13]

The Causality of Activation:

  • Protonation: The activator protonates the nitrogen atom of the diethylamino group on the phosphoramidite. This is the key step that transforms the relatively stable phosphoramidite into a highly reactive intermediate.

  • Leaving Group Departure: Protonation turns the diethylamino group into a good leaving group (diethylamine).

  • Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain (or any target alcohol) acts as a nucleophile, attacking the now highly electrophilic phosphorus center.

  • Phosphite Triester Formation: This attack displaces the protonated diethylamino group, forming a new P-O bond and yielding a phosphite triester linkage. This linkage is the precursor to the final phosphate backbone of the DNA/RNA chain.[]

Coupling_Mechanism Phosphoramidite Dibenzyl diethylphosphoramidite Activated_P Activated Phosphoramidite Intermediate Phosphoramidite->Activated_P Protonation Activator Activator (e.g., Tetrazole) Activator->Activated_P Protonation Nucleoside R-OH (Growing Oligo Chain) Triester Phosphite Triester Product Nucleoside->Triester Nucleophilic Attack Activated_P->Triester Nucleophilic Attack

Caption: The activation and coupling mechanism in phosphoramidite chemistry.

3.2: Role in the Solid-Phase Synthesis Cycle

While not a standard nucleoside phosphoramidite, this compound can be used to add a 5'-phosphate group to a synthetic oligonucleotide, a common requirement for applications like ligation or sequencing. The process fits within the standard automated synthesis cycle.

The Four-Step Cycle: [14][15][16]

  • Deblocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected by removing the dimethoxytrityl (DMT) group with a mild acid (e.g., trichloroacetic acid).

  • Coupling: The free 5'-hydroxyl group is coupled with the activated phosphoramidite (in this case, activated this compound) to form a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. This stabilizes the newly formed internucleotide bond.[]

This cycle is repeated for each nucleoside phosphoramidite until the desired sequence is assembled.

3.3: The Benzyl Protecting Group Advantage and Deprotection Strategy

The choice of the benzyl group for phosphate protection is a key feature of this reagent. Unlike the more common 2-cyanoethyl group, which is removed under strong basic conditions, benzyl groups are typically removed under neutral conditions via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C).[17][18]

Why this matters:

  • Milder Conditions: This deprotection strategy is significantly milder and avoids the harsh basic treatments (e.g., concentrated ammonium hydroxide at high temperatures) that can damage sensitive modifications or labels on the oligonucleotide.[17][19][20]

  • Orthogonality: It provides an orthogonal deprotection scheme, allowing for selective removal of phosphate protecting groups while other protecting groups (like those on the nucleobases) remain intact.

Deprotection Workflow:

  • Cleavage from Support: The oligonucleotide is first cleaved from the solid support, typically with ammonium hydroxide, which also removes the cyanoethyl groups if standard nucleoside phosphoramidites were used in the chain.[19]

  • Base Deprotection: The same basic treatment removes the protecting groups from the nucleobases (A, C, and G).

  • Benzyl Group Removal: After purification, the oligonucleotide is dissolved in a suitable solvent, and the benzyl groups are removed by hydrogenation, yielding the final, fully deprotected oligonucleotide with a 5'-phosphate group.

Workflow Start Solid-Support Bound Oligo Coupling Coupling with This compound Start->Coupling Final Synthesis Cycle Cleavage Cleavage & Base Deprotection (e.g., NH4OH) Coupling->Cleavage Purification Purification (HPLC/PAGE) Cleavage->Purification Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Purification->Hydrogenation Benzyl Group Removal FinalProduct Final 5'-Phosphorylated Oligo Hydrogenation->FinalProduct

Caption: Post-synthesis workflow for a 5'-phosphorylated oligonucleotide.

Section 4: Conclusion – An Enabling Reagent

This compound is more than just a chemical with a CAS number; it is a specialized tool that offers distinct advantages for the synthesis of modified oligonucleotides. Its utility is rooted in the strategic use of benzyl protecting groups, which enables milder deprotection conditions compared to standard phosphoramidite chemistry. For researchers working with sensitive labels, complex conjugates, or requiring orthogonal protection strategies, this reagent provides a robust and reliable solution. By understanding its synthesis, handling, mechanism, and the rationale behind its application, scientists can fully leverage its potential to advance their research and development objectives.

References

  • Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]

  • Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. (2023, February 22). ACS Publications. Retrieved from [Link]

  • Dahl, B. H., Nielsen, J., & Dahl, O. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC - NIH. Retrieved from [Link]

  • The Phosphoramidite Approach for Oligonucleotide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • This compound CAS#: 67746-43-4. (n.d.). ChemWhat. Retrieved from [Link]

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Dibenzyl N,N-diethylphosphoramidite (85%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Advanced method for oligonucleotide deprotection. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. (n.d.). American Chemical Society. Retrieved from [Link]

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. (n.d.). Oxford Academic. Retrieved from [Link]

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved from [Link]

  • Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved from [Link]

Sources

Introduction: The Role of Dibenzyl Diethylphosphoramidite in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dibenzyl Diethylphosphoramidite for Advanced Synthesis

This compound, a P(III) phosphitylating agent, is a cornerstone reagent in synthetic organic chemistry, particularly in the fields of glycochemistry and oligonucleotide synthesis. Its utility lies in its ability to efficiently form phosphite triester intermediates, which can be subsequently oxidized to the more stable phosphate triester. The benzyl protecting groups on the phosphorus atom are particularly advantageous as they can be cleanly removed under mild conditions via hydrogenolysis, a process that preserves many other sensitive functional groups within a complex molecule.

This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties to its practical application in the laboratory. It is designed for researchers and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in synthesizing complex biomolecules and their analogues.

Part 1: Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its successful and safe application. This compound is a moisture-sensitive liquid that requires careful handling to maintain its reactivity.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These values are essential for accurate reaction setup and characterization.

PropertyValueSource
Molecular Weight 317.36 g/mol [1][2]
Molecular Formula C₁₈H₂₄NO₂P[1][2][3]
CAS Number 67746-43-4[1][3]
Appearance Liquid
Density 1.06 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.545[1]
Boiling Point 106 - 108 °C at 1 hPa[4]
Flash Point 34 °C (93.2 °F) - closed cup[1]
Storage Temperature 2-8°C, under inert atmosphere[1]
Chemical Structure

The structure of this compound features a central trivalent phosphorus atom bonded to a diethylamino group and two benzyloxy groups.

Caption: Chemical structure of this compound.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always use in a fume hood. Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

  • Handling: The reagent is sensitive to moisture and air.[1] Operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use dry solvents and glassware.

  • Storage: Store tightly sealed in a refrigerator at 2-8°C under an inert atmosphere.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[5]

Part 2: Mechanism of Action and Synthetic Applications

The core utility of this compound stems from the reactivity of the P(III) center. In the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, the diethylamino group is protonated, transforming it into an excellent leaving group.[6] This allows a nucleophile, typically an alcohol (e.g., a hydroxyl group on a sugar or a nucleoside), to attack the electrophilic phosphorus center, displacing diethylamine and forming a phosphite triester.

This two-step process—activation followed by nucleophilic substitution—is the foundation of phosphoramidite chemistry, which is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[][8]

Key Applications:
  • Phosphorylation of Alcohols: It is widely used for the direct phosphorylation of alcohols to generate dibenzyl phosphates after an oxidation step.

  • Synthesis of Glycosyl Phosphates: The reagent is highly effective for the synthesis of dibenzyl glycosyl phosphites, which are key precursors to glycosyl phosphates and sugar nucleotides.[9][10] These molecules are vital in studying and manipulating biological pathways involving carbohydrate metabolism and signaling.

  • Oligonucleotide Synthesis: While other phosphoramidites (with DMT-protected nucleosides) are used for chain elongation, the underlying chemistry is identical.[11][12] this compound serves as an excellent model compound for understanding the fundamental coupling reaction.

G start Start: Alcohol (R-OH) + This compound activator Step 1: Activation Add weak acid catalyst (e.g., 1H-Tetrazole) start->activator Reagents phosphitylation Step 2: Phosphitylation Nucleophilic attack by R-OH Forms Phosphite Triester activator->phosphitylation Activated Reagent oxidation Step 3: Oxidation Add oxidant (e.g., m-CPBA or H₂O₂) Converts P(III) to P(V) phosphitylation->oxidation P(III) Intermediate phosphate Intermediate: Dibenzyl Phosphate Triester oxidation->phosphate P(V) Intermediate deprotection Step 4: Deprotection Hydrogenolysis (H₂, Pd/C) Removes benzyl groups phosphate->deprotection Protected Product finish Final Product: Phosphate (R-O-PO₃H₂) deprotection->finish Cleavage

Caption: General workflow for alcohol phosphorylation.

Part 3: Experimental Protocol - Synthesis of a Dibenzyl Glycosyl Phosphite

This protocol is a representative example of the use of this compound for the phosphitylation of a protected sugar alcohol, adapted from established methodologies.[9] This procedure must be performed under an inert atmosphere due to the reagent's sensitivity.

Objective:

To synthesize a dibenzyl phosphite derivative from a protected monosaccharide (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose).

Materials and Reagents:
  • Protected sugar (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose)

  • This compound (technical grade, ≥85%)

  • 1H-Tetrazole (sublimed)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry argon or nitrogen.

    • Add the protected sugar (1.0 eq) and 1H-tetrazole (0.5 eq) to the flask.

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M solution relative to the sugar).

  • Phosphitylation Reaction:

    • Cool the solution to 0°C using an ice-water bath.

    • Causality: Cooling the reaction minimizes potential side reactions and provides better control over the exothermic activation step.

    • Slowly add this compound (1.2 eq) to the stirred solution via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: The reaction is self-validating. The formation of the phosphite triester product will show a new, less polar spot on the TLC plate compared to the starting alcohol.

  • Workup and Extraction:

    • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃. This neutralizes the acidic activator.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude phosphite triester by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • The phosphite triester is sensitive; therefore, it is sometimes recommended to add a small amount of triethylamine (0.5%) to the eluent to prevent degradation on the silica.

  • Subsequent Oxidation (Optional but common):

    • To obtain the stable phosphate, dissolve the purified phosphite triester in DCM and cool to 0°C.

    • Add an oxidant such as meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.

    • Stir for 30 minutes, then quench with aqueous sodium thiosulfate.

    • Perform an extractive workup as described in Step 3 to isolate the stable dibenzyl phosphate triester, which can be further purified by chromatography.

References

  • ChemWhat. (n.d.). This compound CAS#: 67746-43-4. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3]

  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260–2267. Retrieved from [Link][9]

  • American Chemical Society. (n.d.). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. Retrieved from [Link][10]

  • HuiCheng Biotech. (n.d.). Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Dibenzyl phosphoramidite. PubChem Compound Database. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link][]

  • CordenPharma. (2022). Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. Retrieved from [Link][8]

  • UTUPub. (n.d.). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Retrieved from [Link][11]

  • Gait, M. J. (1988). Manual oligonucleotide synthesis using the phosphoramidite method. Methods in Molecular Biology, 4, 193–213. Retrieved from [Link][12]

  • Glen Research. (n.d.). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Retrieved from [Link]

Sources

The Mechanism and Application of Dibenzyl Diethylphosphoramidite in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the precise construction of molecules is paramount. In the realm of oligonucleotide and phosphopeptide synthesis, phosphoramidite chemistry stands as the cornerstone methodology. This guide provides a detailed exploration of a specific and powerful reagent within this class: Dibenzyl diethylphosphoramidite. We will dissect its mechanism of action, explore its practical applications, and provide the technical insights necessary for its successful implementation in the laboratory.

Introduction to Phosphoramidite Chemistry and the Role of this compound

The automated solid-phase synthesis of oligonucleotides, a process fundamental to modern molecular biology and therapeutics, relies on the sequential addition of nucleotide building blocks.[] Phosphoramidites are the activated form of these nucleosides, engineered for controlled and efficient coupling.[] A standard phosphoramidite monomer possesses several key features: a nucleoside base with its exocyclic amino groups protected, a 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group, and a reactive 3'-phosphoramidite moiety.[2]

This compound, with the chemical formula (C₂H₅)₂NP(OCH₂C₆H₅)₂, is a phosphitylating agent.[3] Unlike the more common β-cyanoethyl phosphoramidites used for standard oligonucleotide synthesis, the dibenzyl analogue offers a distinct advantage in specific applications due to the nature of its phosphorus-protecting groups. The benzyl groups provide stability during the synthesis cycles and can be removed under conditions orthogonal to the standard deprotection methods used for the nucleobase and backbone protecting groups.[4][5] This unique characteristic makes it a valuable tool for the synthesis of modified oligonucleotides, phosphopeptides, and other phosphorylated molecules where mild and specific deprotection is required.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

The Core Mechanism: A Step-by-Step Elucidation

The utility of this compound in synthesis is best understood by examining its role within the well-established phosphoramidite cycle. This cycle consists of four primary steps: deblocking, coupling, oxidation, and capping.[2]

The Phosphoramidite Synthesis Cycle

The synthesis begins with a nucleoside anchored to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a DMT group.[6]

The Solid-Phase Oligonucleotide Synthesis Workflow

G cluster_0 Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposes 5'-OH Oxidation Oxidation Coupling->Oxidation Forms P(III) linkage Capping Capping Oxidation->Capping Stabilizes to P(V) Capping->Deblocking Blocks unreacted chains Initiates next cycle end Final Product: Cleavage & Deprotection Capping->end start Start: Nucleoside on Solid Support start->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The cycle commences with the removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[2] The resulting free 5'-hydroxyl group is now available for the coupling reaction.

Step 2: Coupling This is the crucial chain elongation step where this compound comes into play. The phosphoramidite is activated by a weak acid, commonly an azole catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[] The activator protonates the nitrogen atom of the diethylamino group, converting it into a good leaving group.[8] The free 5'-hydroxyl of the support-bound nucleoside then performs a nucleophilic attack on the phosphorus atom, displacing the diethylamine and forming a new phosphite triester linkage.[8]

Mechanism of the Coupling Reaction

cluster_0 Activation cluster_1 Coupling Amidite R-O-P(N(Et)2)(OBn)2 ActivatedAmidite [R-O-P+(N(Et)2H)(OBn)2][Activator]- Amidite->ActivatedAmidite Protonation Activator Activator (e.g., Tetrazole) Product Support-Nu-5'-O-P(OBn)2-O-R ActivatedAmidite->Product Nucleophilic Attack Nucleoside Support-Nu-5'-OH Nucleoside->Product

Caption: Activation of this compound and subsequent coupling.

Step 3: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is immediately oxidized to a more stable pentavalent phosphate triester.[8] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[9]

Step 4: Capping To prevent the elongation of unreacted chains (which would result in deletion mutations in the final oligonucleotide), any free 5'-hydroxyl groups that failed to couple are permanently blocked.[2] This is achieved by acetylation using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.[2]

This four-step cycle is repeated for each nucleotide to be added to the growing chain.

The Critical Deprotection Strategy for Dibenzyl Groups

The key distinction of using this compound lies in the final deprotection of the phosphate backbone. Unlike the β-cyanoethyl group, which is removed by β-elimination under basic conditions (e.g., with aqueous ammonia), the benzyl groups are stable to bases.[8][10] This stability allows for the use of base-labile modifications on the nucleobases or the sugar moiety that would not survive standard deprotection protocols.

The removal of the benzyl protecting groups is achieved through hydrogenolysis .[11][12] This reaction involves the cleavage of the carbon-oxygen bond by the addition of hydrogen.

Common Methods for Benzyl Group Hydrogenolysis:

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CAtmospheric or elevated pressureClean reaction, high yieldRequires specialized hydrogenation equipment, potential for reduction of other functional groups
Catalytic Transfer Hydrogenolysis Pd/C, Formic acid or 2-PropanolRoom temperatureMilder conditions, no H₂ gas requiredMay require longer reaction times, potential for side reactions with certain substrates

Mechanism of Catalytic Hydrogenolysis

ProtectedPhosphate R-O-P(O)(OBn)2 DeprotectedPhosphate R-O-P(O)(OH)2 ProtectedPhosphate->DeprotectedPhosphate Hydrogenolysis Toluene 2 x Toluene ProtectedPhosphate->Toluene Byproduct Catalyst Pd/C, H2

Caption: Deprotection of the dibenzyl phosphate triester via hydrogenolysis.

The choice of hydrogenolysis method depends on the specific requirements of the synthesized molecule and the available laboratory equipment. Catalytic transfer hydrogenation is often preferred for its milder conditions and operational simplicity.[5]

Experimental Protocols

Standard Coupling Protocol using this compound

Materials:

  • This compound (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)

  • Solid support with the initial nucleoside

  • Anhydrous acetonitrile for washing

  • Automated DNA/RNA synthesizer or manual synthesis apparatus

Procedure:

  • Deblocking: Treat the solid support with 3% TCA in dichloromethane for 2 minutes to remove the DMT group.

  • Washing: Wash the support thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for 5-15 minutes. The optimal coupling time should be determined empirically for the specific nucleoside and scale.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Treat the support with a 0.02 M solution of iodine in THF/water/pyridine for 1 minute.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with the capping solution (acetic anhydride/N-methylimidazole) for 1 minute.

  • Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.

Protocol for Deprotection of Dibenzyl Groups via Catalytic Transfer Hydrogenolysis

Materials:

  • Oligonucleotide bound to solid support with dibenzyl-protected phosphates

  • Palladium on carbon (10% Pd/C)

  • Formic acid or 2-Propanol

  • Anhydrous solvent (e.g., THF or a mixture of THF and methanol)

Procedure:

  • Cleavage from Support and Base Deprotection: Treat the solid support with concentrated aqueous ammonia at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

  • Lyophilization: Lyophilize the resulting solution to obtain the crude oligonucleotide with the dibenzyl-protected phosphate backbone.

  • Hydrogenolysis: a. Dissolve the crude oligonucleotide in an appropriate anhydrous solvent. b. Add 10% Pd/C (typically 10-20% by weight of the oligonucleotide). c. Add the hydrogen donor (e.g., a large excess of formic acid or 2-propanol). d. Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or mass spectrometry.

  • Work-up: a. Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. b. Wash the celite pad with the reaction solvent. c. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the deprotected oligonucleotide using standard techniques such as HPLC or gel electrophoresis.

Advantages and Considerations

Advantages of this compound:

  • Orthogonal Deprotection: The key advantage is the ability to deprotect the phosphate backbone under neutral conditions (hydrogenolysis), which is compatible with base-labile modifications.[4]

  • Stability: The benzyl groups are stable to the acidic and basic conditions of the standard phosphoramidite synthesis cycle.[13]

  • Versatility: It can be used for the synthesis of phosphopeptides, modified oligonucleotides, and other phosphorylated molecules.[14]

Considerations and Potential Side Reactions:

  • Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be poisoned by sulfur-containing compounds. Therefore, this deprotection method may not be suitable for phosphorothioate-containing oligonucleotides.

  • Reduction of Other Functional Groups: Catalytic hydrogenation can potentially reduce other functional groups, such as alkenes or alkynes, if present in the molecule.[4] Careful selection of the reaction conditions is necessary to ensure selectivity.

  • Incomplete Deprotection: Inefficient hydrogenolysis can lead to incomplete removal of the benzyl groups, resulting in a heterogeneous product mixture. Optimization of the catalyst, hydrogen source, and reaction time is crucial.

Conclusion

This compound is a valuable reagent for the synthesis of complex phosphorylated molecules. Its unique deprotection strategy, based on hydrogenolysis, provides an orthogonal approach that expands the scope of phosphoramidite chemistry. By understanding the detailed mechanism of action and the nuances of its application, researchers can leverage this powerful tool to construct novel oligonucleotides, phosphopeptides, and other molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Leary, J. A., et al. (2022). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition, 61(3), e202111927. [Link]

  • ResearchGate. (n.d.). Scope of the on-DNA Cbz and benzyl ether hydrogenolysis. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • König, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 6048–6052. [Link]

  • ResearchGate. (n.d.). Dibenzyl N , N -Diisopropylphosphoramidite | Request PDF. [Link]

  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

  • ResearchGate. (2024, May 17). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. [Link]

  • ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. [Link]

  • Kikelj, D., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1343. [Link]

  • ResearchGate. (n.d.). Synthesis of phosphoramidite building blocks 8-12. [Link]

  • Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]

  • Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. [Link]

  • Glen Research. (n.d.). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. [Link]

Sources

Dibenzyl Diethylphosphoramidite: A Comprehensive Technical Guide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of drug development and molecular biology, the precise and efficient formation of phosphate esters is a cornerstone of innovation. Among the arsenal of reagents available for this critical transformation, phosphoramidites stand out for their reactivity and versatility. This guide provides an in-depth technical exploration of a particularly efficacious reagent: dibenzyl diethylphosphoramidite. Herein, we will delve into its synthesis, mechanism of action, and field-proven applications, offering a robust resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of this compound

Phosphitylating reagents are essential tools for the introduction of a phosphite group onto an alcohol, which can then be oxidized to the corresponding phosphate. This two-step, one-pot process is often preferred over direct phosphorylation due to the higher reactivity of P(III) reagents compared to their P(V) counterparts. This compound, a member of the P(III) reagent class, offers a distinct set of advantages:

  • Benzyl Protecting Groups: The benzyl groups provide robust protection of the phosphate precursor during synthesis and can be readily removed under mild conditions via hydrogenolysis. This orthogonality is crucial when working with sensitive substrates that cannot withstand harsh deprotection conditions.

  • Tunable Reactivity: The diethylamino group modulates the reactivity of the phosphorus center, rendering the reagent stable enough for storage yet highly reactive upon activation.

  • High Efficiency: When used with an appropriate activator, this compound reacts rapidly and cleanly with a wide range of alcohols, including sterically hindered ones, to afford high yields of the desired phosphite triester.[1]

These attributes have positioned this compound as a valuable reagent in the synthesis of key biological molecules such as nucleotides, phosphorylated peptides, and glycosyl phosphates.[2][3][4]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₈H₂₄NO₂P
Molecular Weight 317.36 g/mol
Appearance Clear colorless to pale yellow oil
Boiling Point 131-132 °C @ 0.0001 Torr
Density 1.06 g/mL at 25 °C
Refractive Index n20/D 1.545
Solubility Soluble in chloroform, dichloromethane, THF, acetonitrile
Storage 2-8°C under an inert atmosphere
Handling Moisture and light sensitive. Handle in a well-ventilated area with appropriate personal protective equipment.[5]

Note: this compound is sensitive to moisture and air.[6] It is crucial to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to prevent degradation and ensure optimal reactivity. Long-term storage is recommended at -20°C.[7]

The Core of the Application: The Phosphitylation Reaction

The phosphitylation of an alcohol using this compound is a two-stage process that occurs in a single pot: the initial phosphitylation followed by an in-situ oxidation.

Mechanism of Action: The Role of the Activator

This compound does not react with alcohols spontaneously. The reaction requires an activator, typically a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole. The mechanism proceeds as follows:

  • Protonation: The activator protonates the nitrogen atom of the diethylamino group, converting it into a good leaving group.

  • Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the electrophilic phosphorus center and displacing the protonated diethylamine.

  • Formation of the Phosphite Triester: This results in the formation of a new phosphorus-oxygen bond and the desired dibenzyl alkyl phosphite triester.

Phosphitylation_Mechanism cluster_products Products reagent This compound intermediate1 Protonated Reagent reagent->intermediate1 Protonation activator 1H-Tetrazole (Activator) activator->intermediate1 alcohol Alcohol (R-OH) intermediate2 Phosphite Triester alcohol->intermediate2 intermediate1->intermediate2 Nucleophilic Attack diethylamine Diethylamine intermediate1->diethylamine Leaving Group

Caption: Mechanism of alcohol phosphitylation.

Subsequent Oxidation

The newly formed phosphite triester is a P(III) species. To generate the stable phosphate, an oxidation step is required. This is typically achieved by adding an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH), to the reaction mixture. The oxidation converts the phosphite triester to the corresponding phosphate triester (a P(V) species).

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol for the phosphitylation of a primary alcohol. Researchers should note that optimal reaction times and temperatures may vary depending on the specific substrate.

Reagents and Materials
  • This compound

  • Substrate (alcohol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1H-Tetrazole (0.45 M solution in anhydrous acetonitrile)

  • tert-Butyl hydroperoxide (tBuOOH, 5.5 M solution in decane) or mCPBA

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous DCM or THF.

  • Phosphitylation: To the stirred solution, add 1H-tetrazole solution (2.0-3.0 eq) dropwise at room temperature. After a few minutes, add this compound (1.1-1.5 eq) dropwise. Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 30-60 minutes.

  • Oxidation: Once the starting alcohol is consumed, cool the reaction mixture to 0°C. Add the oxidizing agent (e.g., tBuOOH, 1.5-2.0 eq) dropwise. The oxidation is usually rapid, but it is advisable to stir for an additional 30 minutes at 0°C and then for 30 minutes at room temperature.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to decompose any excess oxidant. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Experimental_Workflow start Dissolve Alcohol in Anhydrous Solvent add_activator Add 1H-Tetrazole start->add_activator add_reagent Add this compound add_activator->add_reagent monitor Monitor Reaction (TLC, ³¹P NMR) add_reagent->monitor cool Cool to 0°C monitor->cool oxidize Add Oxidizing Agent cool->oxidize quench Quench with Na₂S₂O₃ oxidize->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by Column Chromatography dry->purify end Isolated Dibenzyl Phosphorylated Product purify->end

Sources

Role of Dibenzyl diethylphosphoramidite in phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Role of Dibenzyl Diethylphosphoramidite in Modern Phosphorylation

Authored by a Senior Application Scientist

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in the synthesis of therapeutics, from oligonucleotide drugs to phosphorylated peptides and glycosyl phosphates. The choice of phosphorylating agent is paramount, dictating reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive technical overview of Dibenzyl N,N-diethylphosphoramidite, a versatile and highly effective phosphitylating reagent. We will delve into the core principles of its reactivity, the mechanistic rationale behind its application, field-proven experimental protocols, and its strategic advantages over other common phosphorylating agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the precise introduction of phosphate moieties onto sensitive and complex biomolecules.

The Strategic Imperative for Precise Phosphorylation

In both biological systems and synthetic chemistry, the phosphate group is more than a simple functional moiety; it is a master controller of molecular function. Its introduction can dramatically alter a molecule's solubility, conformational state, and biological activity. In drug development, phosphorylation is a key strategy for creating prodrugs, modulating pharmacokinetics, and designing active site inhibitors.

Traditional phosphorylating agents, such as phosphorus oxychloride and various chlorophosphates, are highly reactive but often lack selectivity and require harsh conditions, making them unsuitable for complex, multifunctional substrates like peptides or carbohydrates.[1] This challenge led to the development of phosphoramidite chemistry, which offers a tunable, milder, and more controlled approach to forming phosphate linkages.[][3][4] Within this class, Dibenzyl N,N-diethylphosphoramidite (DBDP) has emerged as a reagent of choice for its unique balance of reactivity and stability, largely governed by its dibenzyl protecting groups.[5][6]

Core Mechanism: The Phosphite-Triester Approach

The power of Dibenzyl N,N-diethylphosphoramidite lies in its use of a trivalent phosphorus (P(III)) center, which is subsequently oxidized to the stable pentavalent state (P(V)). This "phosphite-triester" method is a three-stage process that ensures high efficiency and control.[1][7]

The overall workflow can be summarized as follows:

G cluster_main Core Phosphorylation Workflow A 1. Activation & Coupling B 2. Oxidation (P(III) -> P(V)) A->B Formation of Phosphite Triester C 3. Deprotection B->C Formation of Stable Phosphate Triester D Final Phosphorylated Product C->D Removal of Benzyl Groups

Caption: High-level workflow for phosphorylation using this compound.

Step 1: Activation and Coupling

The reaction is initiated by activating the phosphoramidite with a weak acid, typically an azole like 1H-Tetrazole or 4,5-dicyanoimidazole.[1] The choice of activator is critical; its pKa must be low enough to protonate the nitrogen of the diethylamino group, rendering it an excellent leaving group, but not so low as to protonate the substrate's hydroxyl group or cause side reactions.

The protonated phosphoramidite becomes highly electrophilic at the phosphorus center. The hydroxyl group of the substrate (e.g., an alcohol, a serine residue, or a sugar) then performs a nucleophilic attack on the phosphorus, displacing the diethylammonium salt and forming a dibenzyl phosphite triester intermediate. This reaction is highly efficient and typically proceeds rapidly at room temperature under anhydrous, inert conditions.[1]

Step 2: Oxidation

The newly formed phosphite triester is unstable and susceptible to undesired side reactions. Therefore, it is immediately oxidized from the P(III) state to the more stable P(V) phosphate triester.[4] Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) or aqueous iodine.[7] This step is crucial for "locking in" the desired phosphorus linkage and preventing cleavage or rearrangement. The resulting dibenzyl phosphate triester is a stable intermediate that can often be purified by standard chromatographic techniques if necessary.[1]

Step 3: Deprotection - The Role of the Benzyl Group

The benzyl groups are the cornerstone of this reagent's utility. They are robust enough to withstand a wide range of synthetic conditions, including many chromatographic and basic/acidic treatments, yet they can be removed under very mild and specific conditions.[8] The most common method for deprotection is palladium-catalyzed hydrogenolysis (H₂/Pd-C).[1] This reaction is clean, efficient, and proceeds under neutral conditions, leaving other sensitive functional groups intact. The byproducts are toluene and the regenerated catalyst, which are easily removed.

Alternatively, reagents like bromotrimethylsilane (TMSBr) can be used for selective debenzylation of the phosphate ester.[9]

The complete mechanistic pathway is illustrated below:

G cluster_0 Phosphitylation & Oxidation cluster_1 Deprotection compound reagents R-OH (Substrate) This compound 1H-Tetrazole (Activator) phosphite Dibenzyl Phosphite Triester (P-III Intermediate) reagents->phosphite Coupling phosphate Dibenzyl Phosphate Triester (Stable P-V Intermediate) phosphite->phosphate Oxidation oxidant Oxidant (e.g., mCPBA) oxidant->phosphite final_product Final Product (R-O-PO₃²⁻) phosphate->final_product Hydrogenolysis deprotect H₂ / Pd-C deprotect->final_product

Caption: Mechanistic pathway of phosphorylation via the phosphite-triester approach.

Comparative Analysis of Phosphorylating Agents

To fully appreciate the advantages of this compound, it is useful to compare it with other classes of phosphorylating agents. The choice of reagent has a significant impact on yield, purity, and operational complexity.[10]

Phosphorylating Agent ClassRepresentative AgentTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Phosphoramidites This compound 85-95 [10]2-4 [10]Mild conditions, high selectivity, stable intermediates, easy handling. [1]Requires activation and subsequent oxidation step; moisture sensitive. [11]
Phosphochloridates Diethyl Chlorophosphate70-90[10]1-3[10]Highly reactive, versatile.Moisture sensitive, generates corrosive HCl byproduct, less selective.[10]
Phosphorus Oxychlorides Phosphorus Oxychloride (POCl₃)VariableVariableLow cost, powerful phosphorylating agent.Very harsh conditions, poor selectivity, difficult purification.[1]

Field-Proven Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a self-validating, step-by-step methodology for the phosphorylation of a generic primary alcohol (R-OH). The rationale behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials:

  • Substrate (Primary Alcohol, R-OH)

  • This compound (DBDP)

  • 1H-Tetrazole (0.45 M in anhydrous Acetonitrile)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Palladium on Carbon (10% Pd/C)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation (Justification: Reagents are moisture and air-sensitive)

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary alcohol substrate (1.0 eq).

    • Dissolve the substrate in anhydrous DCM.

  • Phosphitylation (Justification: Controlled formation of the P-O bond)

    • Add this compound (1.2 eq) to the solution via syringe.

    • Slowly add 1H-Tetrazole solution (1.2 eq) dropwise at room temperature. Note: The weak acid catalyzes the reaction by protonating the phosphoramidite nitrogen, making it a good leaving group.

    • Stir the reaction mixture under an inert atmosphere for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Oxidation (Justification: Stabilization of the phosphorus center)

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of mCPBA (1.5 eq) in DCM dropwise. Caution: mCPBA is a strong oxidant.

    • Allow the reaction to warm to room temperature and stir for 30 minutes. The phosphite triester (P(III)) is now converted to a stable phosphate triester (P(V)).

  • Work-up and Purification of Intermediate

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dibenzyl-protected phosphate ester by flash column chromatography.

  • Deprotection (Justification: Mild removal of protecting groups to yield the final product)

    • Dissolve the purified dibenzyl phosphate ester in Methanol.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

    • Fit the flask with a hydrogen balloon or connect to a hydrogenation apparatus.

    • Stir vigorously under a hydrogen atmosphere for 4-12 hours until deprotection is complete (monitor by LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric.

    • Concentrate the filtrate to yield the final phosphorylated product.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable reagent across multiple domains of chemical biology and drug discovery.

  • Synthesis of Glycosyl Phosphates and Nucleotides: It has been effectively used for the phosphitylation of protected sugars, providing an efficient route to key biological intermediates like glycosyl phosphates.[12][13]

  • Preparation of Phosphopeptides: The mild conditions are ideal for phosphorylating serine, threonine, and tyrosine residues in protected peptides, enabling the study of protein signaling pathways.[7]

  • Oligonucleotide Synthesis: While specialized phosphoramidites are used on automated synthesizers, the underlying chemistry is the same.[][3][14][15] DBDP is used for preparing modified termini or specialized phosphate linkages.

  • Prodrug Synthesis: Introduction of a phosphate group can enhance the water solubility and bioavailability of a drug candidate. The dibenzyl protection strategy allows the phosphorylation to be performed on complex molecules late in a synthetic sequence.

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

  • Sensitivity: The reagent is sensitive to moisture and air.[11] It should be stored under an inert atmosphere (Nitrogen or Argon) and handled using anhydrous techniques.

  • Reactivity: It reacts with strong oxidizing agents.[11]

  • Toxicity: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Keep refrigerated at 2-8°C to ensure long-term stability.[16]

Conclusion

This compound stands out as a superior reagent for the controlled phosphorylation of sensitive and complex molecules. Its efficacy is rooted in the reliable three-step phosphite-triester methodology, which combines mild activation, efficient coupling, and robust oxidation. The strategic use of benzyl protecting groups affords a crucial advantage, providing stability during synthesis and enabling clean, high-yielding deprotection under mild hydrogenolysis conditions. For researchers and developers in the pharmaceutical and biotechnology sectors, mastering the application of this reagent is a key step toward the efficient synthesis of phosphorylated biomolecules of therapeutic and academic interest.

References

  • A Comparative Guide to Phosphorylating Agents: Evaluating Dipentyl Phosphoramidate Against Commercial Altern
  • SAFETY DATA SHEET: Dibenzyl N,N-diisopropylphosphoramidite. Thermo Fisher Scientific.
  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260–2267. [Link]

  • A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]

  • Synthesis and Use of Glycosyl Phosphites: An Effective Route to Glycosyl Phosphates, Sugar Nucleotides, and Glycosides. American Chemical Society. [Link]

  • Di-t-butyl N, N-diethylphosphoramidite and dibenzyl N, N-diethylphosphoramidite. Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides. ResearchGate. [Link]

  • Dibenzyl-N,N-diisopropylphosphoramidite. Chem-Impex. [Link]

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC - NIH. [Link]

  • Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry. [Link]

  • Manual oligonucleotide synthesis using the phosphoramidite method. PubMed. [Link]

  • Synthesis of oligonucleotides by phosphoramidite method. Slideshare. [Link]

  • The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

Sources

The Stability and Storage of Dibenzyl Diethylphosphoramidite: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, particularly in the synthesis of oligonucleotides and other modified biomolecules, the integrity of starting materials is paramount. Among these critical reagents, dibenzyl diethylphosphoramidite plays a significant role as a versatile phosphitylating agent. However, its inherent reactivity, while essential for its function, also renders it susceptible to degradation, which can compromise reaction yields, introduce impurities, and ultimately impact the quality of the final product. This in-depth technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the optimal conditions for its storage and handling.

Understanding the Core: Chemical Properties of this compound

This compound, with the chemical formula (C₆H₅CH₂O)₂PN(C₂H₅)₂, is a trivalent phosphorus compound that serves as a key building block in various chemical syntheses. Its utility stems from the reactive phosphoramidite moiety, which allows for the efficient formation of phosphite triester linkages.

PropertyValueSource
Molecular Formula C₁₈H₂₄NO₂P[1]
Molecular Weight 317.36 g/mol [1][2]
Appearance Clear, colorless to pale yellow oil[3]
Solubility Soluble in chloroform and other common organic solvents[3][4]
Storage Temperature Long-term: -20°C; Short-term: 2-8°C[2][5]

The benzyl protecting groups on the phosphate and the diethylamino group on the phosphorus atom are key to its reactivity and stability profile. The P-N bond is particularly susceptible to hydrolysis, and the P(III) center is prone to oxidation.

The Enemy Within: Degradation Pathways of this compound

The stability of this compound is primarily threatened by two key chemical reactions: hydrolysis and oxidation. Understanding these degradation pathways is crucial for implementing effective storage and handling strategies.

Hydrolysis: The Pervasive Threat of Water

Moisture is the primary antagonist to the stability of phosphoramidites.[6] The presence of even trace amounts of water can lead to the hydrolysis of the labile P-N bond, resulting in the formation of dibenzyl hydrogen phosphonate and diethylamine. This degradation pathway is problematic for several reasons:

  • Loss of Reactivity: The resulting dibenzyl hydrogen phosphonate is significantly less reactive in the desired phosphitylation reaction, leading to lower coupling efficiencies and reduced product yields.

  • Formation of Side Products: The presence of these degradation products can lead to the formation of unwanted side products in the reaction mixture, complicating purification and compromising the purity of the target molecule.

Hydrolysis_Pathway Dibenzyl_Diethylphosphoramidite This compound ((C₆H₅CH₂O)₂PN(C₂H₅)₂) Products Degradation Products Dibenzyl_Diethylphosphoramidite->Products Hydrolysis Water H₂O (Moisture) Water->Products Dibenzyl_H_Phosphonate Dibenzyl Hydrogen Phosphonate ((C₆H₅CH₂O)₂P(O)H) Products->Dibenzyl_H_Phosphonate Diethylamine Diethylamine (HN(C₂H₅)₂) Products->Diethylamine

Caption: Hydrolysis of this compound.

Oxidation: The Silent Saboteur

The trivalent phosphorus (P(III)) center in this compound is readily oxidized to a pentavalent phosphorus (P(V)) species. This oxidation can be triggered by atmospheric oxygen and is a significant concern during storage and handling. The primary oxidation product is dibenzyl diethylphosphoramidate.

  • Inertness in Coupling Reactions: The oxidized P(V) form is unreactive under the standard conditions used for phosphitylation, effectively acting as an inert impurity that reduces the concentration of the active reagent.

  • Impact on Stoichiometry: The presence of the oxidized impurity can disrupt the stoichiometry of the reaction, leading to incomplete conversions and lower yields.

Oxidation_Pathway Dibenzyl_Diethylphosphoramidite This compound (P(III) species) Dibenzyl_Diethylphosphoramidate Dibenzyl Diethylphosphoramidate (P(V) species) Dibenzyl_Diethylphosphoramidite->Dibenzyl_Diethylphosphoramidate Oxidation Oxygen O₂ (Air) Oxygen->Dibenzyl_Diethylphosphoramidate

Caption: Oxidation of this compound.

Thermal Degradation

While less common under proper storage conditions, elevated temperatures can accelerate both hydrolysis and oxidation. Furthermore, thermal stress can potentially lead to other decomposition pathways, including reactions involving the benzyl groups, although specific data on the thermal decomposition of this compound is not extensively documented in readily available literature. A study on the thermal stability of phosphoramidites used in oligonucleotide synthesis highlighted that some can exhibit noticeable degradation with the release of significant energy.[7]

The Shield and Sentry: Recommended Storage and Handling Protocols

To mitigate the degradation of this compound and ensure its optimal performance, a stringent set of storage and handling protocols must be followed.

Storage Conditions

The primary goal of storage is to minimize exposure to moisture and oxygen.

ParameterRecommendationRationale
Temperature Long-term: -20°C.[5] Short-term: 2-8°C.[2]Reduces the rate of chemical degradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the P(III) center.
Container Tightly sealed, amber glass vials.Protects from moisture and light.
Desiccation Store in a desiccator, especially after opening.Minimizes exposure to atmospheric moisture.
Handling Procedures

Proper handling techniques are as critical as storage conditions to maintain the integrity of the reagent.

Experimental Protocol: Handling this compound

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold reagent.

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Anhydrous Solvents: Use only high-quality, anhydrous solvents for preparing solutions. The water content of solvents should be less than 30 ppm.[8]

  • Syringe Techniques: Use dry syringes and needles for transferring the reagent. Purge the syringe with an inert gas before and after transfer.

  • Solution Storage: Solutions of phosphoramidites in anhydrous acetonitrile are generally stable for only a few days at room temperature.[9] For longer-term storage of solutions, it is recommended to store them at -20°C under an inert atmosphere.

  • Resealing: After use, flush the vial with a dry, inert gas before tightly resealing the cap.

Handling_Workflow Start Start: Need to use This compound Equilibrate Equilibrate vial to room temperature in desiccator Start->Equilibrate Inert_Atmosphere Transfer to inert atmosphere (glove box) Equilibrate->Inert_Atmosphere Prepare_Solvents Prepare anhydrous solvents (<30 ppm H₂O) Inert_Atmosphere->Prepare_Solvents Transfer Use dry syringe to transfer reagent Prepare_Solvents->Transfer Use Use in reaction Transfer->Use Reseal Flush vial with inert gas and reseal tightly Use->Reseal Store Return to appropriate storage (-20°C or 2-8°C) Reseal->Store End End Store->End

Sources

An In-depth Technical Guide to the Safe Handling and Application of Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Dibenzyl diethylphosphoramidite, a critical phosphitylating agent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to deliver field-proven insights into its properties, safe handling, application, and disposal. By understanding the causality behind established protocols, users can ensure both experimental success and laboratory safety.

Core Principles and Chemical Identity

This compound, [(C₂H₅)₂NP(OCH₂C₆H₅)₂], is a trivalent phosphorus compound extensively used for the phosphorylation of alcohols, most notably in the synthesis of glycosyl phosphates and other sensitive biomolecules.[1] Its efficacy stems from the highly reactive P-N bond, which, upon activation by a weak acid, is readily displaced by a nucleophilic hydroxyl group. The benzyl protecting groups offer stability during the reaction and can be selectively removed under specific conditions, making this reagent a versatile tool in multi-step syntheses.

Physicochemical and Spectroscopic Data

Accurate identification and purity assessment are paramount for successful and reproducible outcomes. The following table summarizes key properties of this compound.

PropertyValueSource(s)
CAS Number 67746-43-4[1]
Molecular Formula C₁₈H₂₄NO₂P[1]
Molecular Weight 317.36 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.06 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.545 (lit.)[1]
Boiling Point >130 °C at 0.55 mmHg[2]
Flash Point 34 °C (93.2 °F) - closed cup[1]
Solubility Soluble in Chloroform, Dichloromethane, THF, Acetonitrile[2][3]
³¹P NMR Chemical Shift (CDCl₃) ~148-150 ppm (diastereomers)

Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe handling. The primary hazards are flammability and reactivity, particularly with moisture, as well as irritation to the skin, eyes, and respiratory system.[4]

GHS Hazard Profile
  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[4]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): H335 - May cause respiratory irritation.[4]

The following diagram summarizes the key hazards and the corresponding personal protective equipment (PPE) required for mitigation.

Hazard_Mitigation cluster_hazards Identified Hazards cluster_ppe Required PPE & Controls H226 Flammable Liquid (H226) FumeHood Fume Hood (Engineering Control) H226->FumeHood LabCoat Flame-Resistant Lab Coat H226->LabCoat Protects Against H315 Skin Irritation (H315) Gloves Nitrile Gloves H315->Gloves Protects Against H319 Eye Irritation (H319) Goggles Safety Goggles/ Face Shield H319->Goggles Protects Against H335 Respiratory Irritation (H335) H335->FumeHood Mitigated By Reactivity Moisture & Acid Sensitive InertAtmosphere Inert Atmosphere (N₂ or Ar) Reactivity->InertAtmosphere Mitigated By

Caption: Hazard and Mitigation Diagram for this compound.

The Chemistry of Instability: Understanding Reactivity

The utility of phosphoramidites is intrinsically linked to their reactivity. This reactivity, however, also dictates the stringent handling requirements.

Hydrolysis: The Primary Degradation Pathway

The most critical aspect of handling this compound is its sensitivity to moisture. Water rapidly hydrolyzes the P-N bond, especially in the presence of trace acidity, to form an inactive H-phosphonate species and diethylamine. This degradation has two major consequences: it reduces the effective concentration of the active reagent, leading to low coupling efficiencies, and it generates impurities that can complicate purification.[5]

The mechanism proceeds via protonation of the nitrogen atom, making the diethylamino group a better leaving group, followed by nucleophilic attack by water.

Hydrolysis_Mechanism Amidite This compound P(III) ProtonatedAmidite Protonated Amidite Amidite->ProtonatedAmidite Protonation of Nitrogen H2O H₂O (Water) TransitionState Nucleophilic Attack by Water H2O->TransitionState H_plus H⁺ (Acid Catalyst) H_plus->ProtonatedAmidite ProtonatedAmidite->TransitionState H_Phosphonate Dibenzyl H-phosphonate (Inactive Impurity) TransitionState->H_Phosphonate Forms Amine HN(Et)₂ (Diethylamine) TransitionState->Amine Releases

Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.

This inherent instability is the primary reason for the strict requirement of anhydrous solvents and an inert (Nitrogen or Argon) atmosphere during storage and use.

Handling, Storage, and Purity Verification

Adherence to proper handling and storage protocols is a self-validating system; it is the most effective way to ensure the reagent's integrity and prevent failed experiments.

Storage Protocol
  • Short-Term Storage: For reagents in frequent use, storage at 2-8°C under an inert atmosphere is acceptable.[1]

  • Long-Term Storage: For maximum stability and shelf-life, store at -20°C in a sealed, moisture-proof container, backfilled with an inert gas.[2]

  • Container: Always store in the original container or a properly prepared glass vessel with a septum-sealed cap to allow for anhydrous transfer via syringe.

Purity Verification: A Self-Validating Check

Before committing valuable substrates to a reaction, it is prudent to verify the purity of the phosphoramidite, especially if it has been stored for an extended period or if previous reactions have shown poor performance. ³¹P NMR spectroscopy is the definitive method for this analysis.

  • Active Reagent: The active P(III) species of this compound appears as a pair of diastereomeric signals in the range of δ 148-150 ppm .

  • Hydrolysis Product: The primary hydrolysis product, Dibenzyl H-phosphonate, will show a characteristic P(V) signal at approximately δ 7-10 ppm , often with a large ¹J(P,H) coupling constant.

  • Oxidation Product: The corresponding phosphate, a P(V) species, will appear further downfield, typically in the range of δ -5 to 2 ppm .

A clean spectrum showing strong signals only in the 148-150 ppm region validates the reagent's quality. The presence of significant peaks in the P(V) region indicates degradation and suggests the reagent should be repurified or discarded.

Core Application: Phosphitylation Protocol

This compound is a highly effective reagent for the phosphitylation of alcohols, a key step in the synthesis of glycosyl phosphates. The following protocol is a representative example based on established literature.[6]

Materials and Reagents
  • Alcohol substrate (e.g., a protected sugar)

  • This compound (1.5 equivalents)

  • 1H-Tetrazole (0.45 M solution in anhydrous acetonitrile, 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane)

  • Anhydrous solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Triethylamine (for chromatography)

Step-by-Step Methodology

Phosphitylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Phosphitylation Reaction cluster_oxidation 3. Oxidation cluster_workup 4. Workup & Purification Prep Dry glassware under vacuum/heat. Dissolve alcohol substrate in anhydrous DCM/ACN under an inert atmosphere (N₂ or Ar). AddReagents Add 1H-Tetrazole solution. Slowly add this compound. Stir at room temperature for 1-2 hours. Prep->AddReagents TLC_Check Monitor reaction by TLC. (Validation Step) AddReagents->TLC_Check Oxidize Cool reaction to 0°C. Add t-BuOOH solution. Warm to room temperature and stir for 2-4 hours. TLC_Check->Oxidize If complete Workup Quench reaction with aq. Na₂S₂O₃. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄. Oxidize->Workup Purify Purify by silica gel chromatography. (Eluent containing 1-2% Triethylamine) Workup->Purify

Sources

An In-depth Technical Guide to the Solubility of Dibenzyl Diethylphosphoramidite in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenzyl diethylphosphoramidite is a critical reagent in synthetic organic chemistry, particularly in the phosphitylation of alcohols and the synthesis of modified nucleosides, which are foundational to the development of oligonucleotide therapeutics and diagnostics.[1] The efficiency and success of synthetic protocols involving this reagent are intrinsically linked to its solubility in the chosen reaction solvent. A comprehensive understanding of its solubility characteristics is therefore paramount for researchers, scientists, and drug development professionals to ensure optimal reaction kinetics, minimize side reactions, and facilitate purification.

This technical guide provides an in-depth analysis of the solubility of this compound in common organic solvents. It synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for laboratory applications. We will explore the molecular factors governing solubility, present qualitative and extrapolated quantitative data, and provide detailed experimental protocols for determining solubility in-house.

Theoretical Framework: Factors Governing Phosphoramidite Solubility

The solubility of a phosphoramidite like this compound is a multifactorial phenomenon dictated by the interplay of solute-solvent interactions. The key determinants include the inherent chemical properties of the phosphoramidite and the physical characteristics of the organic solvent.

1.1. Molecular Structure of this compound

The structure of this compound, (C₂H₅)₂NP(OCH₂C₆H₅)₂, features several key functional groups that influence its solubility profile:

  • Benzyl Groups (C₆H₅CH₂): The two bulky, nonpolar benzyl groups contribute significantly to the molecule's lipophilicity. This suggests a preference for less polar organic solvents.

  • Diethylamino Group ((C₂H₅)₂N): The diethylamino moiety provides a degree of polarity and is a potential site for hydrogen bonding, although this is sterically hindered.

  • Phosphoramidite Moiety: The central phosphorus atom and its surrounding oxygen and nitrogen atoms introduce polarity. However, the overall molecule remains largely nonpolar.

1.2. Solvent Properties

The choice of solvent is critical and its interaction with the phosphoramidite is governed by the "like dissolves like" principle. Key solvent properties to consider are:

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (lacking acidic protons, e.g., acetonitrile, THF). Given the predominantly nonpolar nature of this compound, it is expected to exhibit better solubility in nonpolar and moderately polar aprotic solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. This compound has limited hydrogen bond accepting capabilities.

  • Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis.[][] The presence of even trace amounts of water in the solvent can lead to degradation, forming undesired byproducts and reducing the effective concentration of the reagent.[][4] Therefore, the use of anhydrous solvents is imperative for both solubility determination and synthetic applications.[][5]

Solubility Profile of this compound

Qualitative Solubility Data

Solvent FamilySolventQualitative SolubilitySource
HalogenatedChloroform (CHCl₃)Soluble[6][7][8][9][10]
HalogenatedDichloromethane (DCM)Likely Soluble[5]
EthersTetrahydrofuran (THF)Likely Soluble
EstersEthyl AcetateSoluble[8]
NitrilesAcetonitrile (MeCN)Likely Soluble[][5]
AqueousWaterInsoluble[11]

Note: "Likely Soluble" is inferred from the general behavior of phosphoramidites and the solubility of structurally similar compounds. Experimental verification is always recommended.

Discussion of Solubility in Key Solvents:

  • Chloroform and Dichloromethane: The explicit mention of solubility in chloroform from multiple sources indicates strong solute-solvent interactions.[6][7][8][9][10] Dichloromethane, with its similar properties, is also expected to be an excellent solvent and is often used for more lipophilic amidites.[5]

  • Acetonitrile: As the most common solvent for oligonucleotide synthesis, acetonitrile is a crucial medium.[][5] While some highly lipophilic phosphoramidites exhibit limited solubility, this compound is anticipated to be sufficiently soluble for most applications, especially given the solubility of the closely related dibenzyl N,N-diisopropylphosphoramidite in this solvent.[11]

  • Tetrahydrofuran (THF): THF is another common aprotic solvent in organic synthesis. Its ether functionality and moderate polarity make it a probable good solvent for this compound.

  • Ethyl Acetate: The confirmed solubility in ethyl acetate provides another valuable option for reactions and purifications.[8]

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, such as in process development or for high concentration solutions, experimental determination is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification A Equilibrate solvent and solute to desired temperature B Add excess this compound to a known volume of anhydrous solvent A->B C Agitate mixture at constant temperature for 24-48 hours B->C D Allow solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter through a syringe filter (e.g., 0.2 µm PTFE) E->F G Gravimetric Method: Evaporate solvent and weigh residue F->G H LC-MS/HPLC Method: Dilute and analyze against a calibration curve F->H

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol: Shake-Flask Method

This protocol is adapted from the well-established shake-flask method, which is considered a gold standard for thermodynamic solubility determination.

Materials:

  • This compound

  • Anhydrous organic solvent of choice

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Screw-cap vials

  • Syringe and syringe filters (PTFE, 0.2 µm)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation: To a screw-cap vial, add a known volume of the anhydrous organic solvent (e.g., 5.0 mL).

  • Saturation: Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.

  • Sample Collection: Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.2 µm PTFE syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any suspended microparticles.

  • Quantification (Gravimetric Method):

    • Carefully evaporate the solvent from the pre-weighed vial using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature.

    • Once the solvent is completely removed, weigh the vial containing the dried residue.

    • The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant collected (mL))

Self-Validating System and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values across the later time points indicate that equilibrium has been achieved.

  • Purity Analysis: The purity of the starting material and the residue after solvent evaporation should be confirmed (e.g., by NMR or LC-MS) to ensure that no degradation has occurred during the experiment.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Practical Implications and Recommendations

  • Solvent Selection: For synthetic applications, acetonitrile and dichloromethane are excellent starting points due to their favorable properties and common use in phosphoramidite chemistry.[][5] The choice will depend on the specific requirements of the reaction, including the solubility of other reagents and the desired reaction temperature.

  • Handling and Storage: this compound is moisture-sensitive.[6][9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically 2-8°C.[1][9] Solvents must be rigorously dried before use, for instance, by passing them through activated alumina columns or by using molecular sieves.[5]

  • Concentration: Most phosphoramidite solutions for automated synthesis are prepared at concentrations between 0.05 M and 0.1 M.[5] It is advisable to start with a lower concentration and gradually increase it, monitoring for any precipitation.

Conclusion

This compound exhibits good solubility in a range of common aprotic organic solvents, including chloroform, ethyl acetate, and likely dichloromethane and acetonitrile. This favorable solubility profile, coupled with its reactivity, makes it a versatile reagent in organic synthesis. For optimal results, it is imperative to use anhydrous solvents and proper handling techniques to prevent hydrolysis. When precise solubility values are required, the experimental protocol outlined in this guide provides a robust and reliable method for their determination. This in-depth understanding of solubility is a cornerstone for the successful application of this compound in research, development, and manufacturing.

References

  • ChemWhat. This compound CAS#: 67746-43-4. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5066231. [Link]

  • Glen Research. Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. [Link]

  • National Center for Biotechnology Information. Dibenzyl phosphoramidite. PubChem Compound Summary for CID 21689176. [Link]

  • HCB Bio. Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. [Link]

  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]

  • Glen Research. Synthesis using methyl phosphonamidites. [Link]

  • ResearchGate. Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. [Link]

  • Glen Research. PROPYNYL-2'-OMe-RNA, Br-U, IU. [Link]

  • Beilstein Journals. Synthesis of oligonucleotides on a soluble support. [Link]

  • Queen's University Belfast. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. [Link]

  • ResearchGate. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. [Link]

  • Waters. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • UTUPub. SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

Sources

Methodological & Application

Protocol for using Dibenzyl diethylphosphoramidite in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of Dibenzyl Diethylphosphoramidite in the Synthesis of Modified Oligonucleotides

Abstract

Standard phosphoramidite chemistry, utilizing a β-cyanoethyl group for phosphate protection, is the cornerstone of modern oligonucleotide synthesis. While highly efficient, the requisite final deprotection step using strong bases like ammonium hydroxide can be detrimental to sensitive moieties incorporated into the oligonucleotide. This application note details a robust protocol employing Dibenzyl N,N-diethylphosphoramidite, which utilizes benzyl groups for phosphate protection. The inherent stability of the benzyl phosphotriester to both acidic and basic conditions offers significant advantages for the synthesis of complex and sensitive modified oligonucleotides. Deprotection is achieved under neutral conditions via catalytic hydrogenolysis, preserving the integrity of base-labile modifications. This guide provides a comprehensive overview, detailed step-by-step protocols, and the scientific rationale for researchers, scientists, and drug development professionals seeking to expand their synthetic capabilities beyond standard methodologies.

Introduction: The Case for Orthogonal Phosphate Protection

The solid-phase phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1][2][3] The process consists of a repeated four-step cycle: detritylation, coupling, capping, and oxidation.[] A critical component of this chemistry is the use of protecting groups on the exocyclic amines of the nucleobases (A, C, G) and on the phosphorus atom of the incoming phosphoramidite monomer.[1] The most common phosphate protecting group is the β-cyanoethyl group, which is readily removed by β-elimination under the strongly basic conditions of concentrated ammonium hydroxide during the final deprotection step.[1][5]

However, the increasing complexity of synthetic oligonucleotides for therapeutic and diagnostic applications—incorporating dyes, sensitive linkers, or base-labile nucleoside analogues—necessitates a more versatile toolkit.[6] Many of these modifications are incompatible with the harsh, prolonged exposure to ammonium hydroxide at elevated temperatures required for complete deprotection.[7]

Dibenzyl N,N-diethylphosphoramidite offers a strategic alternative by replacing the base-labile cyanoethyl group with two benzyl groups. Benzyl ethers and esters are renowned for their stability across a wide range of pH conditions, from strongly acidic to strongly basic.[8][9] This stability provides an orthogonal protection strategy, allowing the final phosphate deprotection to be performed under mild, neutral conditions via catalytic hydrogenolysis.[10][11] This approach is particularly advantageous for preserving the integrity of sensitive functional groups that would otherwise be degraded during standard deprotection protocols.

The Chemistry: A Comparative Overview

The core synthesis cycle remains identical to the standard phosphoramidite method. The key divergence lies in the final cleavage and deprotection strategy.

FeatureStandard (β-Cyanoethyl) ProtectionBenzyl Protection
Phosphoramidite N,N-Diisopropyl-β-cyanoethylphosphoramiditeDibenzyl N,N-diethylphosphoramidite
Phosphate Linkage β-Cyanoethyl PhosphotriesterDibenzyl Phosphotriester
Stability Labile to strong base.[5]Stable to strong acid and base.[8][12]
Deprotection Method β-elimination with Ammonium Hydroxide.[13]Catalytic Hydrogenolysis (H₂/Pd-C).[10][11]
Deprotection Byproducts Acrylonitrile.[5]Toluene.[8]
Key Advantage Rapid deprotection for standard oligos.Orthogonality; mild deprotection for sensitive oligos.

Experimental Workflow and Protocols

The overall workflow involves the standard automated synthesis followed by a specialized deprotection procedure.

Diagram: Oligonucleotide Synthesis Workflow

G cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection start 1. Detritylation (TCA in DCM) coupling 2. Coupling (this compound + Activator) start->coupling Exposes 5'-OH capping 3. Capping (Acetic Anhydride/NMI) coupling->capping Forms P(III) Linkage oxidation 4. Oxidation (Iodine Solution) capping->oxidation Blocks unreacted 5'-OH oxidation->start Stabilizes to P(V) (Repeat for next cycle) synthesis_end Completed Sequence (On Support, Fully Protected) oxidation->synthesis_end cleavage 5. Base/Linker Cleavage (Conc. NH₄OH, rt) h2_deprotection 6. Benzyl Deprotection (Catalytic Hydrogenolysis) cleavage->h2_deprotection Oligo in solution final_product Purified Oligonucleotide h2_deprotection->final_product Purification (HPLC/PAGE) synthesis_end->cleavage

Caption: Workflow for oligonucleotide synthesis using this compound.

Protocol 1: Automated Oligonucleotide Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

Materials:

  • Phosphoramidite: Dibenzyl N,N-diethylphosphoramidite, dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

  • Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Solid Support: Appropriate CPG support with the initial nucleoside attached.

Methodology:

  • Instrument Setup: Install the reagent bottles on the synthesizer. Prime all lines to ensure delivery of moisture-free reagents.

  • Synthesis Cycle: Program the synthesizer to perform the standard synthesis cycle for each nucleotide addition.

    • Step A: Deblocking (Detritylation): Remove the 5'-DMT group from the support-bound nucleoside using the TCA solution. Monitor the trityl cation release to assess coupling efficiency from the previous cycle.

    • Step B: Coupling: Deliver the Dibenzyl N,N-diethylphosphoramidite solution and the activator solution simultaneously to the synthesis column. A coupling time of 60-180 seconds is recommended. Note: Optimal coupling time may vary and should be validated for specific sequences.

    • Step C: Capping: Terminate any unreacted 5'-hydroxyl groups by acetylation with the capping reagents. This prevents the formation of deletion mutants (n-1 sequences).

    • Step D: Oxidation: Oxidize the unstable phosphite triester (P(III)) linkage to a stable phosphate triester (P(V)) using the iodine solution.

  • Final Deblocking: After the final coupling cycle, keep the 5'-DMT group on (DMT-on) to aid in purification, or remove it with a final TCA wash if DMT-off purification is preferred.

  • Drying: Thoroughly dry the solid support containing the completed oligonucleotide using a stream of inert gas (e.g., Argon).

Protocol 2: Cleavage and Deprotection

This two-stage protocol first cleaves the oligonucleotide from the solid support and removes the nucleobase protecting groups, followed by the specific removal of the benzyl phosphate protecting groups.

Part A: Cleavage from Support & Base Deprotection

This step removes the standard benzoyl (dA, dC) and isobutyryl (dG) protecting groups and cleaves the succinyl linker attaching the oligo to the CPG support.

Materials:

  • Concentrated Ammonium Hydroxide (28-30%).

  • Controlled Pore Glass (CPG) support with synthesized oligonucleotide.

  • 2 mL screw-cap vials.

Methodology:

  • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and incubate at room temperature for 2-4 hours. Note: Unlike standard protocols which may heat to 55°C for 8-16 hours, a shorter, room temperature incubation is often sufficient for linker cleavage and is preferable to minimize potential side reactions before the hydrogenolysis step.[13]

  • After incubation, carefully draw off the ammonium hydroxide solution containing the cleaved, partially deprotected oligonucleotide into a new vial.

  • Wash the CPG support with 0.5 mL of water and combine the supernatant with the solution from step 4.

  • Dry the combined solution completely in a vacuum centrifuge. The resulting pellet is the oligonucleotide with benzyl groups still attached to the phosphate backbone.

Part B: Benzyl Group Deprotection via Catalytic Hydrogenolysis

This procedure must be performed with appropriate safety precautions for handling hydrogen gas and a pyrophoric catalyst.

Materials:

  • Dried oligonucleotide from Part A.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Anhydrous, degassed Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus.

  • Round-bottom flask with a magnetic stir bar.

  • 0.22 µm syringe filter.

Methodology:

  • Reaction Setup: Dissolve the dried oligonucleotide in 10-20 mL of methanol in the round-bottom flask.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the 10% Pd/C catalyst. A typical loading is 10-20 mol% of palladium relative to the estimated moles of benzyl groups.[10]

  • Hydrogen Atmosphere: Seal the flask. Carefully evacuate the flask with a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is saturated with hydrogen.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable method (e.g., RP-HPLC, Mass Spectrometry). Reaction times can range from 4 to 24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like Argon or Nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst. Wash the catalyst on the filter with a small amount of methanol and combine the filtrates.

  • Final Product: Dry the filtered solution in a vacuum centrifuge. The resulting product is the fully deprotected oligonucleotide, ready for purification.

Data and Expected Results

ParameterTypical Value/Observation
Coupling Efficiency > 98.5% (Assessed by trityl cation monitoring)
Purity (Crude) 70-85% full-length product (by HPLC)
Deprotection Conditions H₂, 10% Pd/C, MeOH, Room Temperature, 4-24 h
Final Product Verification LC-MS or MALDI-TOF to confirm expected molecular weight
Diagram: Deprotection Mechanism

Caption: Mechanism of benzyl group removal from the phosphate backbone.

Troubleshooting

  • Low Coupling Efficiency:

    • Ensure all reagents, especially acetonitrile and the phosphoramidite solution, are strictly anhydrous.

    • Increase coupling time in increments of 30-60 seconds.

    • Verify the activity of the activator solution.

  • Incomplete Benzyl Deprotection:

    • Ensure the catalyst is active. Use fresh Pd/C if necessary.

    • Increase reaction time or catalyst loading.

    • Ensure vigorous stirring to maintain suspension of the catalyst.

    • Verify that the solvent was properly degassed and the hydrogen atmosphere is maintained.

  • Presence of n+1 Species:

    • This may indicate detritylation of the incoming phosphoramidite by an overly acidic activator during long coupling times.[14] Consider using a less acidic activator like DCI if this becomes problematic.

Conclusion

The use of Dibenzyl N,N-diethylphosphoramidite provides a powerful, orthogonal strategy for the synthesis of oligonucleotides containing base-labile modifications. The stability of the benzyl protecting group to standard synthesis and cleavage conditions, combined with its mild removal via catalytic hydrogenolysis, enables the creation of complex oligonucleotides that are inaccessible with conventional β-cyanoethyl chemistry. While requiring an additional deprotection step with specific safety considerations, this method significantly expands the chemical space available to researchers in therapeutics, diagnostics, and nanotechnology.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [URL: https://deepblue.lib.umich.edu/handle/2027.42/29471]
  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its application. Science, 230(4723), 281-285. [URL: https://www.science.org/doi/abs/10.1126/science.3863253]
  • Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. (2021). LGC Biosearch Technologies. [URL: https://www.biosearchtech.com/blog/oligonucleotide-synthesis-basics-introduction-to-phosphoramidite-chemistry]
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [URL: https://www.atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis]
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). BenchChem. [URL: https://www.benchchem.com/application-note/catalytic-hydrogenolysis-for-n-benzyl-deprotection]
  • Oligonucleotide synthesis under mild deprotection conditions. (2023). RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cb/d2cb00207j]
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Custom Biologics. [URL: https://custombiologics.com/blogs/news/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method]
  • Beaucage, S. L. (2008). Solid-phase synthesis of oligonucleotide analogues. Current Medicinal Chemistry, 15(27), 2796-2823. [URL: https://www.eurekaselect.com/article/13019]
  • Deprotection Guide. (n.d.). Glen Research. [URL: https://www.glenresearch.com/guides/deprotection-guide]
  • siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. (2010). Glen Research. [URL: https://www.glenresearch.com/glen-reports/gr22-1/click-chemistry]
  • Perich, J. W., & Johns, R. B. (1988). Di-t-butyl N, N-diethylphosphoramidite and dibenzyl N, N-diethylphosphoramidite. Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides. Tetrahedron Letters, 29(18), 2223-2226. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390087711X]
  • The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-benzyl-protecting-groups-in-organic-synthesis]
  • Dibenzyl N,N-diisopropylphosphoramidite. (n.d.). Enamine. [URL: https://www.enamine.net/compounds/EN300-193826]
  • Dibenzyl-N,N-diisopropylphosphoramidite. (n.d.). Chem-Impex. [URL: https://www.chemimpex.com/products/07335]
  • Dibenzyl N,N-diethylphosphoramidite technical grade, 85%. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/362883]
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]
  • Dibenzyl N,N'-diisopropylphosphoramidite. (n.d.). Suzhou Highfine Biotech. [URL: https://www.highfine.com/en/product/108549-23-1.html]
  • Benzyl (Bn) Protective Group. (2014). Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/protection/benzyl-bn-protective-group]
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. [URL: https://www.glenresearch.com/glen-reports/gr20-24]
  • The Strategic Advantage of Benzyl-Protected Linkers in Multi-Step Synthesis: A Comparative Guide. (2025). BenchChem. [URL: https://www.benchchem.com/guide/benzyl-protected-linkers-in-multi-step-synthesis]
  • Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols. [URL: https://www.ncbi.nlm.nih.gov/books/NBK575825/]
  • Solid Phase Oligonucleotide Synthesis. (2022). Biotage. [URL: https://www.biotage.com/hubfs/Application%20Notes/Solid%20Phase%20Oligonucleotide%20Synthesis%20AN323.pdf]
  • Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. (2001). Current Protocols in Nucleic Acid Chemistry. [URL: https://deepblue.lib.umich.edu/handle/2027.42/144498]
  • The Chemistry Behind Modified Oligonucleotides: A Deep Dive. (n.d.). BenchChem. [URL: https://www.benchchem.com/news/the-chemistry-behind-modified-oligonucleotides-a-deep-dive]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Glycosyl Phosphates using Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycosyl phosphates are pivotal intermediates in numerous biosynthetic pathways and serve as essential building blocks for the synthesis of complex carbohydrates, sugar nucleotides, and glycoconjugate drugs[1]. Their synthesis, however, presents unique challenges due to the lability of intermediates. This document provides a comprehensive guide to a robust and efficient method for synthesizing glycosyl phosphates utilizing Dibenzyl N,N-diethylphosphoramidite as the key phosphitylating reagent. We delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical aspects of purification and characterization to ensure success for researchers, scientists, and drug development professionals.

Introduction: The Significance of Glycosyl Phosphates

Glycosyl phosphates are the cornerstone of glycobiology. In nature, sugars are activated as sugar-1-phosphates, which are subsequently converted into nucleoside diphosphate sugars (e.g., UDP-glucose). These activated donors are the currency used by glycosyltransferase enzymes to construct the complex glycan structures essential for life[1]. These structures are found in the capsular polysaccharides of pathogens like Neisseria meningitidis and the lipophosphoglycans (LPGs) of parasites like Leishmania, making them critical targets for the development of vaccines and anti-infective therapeutics[2].

The chemical synthesis of these biomolecules and their analogues is paramount for elucidating their biological functions and advancing drug discovery[2]. The phosphoramidite method, adapted from oligonucleotide synthesis, offers a highly efficient route to these molecules, and Dibenzyl N,N-diethylphosphoramidite has emerged as a particularly effective reagent for this purpose[1][3].

The Phosphoramidite Approach: A Mechanistic Overview

The synthesis of glycosyl phosphates via the phosphoramidite method is a multi-step process that hinges on the controlled reactivity of a phosphorus (III) center. Dibenzyl N,N-diethylphosphoramidite is a stable, yet readily activatable, phosphitylating agent[4][5]. The overall strategy involves two key chemical transformations: Phosphitylation and Oxidation .

Why Dibenzyl Diethylphosphoramidite? The choice of this reagent is strategic:

  • Reactivity: The N,N-diethylamino group is a good leaving group upon protonation by a weak acid, allowing the reaction to proceed under mild conditions.

  • Stability: The reagent itself is stable for storage under anhydrous conditions[6].

  • Protecting Groups: The benzyl groups on the phosphate are robust during the synthesis but can be cleanly removed under neutral conditions via catalytic hydrogenation, preserving sensitive functionalities on the carbohydrate moiety.

The Coupling Mechanism

The core of the synthesis is the coupling of the phosphoramidite to the anomeric hydroxyl group of a protected sugar. This reaction does not proceed spontaneously; it requires an activator, typically a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole (DCI)[][8].

The mechanism proceeds as follows:

  • Activation: The activator protonates the nitrogen atom of the diethylamino group on the phosphoramidite. This transforms the amino group into an excellent leaving group[].

  • Nucleophilic Attack: The anomeric hydroxyl group of the carbohydrate acts as a nucleophile, attacking the electrophilic phosphorus center.

  • Displacement: The protonated diethylamine is displaced, resulting in the formation of a new P-O bond and yielding a dibenzyl glycosyl phosphite triester intermediate[][9]. This intermediate is a phosphorus (III) species.

G reagent This compound (P-NR₂) protonated_reagent Protonated Intermediate (P-N⁺HR₂) reagent->protonated_reagent 1. Protonation activator Activator (e.g., 1H-Tetrazole) activator->reagent sugar Protected Sugar (R-OH) sugar->protonated_reagent 2. Nucleophilic Attack phosphite Dibenzyl Glycosyl Phosphite (P(III) Triester) protonated_reagent->phosphite 3. Amine Displacement

Caption: Mechanism of phosphoramidite activation and coupling.

Oxidation

The resulting phosphite triester is unstable and must be converted to a more stable pentavalent phosphate triester. This is achieved through an oxidation step, typically using a mild oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH)[10]. This step is critical for the stability and isolation of the product.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, deprotection, and purification of glycosyl phosphates.

Overall Synthetic Workflow

The process begins with a suitably protected monosaccharide and proceeds through phosphitylation, oxidation, and final deprotection to yield the target glycosyl phosphate.

G start Protected Monosaccharide step1 Phosphitylation start->step1 intermediate1 Dibenzyl Glycosyl Phosphite (P-III) step1->intermediate1 this compound + Activator step2 Oxidation intermediate1->step2 mCPBA or tBuOOH intermediate2 Protected Dibenzyl Glycosyl Phosphate (P-V) step2->intermediate2 step3 Deprotection intermediate2->step3 Catalytic Hydrogenation end Target Glycosyl Phosphate step3->end

Caption: General workflow for glycosyl phosphate synthesis.

Protocol 1: Synthesis of Dibenzyl Glycosyl Phosphate

This protocol describes the formation of the protected dibenzyl glycosyl phosphite and its subsequent oxidation.

Materials & Reagents:

  • Protected sugar with a free anomeric hydroxyl group (1.0 equiv)

  • Dibenzyl N,N-diethylphosphoramidite (1.5 equiv)[4]

  • Activator: 1H-Tetrazole (0.45 M in anhydrous acetonitrile) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Oxidizing agent: m-chloroperoxybenzoic acid (mCPBA, ~77%) (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Dry the protected sugar (1.0 equiv) by co-evaporation with anhydrous toluene and then dry under high vacuum for at least 2 hours in a flame-dried flask.

  • Dissolution: Dissolve the dried sugar in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Phosphitylation Reaction:

    • Add Dibenzyl N,N-diethylphosphoramidite (1.5 equiv) to the solution via syringe.

    • Add the 1H-Tetrazole solution (3.0 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate glycosyl phosphite is often visible as a new spot.

  • Oxidation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add a solution of mCPBA (2.0 equiv) in DCM dropwise. Causality Note: Adding the oxidant at low temperature helps to control the exothermic reaction and minimize side products.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[11].

Protocol 2: Deprotection via Catalytic Hydrogenation

This protocol removes the benzyl protecting groups from the phosphate to yield the final glycosyl phosphate.

Materials & Reagents:

  • Protected Dibenzyl Glycosyl Phosphate (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt. %, ~10-20% by weight of the substrate)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Setup: Dissolve the purified dibenzyl glycosyl phosphate in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere. Safety Note: Pd/C can be pyrophoric; handle with care and do not add to the solvent in the presence of air.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy. The disappearance of the starting material and the appearance of a new, more polar spot (or a shift in the ³¹P NMR signal) indicates reaction completion. This typically takes 2-12 hours.

  • Filtration and Isolation:

    • Once complete, carefully purge the reaction vessel with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent. Causality Note: Filtration through Celite prevents fine catalyst particles from contaminating the final product.

    • Concentrate the filtrate under reduced pressure to yield the deprotected glycosyl phosphate. Further purification may be necessary depending on the substrate.

Protocol 3: Purification and Characterization

Purification: The crude product from Protocol 1 is typically purified by silica gel column chromatography[11].

  • Eluent System: A gradient of ethyl acetate in hexanes is commonly used.

  • Critical Consideration: Glycosyl phosphates can be sensitive to the acidic nature of silica gel, which may cause decomposition over prolonged exposure[11]. It is advisable to run the column relatively quickly and sometimes a small amount of a neutralizer like triethylamine (0.1-1%) is added to the eluent system to mitigate this. For highly polar, deprotected products, reverse-phase (C18) chromatography may be more suitable[12].

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure and purity of the synthesized glycosyl phosphate.

  • ¹H and ¹³C NMR: Used to confirm the integrity of the carbohydrate structure.

  • ³¹P NMR: This is the most definitive technique. A single peak in the proton-decoupled ³¹P NMR spectrum is indicative of a pure phosphate-containing compound. The chemical shift provides information about the phosphate environment.

Compound TypeTypical ³¹P NMR Chemical Shift (ppm)
Dibenzyl Glycosyl Phosphite (P-III)~140-150 ppm
Dibenzyl Glycosyl Phosphate (P-V)~ -1 to -5 ppm
Deprotected Glycosyl Phosphate~ 0 to 5 ppm
Note: Chemical shifts are approximate and can vary based on solvent and carbohydrate structure. Data synthesized from principles described in[13][14].

Applications and Future Outlook

The ability to efficiently synthesize glycosyl phosphates opens the door to numerous applications in research and development:

  • Sugar Nucleotide Synthesis: Glycosyl phosphates are direct precursors for the synthesis of UDP-, GDP-, and CMP-activated sugars, which are essential substrates for studying glycosyltransferases[1][10].

  • Vaccine Development: Many bacterial capsular polysaccharides are repeating units of glycosyl phosphates. Synthetic versions are crucial for developing conjugate vaccines against pathogens[2][15].

  • Drug Discovery: Glycosyl phosphates and their non-hydrolyzable analogues can act as inhibitors of enzymes involved in glycan metabolism, offering potential therapeutic avenues[2]. The development of glycomimetics and therapeutic glycoproteins often relies on the availability of these synthetic building blocks[16].

  • Probes for Glycobiology: Synthetic glycosyl phosphates are used as probes to study carbohydrate-protein interactions and to elucidate complex biological pathways[17][18].

The methodology described herein provides a reliable and versatile platform for accessing these vital molecules, empowering further discoveries in chemical biology and medicine.

References

  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis and Use of Glycosyl Phosphites: An Effective Route to Glycosyl Phosphates, Sugar Nucleotides, and Glycosides. ElectronicsAndBooks.
  • Synthesis of Glycosyl Phosphates Using Phosphonic Acid Deriv
  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society.
  • α‐Selective Solid‐Phase Synthesis of Glycosyl Phosphate Repeating Structure Via the Phosphoramidite Method. (n.d.).
  • Synthesis of oligo(α-D-glycosyl phosphate)
  • Dibenzyl N,N-diethylphosphoramidite technical grade, 85%. (n.d.). Sigma-Aldrich.
  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Sci-Hub.
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Source not specified.
  • The Phosphoramidite Approach for Oligonucleotide Synthesis. (n.d.).
  • Synthesis of glycosyl phosphate donor. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI - NIH.
  • Catalytic activation of glycosyl phosphates for stereoselective coupling reactions. (2018). PNAS.
  • Synthesis of glycosyl phosphates from 1,2-orthoesters and application to in situ glycosyl
  • Primary Structure of Glycans by NMR Spectroscopy. (n.d.). PMC - PubMed Central.
  • Phosphates as Assisting Groups in Glycan Synthesis. (n.d.). ACS Central Science.
  • Phosphates as Assisting Groups in Glycan Synthesis. (2023). PMC - PubMed Central - NIH.
  • Preparation and characterization by NMR of the covalently-linked phosphate intermediates 10, 12 and 14. (n.d.).
  • Glycosidation using phosphate donor. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI - NIH.
  • Preparation of 7 using dibenzyl N,N‐diisopropylphosphoramidite. (n.d.).
  • Primary Structure of Glycans by NMR Spectroscopy. (2023).
  • Glycans in Biotechnology and the Pharmaceutical Industry. (n.d.). Essentials of Glycobiology.
  • Synthesis of sugar nucleotides by application of phosphoramidites. (2008). PubMed.
  • Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.
  • Dibenzyl N, N-Diisopropylphosphoramidite | Request PDF. (n.d.).
  • Synthesis and Use of Glycosyl Phosph
  • Solid-Phase Synthesis of Glycosyl Phosphate Repeating Units via Glycosyl Boranophosphates as Stable Intermediates. (2023).
  • Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosph
  • Discovery and Biotechnological Exploitation of Glycoside-Phosphorylases. (n.d.). MDPI.
  • A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. (2018).
  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl D-Glycero-α-D-gluco-heptoside 7-Phosphate
  • Scheme 1. Synthesis of disaccharide phosphoramite 8. Reagents and conditions. (n.d.).
  • Dibenzyl N,N-diethylphosphoramidite (85%). (n.d.). Amerigo Scientific.
  • Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs.
  • Solid-Phase Synthesis of Glycosyl Phosphate Repeating Units via Glycosyl Boranophosphates as Stable Intermedi
  • Structural Analyses of Carbohydrates by NMR From Glycobiology to New Applic

Sources

Application Notes & Protocols: A Guide to Peptide Phosphorylation using Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Central Role of Peptide Phosphorylation

Reversible protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of processes from signal transduction and gene expression to cell cycle control and apoptosis.[1][2][3] The ability to synthesize site-specifically phosphorylated peptides is, therefore, not merely a technical exercise but a critical capability for researchers aiming to unravel these complex biological mechanisms. These synthetic phosphopeptides are invaluable tools, serving as substrates for kinases and phosphatases, probes for studying protein-protein interactions (such as those involving SH2 domains), and as lead structures in the discovery of novel therapeutics targeting the cellular phosphoproteome.[2][3][4][5][6]

This guide provides a detailed exploration of a robust and widely adopted method for peptide phosphorylation: the use of dibenzyl diethylphosphoramidite. We will delve into the underlying chemical principles, provide a comprehensive, field-proven protocol for its application in solid-phase peptide synthesis (SPPS), and discuss the critical subsequent steps of purification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically-grounded understanding of this essential biochemical technique.

The Reagent of Choice: Understanding this compound

This compound is a phosphitylating reagent belonging to the P(III) class of organophosphorus compounds.[7] Its widespread use in peptide phosphorylation stems from a combination of favorable chemical properties: it is highly reactive towards the hydroxyl groups of serine, threonine, and tyrosine residues under specific activation conditions, yet remains relatively stable for storage and handling.[7][8] The "dibenzyl" aspect refers to the two benzyl groups protecting the phosphate precursor, which are crucial for the strategy's success as they can be cleanly removed under mild conditions at the final stage of the synthesis.[8][9]

The overall strategy, often referred to as "post-assembly" or "global" phosphorylation, involves synthesizing the full peptide sequence on a solid support, followed by the phosphorylation of specific, unprotected hydroxyl-containing residues before cleavage and final deprotection.[3][10]

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 67746-43-4[11][12]
Molecular Formula C₁₈H₂₄NO₂P[11][12]
Molecular Weight 317.36 g/mol [12]
Appearance Colorless to light yellow liquid[8]
Solubility Soluble in chloroform, acetonitrile, dichloromethane[11][12]
Storage Recommended at -20°C for long-term storage; moisture sensitive[11][12]
Key Application Phosphitylating reagent for hydroxyl groups

The Chemistry: A Three-Step Mechanistic Pathway

The phosphorylation of a peptide hydroxyl group (Ser, Thr, or Tyr) using this compound is not a single reaction but a carefully orchestrated three-step process. Understanding this mechanism is critical for troubleshooting and optimizing the procedure.

  • Step 1: Phosphitylation (Formation of a Phosphite Triester). The P(III) center of the phosphoramidite is not electrophilic enough to react directly with the peptide's hydroxyl group. It requires activation by a weak acid, most commonly 1H-tetrazole.[8][13] The tetrazole protonates the nitrogen atom of the phosphoramidite, creating a highly reactive phosphitylating intermediate. This intermediate readily reacts with the hydroxyl group of a serine, threonine, or tyrosine residue on the peptide to form a trivalent phosphite triester.[1][8]

  • Step 2: Oxidation. The newly formed phosphite triester is unstable and must be oxidized from P(III) to the more stable pentavalent P(V) state.[1][8][14] This is typically achieved using a mild oxidizing agent, such as a solution of iodine in a pyridine/water mixture or tert-butyl hydroperoxide (tBuOOH).[10][15] This step yields a protected phosphate triester, which is stable throughout the remainder of the synthesis.

  • Step 3: Deprotection. The final step involves the removal of the two benzyl protecting groups from the phosphate triester to reveal the desired phosphate monoester. This is most commonly accomplished via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or by acidolysis with reagents like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl bromide (TMSBr).[8][9][16]

Below is a diagram illustrating this fundamental chemical transformation.

G cluster_0 Step 1: Phosphitylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection Peptide_OH Peptide-OH (Ser, Thr, Tyr) Phosphite_Triester Intermediate: Phosphite Triester Peptide-O-P(OBn)₂ Peptide_OH->Phosphite_Triester Phosphoramidite This compound (BnO)₂P-NEt₂ Phosphoramidite->Phosphite_Triester Activator 1H-Tetrazole Activator->Phosphite_Triester Activation Phosphate_Triester Stable Intermediate: Protected Phosphate Triester Peptide-O-P(O)(OBn)₂ Phosphite_Triester->Phosphate_Triester Oxidant Oxidant (e.g., I₂, H₂O/Py) Oxidant->Phosphate_Triester Final_Product Final Product: Phosphopeptide Peptide-O-P(O)(OH)₂ Phosphate_Triester->Final_Product Deprotection_Reagent Deprotection (e.g., H₂/Pd-C) Deprotection_Reagent->Final_Product caption Figure 1. The three-step mechanism of peptide phosphorylation. G A Start: Synthesized Peptide on Resin (N-term & Side Chains Protected) B Resin Swelling & Washing (Anhydrous DCM) A->B C Phosphitylation Reaction: This compound + 1H-Tetrazole in ACN B->C D Washing (ACN, DCM) C->D E Oxidation Reaction: Iodine Solution D->E F Washing (DCM, DMF) E->F G Final N-terminal Deprotection (e.g., Piperidine for Fmoc) F->G H Cleavage & Global Deprotection (TFA Cocktail) G->H I Precipitation & Washing (Cold Diethyl Ether) H->I J Crude Peptide Lyophilization I->J K Purification (Reversed-Phase HPLC) J->K L Characterization (Mass Spectrometry, NMR) K->L M Final Product: Pure Phosphopeptide L->M caption Figure 2. Overall workflow for phosphopeptide synthesis.

Figure 2. Overall workflow for phosphopeptide synthesis.
  • Resin Preparation (Self-Validation: Ensuring an Anhydrous Environment):

    • Place the peptide-resin (e.g., 0.1 mmol scale) into the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the final synthesis cycle.

    • Perform a final series of washes with anhydrous DCM (5 x 5 mL) to remove water. Causality: Phosphoramidite reagents are extremely sensitive to moisture. [7][8]Any residual water will hydrolyze the reagent, drastically reducing the phosphorylation efficiency. This step is a critical checkpoint for reaction success.

  • Phosphitylation (The Core Reaction):

    • In a separate, dry, inert-atmosphere-flushed vial, prepare the phosphorylation solution. For a 0.1 mmol scale, mix 0.4 mmol (4 eq.) of this compound with 2.0 mL of 0.45 M 1H-tetrazole solution in anhydrous ACN.

    • Add this solution to the swollen, anhydrous peptide-resin.

    • Agitate the mixture on a shaker at room temperature for 2 hours. Expertise: Using a 4-fold excess of the phosphoramidite and activator ensures the reaction goes to completion, especially if the peptide sequence is sterically hindered around the phosphorylation site.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with anhydrous ACN (3 x 5 mL) followed by anhydrous DCM (3 x 5 mL) to remove excess reagents and byproducts.

  • Oxidation (Stabilizing the Phosphate Linkage):

    • Add the 0.1 M Iodine oxidation solution (5 mL) to the resin.

    • Agitate for 30 minutes at room temperature. The resin will typically develop a dark brown color which should fade over time.

    • Trustworthiness: This step is self-validating. The disappearance of the dark iodine color indicates the oxidation reaction is complete. If the color persists, it may suggest an issue with the preceding phosphitylation step.

  • Final Washing and Deprotection:

    • Drain the oxidation solution and wash the resin extensively with DCM (5 x 5 mL) and DMF (5 x 5 mL) until all color is removed.

    • If the N-terminus is Fmoc-protected, perform a standard deprotection using 20% piperidine in DMF. [17] * Wash again with DMF (3 x 5 mL) and DCM (3 x 5 mL), and dry the resin under a stream of nitrogen.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail appropriate for the peptide's protecting groups and the resin type. For simultaneous benzyl group removal, a stronger acid cocktail is needed. A common choice is 1 M TMSBr-thioanisole in TFA. [16] * Allow the cleavage reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization: The Path to a Validated Product

A synthetic phosphopeptide is only as useful as its purity and identity are certain. Rigorous downstream processing is mandatory.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying phosphopeptides. [18][19]

  • Column: A C18 column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from ~5% to 60% Solvent B over 30-60 minutes is a good starting point.

  • Detection: UV absorbance at 214 nm and 280 nm.

Insight: Phosphorylation increases the hydrophilicity of a peptide. [20]Therefore, a phosphopeptide will typically elute earlier than its non-phosphorylated counterpart under standard RP-HPLC conditions, a useful diagnostic feature during purification. [20]However, this is not a universal rule, and elution behavior can be sequence-dependent. [20]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming the identity and successful phosphorylation of the synthesized peptide. [21][22]

  • Confirmation of Mass: The observed molecular weight of the purified peptide should match the theoretical mass of the phosphorylated sequence. The addition of a phosphate group (HPO₃) adds 79.966 Da to the mass of the parent peptide. [21][23]* Tandem MS (MS/MS): Fragmentation analysis is used to confirm the peptide sequence and, crucially, to pinpoint the exact location of the phosphate group. [21][23][24]In collision-induced dissociation (CID), phosphoserine and phosphothreonine residues often show a characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da). [21] Table 2: Key Mass Spectrometry Signatures for Phosphopeptides

ParameterExpected ObservationSignificanceSource(s)
Parent Ion Mass (MS1) Theoretical Mass + n * 79.966 DaConfirms the correct number (n) of phosphate groups have been added.[21][23]
MS/MS Fragmentation Characteristic neutral loss of 98 Da (H₃PO₄) for pSer/pThrStrong indicator of phosphorylation.[21]
Fragment Ion Series (b- and y-ions) A mass shift of 80 Da between fragment ions flanking the phosphorylation site.Pinpoints the exact location of the modification on the peptide backbone.[21][23]

Applications in Research and Drug Development

The successful synthesis of pure, validated phosphopeptides using this compound opens the door to a wide range of applications:

  • Kinase and Phosphatase Assays: Serve as specific substrates to measure enzyme activity and screen for inhibitors. [3]* Binding Studies: Used to investigate the binding affinities and specificities of phosphobinding domains like SH2 and PTB. [4]* Antibody Production: Employed as antigens to generate phospho-specific antibodies, which are critical reagents for cell biology.

  • Drug Discovery: Act as lead compounds for the development of phosphatase inhibitors or as tools to understand the mechanism of action of kinase-targeting drugs. [2][5][6]

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Phosphorylation Efficiency (Observed by MS) 1. Moisture contamination. 2. Inactive phosphoramidite reagent. 3. Insufficient excess of reagents.1. Ensure all solvents and the reaction environment are strictly anhydrous. 2. Use a fresh, properly stored aliquot of the reagent. 3. Increase the equivalents of phosphoramidite and tetrazole to 5-10 eq. and extend reaction time.
Side Product Formation (e.g., H-phosphonate) Incomplete oxidation or rearrangement of the phosphite triester.Ensure the oxidation step is carried out for the full duration with a fresh iodine solution. The use of aqueous iodine for oxidation can help convert any H-phosphonate byproduct to the desired phosphate. [15]
Incomplete Benzyl Deprotection 1. Ineffective catalyst (for hydrogenation). 2. Insufficient reaction time/scavengers for acidolysis.1. Use fresh Pd/C catalyst. 2. For TMSBr/TFA cleavage, ensure sufficient thioanisole is present as a scavenger and extend the reaction time. Monitor deprotection by HPLC/MS.
β-Elimination of pSer/pThr during Fmoc removal The phosphate group can be susceptible to elimination when using piperidine for Fmoc deprotection, especially for N-terminal pSer residues.Use a milder base for the critical Fmoc-deprotection step, such as 50% cyclohexylamine in DCM, which has been shown to suppress this side reaction. [25]

References

  • Synthesis of 0-Phosphorylated Oligopeptides Using Phosphoramidite. IEEE Xplore.
  • Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography. PubMed. [Link]

  • Synthesis of phosphopeptides via global phosphorylation on the solid phase. Resolution of H-phosphonate formation. Letters in Peptide Science. [Link]

  • Phosphorylated Peptides: A Key Figure in Biological Processes. LifeTein. [Link]

  • The synthesis of phosphopeptides. PubMed. [Link]

  • Phosphopeptides (Phosphorylated Peptides). JPT. [Link]

  • Increasing phosphoproteome coverage and identification of phosphorylation motifs through combination of different HPLC fractionation methods. PubMed. [Link]

  • Characterization of Phosphorylated Proteins Using Mass Spectrometry. PMC - NIH. [Link]

  • Synthesis of Phosphopeptides. Thieme. [Link]

  • Phosphoproteomics in drug discovery. PubMed. [Link]

  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. MDPI. [Link]

  • Dephosphorylation of D-Peptide Derivatives to Form Biofunctional, Supramolecular Nanofibers/Hydrogels and Their Potential Applications for Intracellular Imaging and Intratumoral Chemotherapy. NIH. [Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. [Link]

  • Phosphoproteomics in Drug Discovery and Development. ResearchGate. [Link]

  • Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis. PMC. [Link]

  • Characterization of phosphopeptides from protein digests using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and nanoelectrospray quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Solid-phase synthesis of phosphopeptides. PubMed. [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. [Link]

  • Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PMC - NIH. [Link]

  • Synthesis of O-phosphotyrosine-containing peptides. 1. Synthesis of PTyr-Leu-Gly via benzyl phosphate protection. The Journal of Organic Chemistry. [Link]

  • A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]

  • Characterization of phosphopeptides from protein digests using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and nanoelectrospray quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]

  • Phosphopeptide elution times in reversed-phase liquid chromatography. PMC - NIH. [Link]

  • Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. PubMed. [Link]

  • A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry. [Link]

  • Monodisperse Chemical Oligophosphorylation of Peptides via Protected Oligophosphorimidazolide Reagents. PMC - PubMed Central. [Link]

  • This compound CAS#: 67746-43-4. ChemWhat. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • The mechanism of the phosphoramidite synthesis of polynucleotides. RSC Publishing. [Link]

  • Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC - NIH. [Link]

  • Small peptide substrates and high resolution peptide gels for the analysis of site-specific protein phosphorylation and dephosphorylation. PubMed. [Link]

Sources

1H-tetrazole catalyzed phosphorylation with Dibenzyl diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Alcohol Phosphorylation using Dibenzyl Diethylphosphoramidite and 1H-Tetrazole

Introduction: The Critical Role of Phosphorylation

The introduction of a phosphate moiety into a molecule is a cornerstone of chemical biology and drug development. Phosphate esters are integral to the structure of nucleic acids, regulate cellular signaling through kinase cascades, and can dramatically improve the pharmacokinetic properties of therapeutic agents by enhancing aqueous solubility. The phosphoramidite method stands as one of the most efficient and versatile strategies for the synthesis of phosphate esters. This guide provides a detailed examination of a robust protocol employing Dibenzyl N,N-diethylphosphoramidite as the phosphorylating agent, activated by the weak acid catalyst 1H-Tetrazole. This process offers a mild, high-yielding, three-step sequence involving phosphitylation, oxidation, and deprotection to afford the desired phosphate monoester from a wide range of alcohol precursors.

The Underlying Chemistry: Mechanism and Rationale

The success of the phosphoramidite method hinges on the controlled activation of the stable P(III) phosphoramidite reagent to generate a highly reactive intermediate. 1H-Tetrazole plays a dual role in this critical activation step, acting as both a proton donor (acid catalyst) and a nucleophile.[1][2][3][4][5]

The mechanism proceeds via two main stages:

  • Activation and Coupling: The reaction is initiated by the protonation of the basic diisopropylamino group of the phosphoramidite by 1H-tetrazole. This is a rapid and reversible step that makes the phosphorus atom more electrophilic.[6] The tetrazole anion then acts as a nucleophile, displacing the protonated amine to form a highly reactive phosphotetrazolide intermediate.[2][3][4][7][8] This tetrazolide is the key active species that readily reacts with the hydroxyl group of the alcohol substrate to form a dibenzyl phosphite triester. The displacement of the diisopropylamino group is generally the rate-determining step of this phase.[6]

  • Oxidation: The newly formed P(III) phosphite triester is unstable and susceptible to hydrolysis. To generate the final, stable P(V) phosphate triester, a mild oxidation step is required. This is typically achieved by introducing an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of iodine or hydrogen peroxide.

The benzyl protecting groups on the phosphate are crucial for the reaction's success, as they are stable throughout the phosphitylation and oxidation steps but can be cleanly removed under mild conditions via catalytic hydrogenation.[9]

G cluster_activation Activation Phase cluster_coupling Coupling & Oxidation P_reagent Dibenzyl Diethylphosphoramidite Protonated_P Protonated Phosphoramidite P_reagent->Protonated_P Tetrazole 1H-Tetrazole (Catalyst) Active_Intermediate Active Tetrazolide Intermediate Protonated_P->Active_Intermediate Amine_byproduct Diethylammonium Tetrazolide Phosphite_Triester P(III) Phosphite Triester Active_Intermediate->Phosphite_Triester Alcohol Alcohol (R-OH) Phosphate_Triester P(V) Dibenzyl Phosphate Triester Phosphite_Triester->Phosphate_Triester Oxidant Oxidizing Agent (e.g., m-CPBA)

Caption: Reaction mechanism of 1H-tetrazole catalyzed phosphorylation.

Reagents: Properties and Handling

Careful handling of reagents is paramount for successful phosphorylation. The reaction is highly sensitive to moisture, requiring the use of anhydrous solvents and techniques.

ReagentProperties & Handling
Dibenzyl N,N-diethylphosphoramidite A colorless to light yellow oil, sensitive to acid and moisture.[9] It should be stored under an inert atmosphere (Argon or Nitrogen) at -20°C for long-term stability.[10] For use, warm the vial to room temperature before opening to prevent condensation. It is soluble in chloroform and acetonitrile.[11]
1H-Tetrazole A white crystalline solid. It has limited solubility in acetonitrile (~0.5 M), which can sometimes lead to precipitation, especially at lower temperatures.[7] Solutions should be warmed gently if precipitation is observed. While effective, its acidity (pKa ≈ 4.9) can be a drawback for substrates with acid-labile protecting groups.[2][6]
Anhydrous Acetonitrile (MeCN) The solvent of choice for this reaction. Use a high-purity, anhydrous grade with low water content (<30 ppm). It should be stored over molecular sieves.
Oxidizing Agent (e.g., m-CPBA) A white powder that can be shock-sensitive. Handle with care. It is typically dissolved in an anhydrous solvent like dichloromethane (DCM) just before use.

Detailed Experimental Protocol

This protocol describes a general procedure for the phosphorylation of a primary or secondary alcohol. Molar equivalents and reaction times may need to be optimized for specific substrates.

Part 1: Phosphitylation of the Alcohol
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous acetonitrile (target concentration ~0.1 M).

  • Activator Addition: Add a 0.45 M solution of 1H-tetrazole in anhydrous acetonitrile (1.5 eq) to the alcohol solution. Stir for 2 minutes.

  • Phosphitylation Reagent Addition: Add Dibenzyl N,N-diethylphosphoramidite (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The starting phosphoramidite typically has a ³¹P NMR shift around δ 148 ppm, while the product phosphite triester appears around δ 139 ppm.

Part 2: Oxidation to the Phosphate Triester
  • Cooling: Once the phosphitylation is complete, cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Rationale: The oxidation is exothermic and cooling prevents potential side reactions and degradation.

  • Oxidant Addition: Slowly add a solution of m-CPBA (~77%, 1.5 eq) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise significantly.

  • Warming and Quenching: After the addition is complete, allow the mixture to stir at -40°C for 15 minutes, then warm to room temperature over 30 minutes. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dibenzyl phosphate triester product by silica gel column chromatography.

Part 3: Deprotection to the Final Phosphate
  • Catalyst Setup: Dissolve the purified dibenzyl phosphate triester in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq by weight) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Final Steps: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final phosphorylated product.

G Start Alcohol Substrate in Anhydrous MeCN Add_Tetrazole 1. Add 1H-Tetrazole (1.5 eq) Start->Add_Tetrazole Add_Phosphoramidite 2. Add Phosphoramidite (1.2 eq) Add_Tetrazole->Add_Phosphoramidite React_RT Stir at RT (30-60 min) Add_Phosphoramidite->React_RT Cool Cool to -40°C React_RT->Cool Oxidize 3. Add m-CPBA (1.5 eq) Cool->Oxidize Workup Aqueous Work-up & Purification Oxidize->Workup Protected_P Purified Dibenzyl Phosphate Triester Workup->Protected_P Hydrogenate 4. Hydrogenolysis (H₂, Pd/C) Protected_P->Hydrogenate Final_Product Final Phosphate Product Hydrogenate->Final_Product

Sources

Oxidation step in phosphoramidite chemistry using Dibenzyl diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol on Phosphorylation using Dibenzyl Diethylphosphoramidite and the Subsequent Oxidation Step

Introduction: A Modern Approach to Phosphorylation

The introduction of phosphate monoesters into bioactive molecules is a cornerstone of drug development and chemical biology. Phosphorylation can enhance solubility, modulate biological activity, and is fundamental to the structure of nucleic acids. The phosphoramidite method, renowned for its efficiency in oligonucleotide synthesis, provides a robust platform for phosphorylating a wide range of molecules bearing hydroxyl groups.

This document serves as a detailed guide to a specific, highly effective phosphorylation workflow. It focuses on the use of Dibenzyl N,N-diethylphosphoramidite as a phosphitylating agent, a process that creates a trivalent phosphite triester intermediate. Crucially, this is followed by an essential oxidation step to yield the stable pentavalent phosphate triester. We will dissect the causality behind each procedural choice, provide validated protocols, and explore the chemical principles that ensure a high-yield, high-purity outcome. This guide clarifies a common point of confusion: Dibenzyl N,N-diethylphosphoramidite is the reagent for introducing the phosphorus group, not for the oxidation itself. The oxidation is a distinct, subsequent step that stabilizes the newly formed linkage.

The Phosphitylation-Oxidation Strategy: A Two-Stage Pathway to the Phosphate Triester

The overall strategy is a sequential, three-step process designed for control and efficiency. It begins with the formation of a P(III) intermediate, which is then oxidized to a stable P(V) species, and concludes with the removal of protecting groups.

G cluster_0 Overall Workflow Start Alcohol (R-OH) + This compound Phosphitylation Step 1: Phosphitylation (Weak Acid Catalyst) Start->Phosphitylation Reagents P_III Intermediate: Trivalent Phosphite Triester Phosphitylation->P_III Forms Oxidation Step 2: Oxidation (I2/H2O or Non-Aqueous Oxidant) P_III->Oxidation Is Oxidized P_V Intermediate: Pentavalent Phosphate Triester Oxidation->P_V Forms Deprotection Step 3: Deprotection (e.g., Catalytic Hydrogenation) P_V->Deprotection Is Deprotected End Final Product: Phosphate Monoester (R-O-PO3H2) Deprotection->End Yields

Caption: The three-stage workflow for phosphorylation.

Part 1: The Phosphitylation Step with Dibenzyl N,N-diethylphosphoramidite

The first chemical transformation involves the reaction of a target alcohol with Dibenzyl N,N-diethylphosphoramidite. This reagent is favored for its stability and the mild conditions required for its activation.

Mechanism of Action

Nucleoside phosphoramidites are stable compounds that become reactive only upon protonation by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole.[1][2] The protonated diisopropylamino or diethylamino group becomes an excellent leaving group.[1] The target alcohol then performs a nucleophilic attack on the phosphorus atom, displacing the amine and forming the desired phosphite triester.[2][3] The benzyl groups serve as protecting groups for the phosphate oxygens, which can be cleanly removed under neutral conditions in a later step.[4]

Protocol 1: Phosphitylation of a Generic Alcohol

This protocol describes the general procedure for reacting an alcohol-containing substrate with Dibenzyl N,N-diethylphosphoramidite.

Reagents and Materials:

  • Substrate containing a primary or secondary hydroxyl group

  • Dibenzyl N,N-diethylphosphoramidite (DBDEP)

  • Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous solvents for workup (e.g., ethyl acetate, dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All solvents and reagents must be anhydrous.

  • Reaction Setup: Dissolve the hydroxyl-containing substrate (1.0 eq) in anhydrous acetonitrile in a suitable flask under an inert atmosphere.

  • Reagent Addition: Add Dibenzyl N,N-diethylphosphoramidite (1.2-1.5 eq) to the solution.

  • Initiation: Slowly add the activator solution (e.g., 0.25 M DCI in ACN) (2.0-3.0 eq) to the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 30-60 minutes.

  • Quenching (Optional but Recommended): Once the reaction is complete, the mixture can be directly taken to the oxidation step. If isolation of the phosphite triester is desired, the reaction can be quenched by adding a small amount of saturated sodium bicarbonate solution and extracted with an organic solvent. Note: The phosphite triester is sensitive to acid and moisture and is typically oxidized in situ.

Part 2: The Oxidation Step - Stabilizing the Phosphate Linkage

Following the successful coupling, the newly formed P(III) phosphite triester linkage is unnatural and unstable, particularly to the acidic conditions used in subsequent synthesis cycles (like detritylation in oligonucleotide synthesis).[1][2] The oxidation step is therefore a critical checkpoint to convert this labile P(III) species into a stable pentavalent P(V) phosphate triester, which mirrors the natural phosphate backbone of DNA and RNA.[2][5]

Mechanism of Standard Aqueous Oxidation

The most common and robust method for oxidation uses a solution of iodine (I₂) in the presence of water and a weak base like pyridine.[5]

  • The phosphite triester's phosphorus atom acts as a nucleophile, attacking the iodine to form a phosphonium-iodide intermediate.[5]

  • Water then acts as the oxygen source, attacking the electrophilic phosphorus center.[5]

  • This displaces the iodide ion, and the weak base (pyridine) neutralizes the resulting proton, yielding the stable pentavalent phosphate triester.[5]

G cluster_0 Aqueous Oxidation Mechanism P_III R-O-P(OBn)₂ Intermediate [R-O-P⁺(OBn)₂-I] I⁻ (Phosphonium-Iodide Intermediate) P_III->Intermediate + I₂ I2 I-I P_V R-O-P(O)(OBn)₂ (Phosphate Triester) Intermediate->P_V + H₂O - I⁻ H2O H₂O Pyridine Pyridine Products 2 HI + Pyridine P_V->Products + Pyridine (Base)

Caption: Mechanism of iodine-mediated oxidation.

Protocol 2A: Standard Aqueous Oxidation

This protocol is the workhorse for converting the phosphite triester to a phosphate triester.

Reagents and Materials:

  • Reaction mixture containing the phosphite triester from Protocol 1

  • Oxidizer Solution: 0.02 M - 0.1 M Iodine (I₂) in a mixture of Tetrahydrofuran (THF)/Pyridine/Water (e.g., 70:20:10 v/v/v).[6]

  • Wash Solution: Anhydrous Acetonitrile (ACN)

  • Aqueous Sodium Thiosulfate solution (10%)

Procedure:

  • Oxidizer Addition: Following the completion of the phosphitylation reaction, add the Iodine/THF/Pyridine/Water oxidizer solution to the reaction flask.

  • Reaction Time: Stir the mixture at room temperature. The oxidation is typically very rapid, often complete within 30-60 seconds.[5] Allow the reaction to proceed for 5-10 minutes to ensure full conversion.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (to quench excess iodine), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude dibenzyl phosphate triester can be purified by silica gel column chromatography.

Alternative: Non-Aqueous Oxidation

While iodine is highly effective, it is not universally applicable. Certain sensitive functional groups or substrates can be damaged by iodine and water.[7][8] For example, substrates with 7-deaza-dG or those synthesized on conductive gold surfaces benefit from anhydrous conditions.[7][8] In these cases, non-aqueous oxidants are superior.

Common Non-Aqueous Oxidants:

Oxidizing AgentConcentration & SolventKey Advantages
(1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO)0.5 M in Anhydrous AcetonitrileMild, effective for sensitive substrates, avoids water.[8][9]
tert-Butyl hydroperoxide (TBHP)Solution in non-aqueous solvent (e.g., DCM)Anhydrous, but peroxides can be unstable.[10]
Protocol 2B: Non-Aqueous Oxidation using CSO

This protocol is designed for substrates that are sensitive to aqueous iodine.

Reagents and Materials:

  • Reaction mixture containing the phosphite triester from Protocol 1

  • Oxidizer Solution: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[8]

  • Anhydrous solvents for workup

Procedure:

  • Oxidizer Addition: Following the phosphitylation step, add the 0.5 M CSO solution to the reaction mixture under an inert atmosphere.

  • Reaction Time: Stir at room temperature. The reaction is slower than with iodine; allow 3-5 minutes for complete oxidation.[8]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the dibenzyl phosphate triester.

Part 3: Final Deprotection

The final step is the removal of the two benzyl protecting groups from the phosphate triester. This is typically achieved cleanly via palladium-catalyzed hydrogenation, which cleaves the benzyl esters to yield the final phosphate monoester without affecting other sensitive functionalities.[4]

Troubleshooting and Key Considerations

  • Moisture Control: The phosphitylation step is highly sensitive to water, which can hydrolyze the phosphoramidite reagent and the activated intermediate. All reagents and solvents must be strictly anhydrous.[5]

  • Incomplete Oxidation: Insufficient reaction time or a depleted oxidizer can lead to incomplete conversion of the phosphite triester.[8] This is problematic as the P(III) linkage is unstable and will not survive subsequent workup or deprotection steps, leading to yield loss. Always use fresh, high-quality oxidizing reagents.

  • Substrate Sensitivity: For complex molecules, always consider the compatibility of all functional groups with the chosen oxidizer. If in doubt, a small-scale test reaction with a non-aqueous oxidant like CSO is advisable.

References

  • Amerigo Scientific. Oxidation Solution for Nucleic Acid Synthesis. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

  • ACS Publications. Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates | Analytical Chemistry. [Link]

  • PubMed Central (PMC). Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates. [Link]

  • Glen Research. Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. [Link]

  • ResearchGate. Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses | Request PDF. [Link]

  • Wikipedia. Oligonucleotide synthesis. [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • American Chemical Society. Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. [Link]

  • Google Patents.
  • Wikipedia. Phosphite ester. [Link]

  • YouTube. Solid state oligonucleotide synthesis (phosphoramidite method). [Link]

  • Journal of the American Chemical Society. Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. [Link]

  • ResearchGate. I2 catalytic redox cycle for the formation of phosphoramidates using an.... [Link]

  • H-HuiCheng. Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. [Link]

  • PubMed. Manual oligonucleotide synthesis using the phosphoramidite method. [Link]

  • Slideshare. Synthesis of oligonucleotides by phosphoramidite method | PDF. [Link]

  • ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. [Link]

Sources

Application Note & Protocol: High-Fidelity Solid-Phase Synthesis Using Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis is a foundational technology that enables the precise, automated construction of complex biomolecules. The phosphoramidite method stands as the gold standard for this process due to its high coupling efficiency and adaptability.[1][] This document provides a detailed protocol and technical guide for utilizing Dibenzyl N,N-diethylphosphoramidite as the phosphitylating agent. While standard oligonucleotide synthesis predominantly employs acid- and base-labile protecting groups (DMT for 5'-hydroxyl, β-cyanoethyl for phosphate, and acyl groups for exocyclic amines), the use of benzyl groups for phosphate protection offers a distinct orthogonal strategy. This approach is particularly advantageous for synthesizing molecules sensitive to the harsh basic conditions required for β-cyanoethyl removal or when alternative deprotection schemes are necessary. We will explore the underlying chemical principles, provide step-by-step protocols for synthesis and deprotection, and offer expert insights into process optimization and troubleshooting.

Principle of the Method: The Phosphoramidite Synthesis Cycle

The solid-phase synthesis of molecules using phosphoramidite chemistry is a cyclical process, with each cycle adding a single monomer to the growing chain anchored to a solid support, such as controlled pore glass (CPG) or polystyrene.[][4] The process, which proceeds in the 3' to 5' direction, consists of four primary chemical steps per cycle: Deprotection (Deblocking), Coupling, Oxidation, and Capping.

G cluster_cycle Synthesis Cycle (Repeats 'n' times) Detritylation Step 1: Detritylation (Acidic Deblocking) Coupling Step 2: Coupling (Chain Elongation) Detritylation->Coupling Exposes 5'-OH Oxidation Step 3: Oxidation (Phosphate Stabilization) Coupling->Oxidation Forms P(III) triester Capping Step 4: Capping (Terminate Failures) Oxidation->Capping Forms P(V) triester Capping->Detritylation Prepares for next cycle End Final Product: Cleavage & Deprotection Capping->End After final cycle Start Start: Substrate on Solid Support (5'-DMT Protected) Start->Detritylation

Caption: The four-step automated solid-phase synthesis cycle.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside (or other molecule) anchored to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[5] This reaction yields a free 5'-hydroxyl group, which is essential for the subsequent coupling step, and a bright orange DMT carbocation. The intensity of this color can be measured spectrophotometrically to provide a real-time quantitative assessment of the coupling efficiency of the previous cycle.[5]

Step 2: Coupling

This is the chain-elongation step where the phosphoramidite monomer is added. The Dibenzyl N,N-diethylphosphoramidite is first activated by a weak acid, such as 1H-Tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the nitrogen atom of the phosphoramidite, transforming the relatively stable phosphoramidite into a highly reactive intermediate.[][7][] The exposed 5'-hydroxyl group of the support-bound substrate then performs a nucleophilic attack on the activated phosphorus center, displacing the diethylamino group and forming a new phosphite triester linkage. The phosphorus atom in this new linkage is protected by two benzyl groups.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amidite Dibenzyl Diethylphosphoramidite (P-N(Et)2) Activated_Amidite Activated Intermediate (Protonated Nitrogen) Amidite->Activated_Amidite + Activator Activator Activator (e.g., Tetrazole) Activator->Activated_Amidite Support Support-Bound Substrate (Free 5'-OH) Attack Nucleophilic Attack by 5'-OH Support->Attack Activated_Amidite->Attack Triester Phosphite Triester Linkage (P(III) center, Benzyl protected) Attack->Triester Byproduct Protonated Diethylamine Attack->Byproduct

Caption: Mechanism of the phosphoramidite coupling reaction.

Step 3: Oxidation

The newly formed phosphite triester linkage is trivalent P(III) and is unstable to the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent P(V) phosphate triester.[5] This is typically accomplished using a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine.[5] The reaction is rapid and essential for the integrity of the final product.

Step 4: Capping

Despite driving the coupling reaction with a large excess of phosphoramidite, a small fraction (typically 0.5-2%) of the 5'-hydroxyl groups may fail to react. If left unblocked, these "failure sequences" would react in the next cycle, leading to the synthesis of undesired (n-1) deletion mutants, which are often difficult to purify from the final product.[1][9] To prevent this, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is achieved with a capping mixture, commonly composed of acetic anhydride (Cap A) and a catalyst like N-methylimidazole (NMI, Cap B).[5]

Materials and Reagents

Reagent / Material Purpose Typical Grade / Concentration
This compound Phosphitylating Agent≥90% Purity, Anhydrous
Solid Support (CPG/Polystyrene) Synthesis scaffoldPre-loaded with first nucleoside/molecule
Dichloromethane (DCM) SolventAnhydrous, Synthesis Grade
Acetonitrile (ACN) SolventAnhydrous, Synthesis Grade
Trichloroacetic Acid (TCA) in DCM Detritylation (Deblocking)3% (w/v)
1H-Tetrazole in ACN Activator0.45 M
Acetic Anhydride/Lutidine/THF Capping Reagent ATypically 10:10:80 (v/v/v)
N-Methylimidazole/THF Capping Reagent BTypically 16% (v/v)
Iodine/Water/Pyridine/THF Oxidizing Solution0.02 - 0.1 M Iodine
Concentrated Ammonium Hydroxide Cleavage & Base Deprotection~30% NH₃
Palladium on Carbon (Pd/C) Catalyst for Debenzylation10% (w/w)
Methanol / THF Solvent for HydrogenolysisAnhydrous
Hydrogen (H₂) Gas Reducing agent for DebenzylationHigh Purity

Detailed Synthesis and Deprotection Protocols

Protocol 1: Standard Automated Synthesis Cycle

This protocol outlines the steps for a single cycle on a standard automated DNA/RNA synthesizer. Volumes and times may be adjusted based on the synthesizer model and synthesis scale.

Step Action Reagent(s) Typical Duration Purpose
1Detritylation 3% TCA in DCM60-120 secRemoves 5'-DMT group, exposes 5'-OH.
2Wash Anhydrous Acetonitrile45 secRemoves acid and DMT cation.
3Coupling Dibenzyl Phosphoramidite + Activator90-300 secElongates the chain.
4Wash Anhydrous Acetonitrile45 secRemoves excess monomer and activator.
5Capping Cap A + Cap B30 secBlocks unreacted 5'-OH groups.
6Wash Anhydrous Acetonitrile45 secRemoves capping reagents.
7Oxidation Iodine Solution30 secStabilizes the phosphate linkage.
8Wash Anhydrous Acetonitrile45 secRemoves iodine and prepares for next cycle.
Protocol 2: Final Cleavage and Deprotection

This two-stage process is critical for recovering the final product. The key distinction for benzyl-protected phosphates is the requirement for catalytic hydrogenolysis, which is orthogonal to the standard base-labile deprotection chemistry.

G Start Completed Synthesis on Solid Support Step1 Step 1: Ammonolysis (Conc. NH4OH, 55°C, 8-12h) Start->Step1 Intermediate Intermediate Product in Solution: - Cleaved from support - Exocyclic amines deprotected - Phosphate backbone STILL Benzyl-protected Step1->Intermediate Step2 Step 2: Catalytic Hydrogenolysis (H2, Pd/C catalyst in MeOH/THF) Intermediate->Step2 Final Final Deprotected Product Step2->Final

Caption: Workflow for cleavage and orthogonal deprotection.

Part A: Cleavage from Support & Base Deprotection

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated aqueous ammonium hydroxide (~1-2 mL per µmol of synthesis scale).

  • Seal the vial tightly and place it in an oven or heating block at 55 °C for 8-12 hours. This step cleaves the ester linkage holding the molecule to the support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).[9]

  • Allow the vial to cool to room temperature. Carefully open the vial in a fume hood.

  • Filter the solution to remove the solid support material (e.g., using a syringe filter).

  • Evaporate the ammonia solution to dryness using a vacuum concentrator (e.g., SpeedVac). The resulting pellet contains the benzyl-protected product.

Part B: Phosphate Deprotection (Catalytic Hydrogenolysis)

WARNING: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (when dry). It must be performed in a well-ventilated fume hood by trained personnel.

  • Redissolve the dried product from Part A in a suitable solvent mixture, such as Methanol:THF (1:1).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. The amount should be approximately 10-20% of the substrate weight.

  • Place the reaction flask in a hydrogenation apparatus.

  • Purge the system with an inert gas (Nitrogen or Argon), then carefully introduce hydrogen gas (H₂), typically at balloon pressure or slightly above.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for completion (e.g., by HPLC or Mass Spectrometry).

  • Once complete, carefully purge the system again with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the combined filtrates to dryness to yield the final, fully deprotected product. The product can then be purified by HPLC or other appropriate methods.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (from Trityl data)1. Inactive phosphoramidite (hydrolysis).2. Incomplete detritylation.3. Insufficient activator concentration or activity.1. Use fresh, anhydrous reagents and solvents. Ensure bottles on the synthesizer are well-sealed.2. Increase detritylation time or check acid concentration.3. Use fresh activator solution.
Presence of (n-1) Deletion Sequences Inefficient capping step.Ensure capping reagents are fresh and active. Increase capping time if necessary.
Incomplete Debenzylation (Phosphate groups remain)1. Inactive Pd/C catalyst.2. Insufficient hydrogen pressure or reaction time.3. Catalyst poisoning.1. Use fresh catalyst.2. Increase H₂ pressure and/or extend reaction time.3. Ensure starting material is free of sulfur-containing impurities. Purify the intermediate if necessary.
Base Modification Deprotection conditions (Ammonolysis) too harsh or prolonged.For sensitive molecules, consider using "UltraMILD" base protecting groups (e.g., Pac, iPr-Pac, Ac) that can be removed under gentler conditions.[10]

References

  • Vertex AI Search Grounding API. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
  • BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
  • Sigma-Aldrich. DNA Oligonucleotide Synthesis.
  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • LGC, Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
  • BOC Sciences. Solid Phase Oligonucleotide Synthesis - RNA.
  • Wikipedia. Oligonucleotide synthesis.
  • Sigma-Aldrich. Dibenzyl N,N-diethylphosphoramidite technical grade, 85%.
  • BenchChem. preventing degradation of modified oligonucleotides during synthesis.
  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis and use of glycosyl phosphites: an effective route to glycosyl phosphates, sugar nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260-2267.
  • Vertex AI Search Grounding API. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • Enamine. Dibenzyl N,N-diisopropylphosphoramidite.
  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis.

Sources

Application Notes & Protocols: A Strategic Guide to Phosphorylation using Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Dibenzyl Diethylphosphoramidite in Modern Synthesis

In the landscape of complex molecule synthesis, particularly in the fields of peptide chemistry, glycobiology, and oligonucleotide development, the precise installation of a phosphate monoester is a recurring and critical challenge. Protein phosphorylation is a fundamental post-translational modification that governs countless cellular processes, making the synthesis of phosphopeptides and related analogs essential for biochemical and pharmacological research.[1] this compound has emerged as a premier reagent for this purpose, offering a robust and versatile solution for the phosphorylation of hydroxyl groups under mild conditions.[2]

This phosphoramidite reagent operates via the highly efficient "phosphite-triester" methodology.[2] The strategy involves a two-step sequence: an initial phosphitylation of a hydroxyl group to form a P(III) intermediate, followed by an in-situ oxidation to the more stable P(V) phosphate triester. The key to its strategic advantage lies in the use of benzyl groups for the temporary protection of the phosphate oxygen atoms. These benzyl groups are stable throughout the synthesis and subsequent purification steps but are readily cleaved under mild hydrogenolysis conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.[1]

This guide provides an in-depth exploration of the protecting group strategy centered on this compound, offering detailed mechanistic insights, validated experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Reagent Profile and Safety Mandates

A thorough understanding of the reagent's properties and adherence to safety protocols are prerequisites for successful and safe experimentation.

Physicochemical Data
PropertyValue
Chemical Name Dibenzyl N,N-diethylphosphoramidite
Synonyms TTC
Molecular Formula C₁₈H₂₄NO₂P[3]
Molecular Weight 317.36 g/mol [4]
CAS Number 67746-43-4[4]
Appearance Liquid[4]
Density 1.06 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.545[4]
Storage Conditions 2-8°C, under inert atmosphere (Argon or Nitrogen), moisture sensitive.[4][5]
Hazard Analysis and Safety Protocols

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[6]

  • Hazard Identification :

    • H226: Flammable liquid and vapor.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Mandatory Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[6][7]

    • Skin Protection : Use a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[6]

    • Respiratory Protection : If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[4][8]

  • Handling and Storage :

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

    • Keep the container tightly closed and store in a well-ventilated, cool place.[5]

    • The reagent is sensitive to moisture and air; handle under an inert atmosphere.[5]

The Phosphite-Triester Mechanism: A Three-Act Synthesis

The phosphorylation process is a sequential reaction pathway. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting outcomes. The overall strategy involves phosphitylation, oxidation, and deprotection.

Workflow Overview

G cluster_0 Phosphorylation Strategy A Substrate (R-OH) + This compound B Step 1: Phosphitylation (Weak Acid Activator, e.g., 1H-Tetrazole) A->B Reagents C P(III) Phosphite Triester Intermediate B->C Forms D Step 2: Oxidation (e.g., tBuOOH or I₂/H₂O) C->D Is Oxidized E P(V) Dibenzyl Phosphate Triester D->E Forms F Step 3: Deprotection (Hydrogenolysis, e.g., H₂/Pd-C) E->F Is Deprotected G Final Product (R-OPO₃H₂) F->G Yields

Caption: Overall workflow for phosphorylation using this compound.

Act I: Phosphitylation - Formation of the P(III) Intermediate

The first step is the reaction of the alcohol substrate with this compound. This reaction requires catalysis by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole.[1] The activator protonates the nitrogen atom of the phosphoramidite, making the phosphorus atom more electrophilic and converting the diethylamino group into a good leaving group. The substrate's hydroxyl group then attacks the activated phosphorus center, displacing diethylamine and forming the phosphite triester.

Act II: Oxidation - Conversion to the Stable P(V) State

The trivalent phosphite triester intermediate is unstable and susceptible to side reactions. It is therefore oxidized in situ to the corresponding pentavalent phosphate triester. This oxidation is typically achieved using reagents like tert-butyl hydroperoxide (tBuOOH) or an aqueous iodine solution.[9][10] This step is critical for the stability of the protected phosphate and allows for its purification via standard methods like silica gel chromatography.

Mechanism Diagram

G cluster_1 Reaction Mechanism reagents Substrate (R-OH) This compound (BnO)₂P-NEt₂ phosphite Phosphite Triester (P-III) (BnO)₂P-OR reagents->phosphite Phosphitylation activator 1H-Tetrazole (Activator) activator->phosphite phosphate Dibenzyl Phosphate (P-V) (BnO)₂P(=O)OR phosphite->phosphate Oxidation oxidant Oxidant (e.g., tBuOOH) oxidant->phosphate

Caption: Core mechanism: Phosphitylation followed by oxidation.

Act III: Deprotection - Unveiling the Phosphate

The final step is the removal of the two benzyl (Bn) protecting groups. This is cleanly and efficiently accomplished by catalytic hydrogenolysis.[1] The dibenzyl phosphate triester is dissolved in a suitable solvent and treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The benzyl groups are cleaved, releasing toluene as a byproduct and yielding the final phosphorylated product. This method is exceptionally mild and preserves the integrity of most other functional groups.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific substrate and analytical observations. All operations must be conducted in a fume hood using anhydrous solvents and under an inert atmosphere.

Protocol 1: General Phosphorylation of a Primary Alcohol

This protocol describes a general procedure for phosphorylating a substrate containing a primary hydroxyl group.

Materials and Reagents:

  • Alcohol Substrate (1.0 eq)

  • This compound (1.2 - 1.5 eq)[4]

  • 1H-Tetrazole (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • tert-Butyl hydroperoxide (tBuOOH), ~5.5 M in decane (2.0 - 3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation : Under an argon or nitrogen atmosphere, dissolve the alcohol substrate (1.0 eq) and 1H-tetrazole (3.0 eq) in anhydrous DCM.

  • Phosphitylation : To the stirred solution at room temperature, add this compound (1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring : Stir the reaction at room temperature for 30-60 minutes. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Cooling : Once the phosphitylation is complete, cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidation : Add tert-butyl hydroperoxide (2.0 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Warming and Quenching : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography to obtain the pure dibenzyl-protected phosphate product.

Protocol 2: One-Pot Synthesis of Fmoc-Tyr[PO(OBzl)₂]-OH

This protocol is adapted from established literature for the specific phosphorylation of a protected tyrosine residue, a key step in phosphopeptide synthesis.[11]

Materials and Reagents:

  • Fmoc-Tyr-OH (1.0 eq)

  • This compound (1.5 eq)[11]

  • 1H-Tetrazole (3.5 eq)[11]

  • Anhydrous Tetrahydrofuran (THF)

  • 70% tert-Butyl hydroperoxide (tBuOOH) in water (4.2 eq)[11]

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Preparation : In a flame-dried flask under argon, dissolve Fmoc-Tyr-OH (1.0 eq) and 1H-tetrazole (3.5 eq) in anhydrous THF.

  • Phosphitylation : Add a solution of this compound (1.5 eq) in anhydrous THF to the stirred mixture. Stir at room temperature for 30 minutes.[11]

  • Cooling : Cool the solution to -15 °C using an ice-salt bath.

  • Oxidation : Add 70% tBuOOH dropwise, maintaining the temperature below -4 °C.[11]

  • Reaction Completion : Stir the mixture for an additional 30 minutes at -4 °C.

  • Work-up : Add Et₂O and water. Transfer to a separatory funnel and discard the aqueous layer. The organic layer contains the protected product. Note: The sodium salt of the product may partially separate as an oil from the aqueous NaHCO₃ solution if used for washing.[11]

  • Isolation : The product can often be isolated after aqueous work-up and concentration, yielding a crisp foam.[11]

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This protocol details the final step to remove the benzyl protecting groups.

Materials and Reagents:

  • Dibenzyl-protected phosphate substrate

  • Palladium on carbon (Pd/C), 10 wt. % (5-10 mol % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Step-by-Step Methodology:

  • Preparation : Dissolve the dibenzyl-protected phosphate substrate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition : Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation : Purge the flask with H₂ gas (a balloon is sufficient for small scale) and maintain a positive pressure of H₂.

  • Reaction : Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Filtration : Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the final deprotected phosphate product.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Phosphitylation 1. Moisture in solvents or reagents. 2. Inactive 1H-tetrazole activator. 3. Sterically hindered hydroxyl group.1. Use freshly distilled anhydrous solvents. Dry substrate azeotropically with toluene. 2. Use freshly sublimed or newly purchased 1H-tetrazole. 3. Increase reaction time, temperature, or use a more reactive activator like 4,5-dicyanoimidazole.
Formation of H-phosphonate Byproduct 1H-tetrazole can mediate the cleavage of a benzyl group from the P(III) intermediate, which then rearranges.[9]Use aqueous iodine for the oxidation step instead of tBuOOH. The iodine oxidation is rapid and can rectify this side reaction.[9]
Incomplete Oxidation Insufficient oxidant added or oxidant has degraded.Add additional equivalents of the oxidizing agent. Use a fresh, verified source of tBuOOH.
Incomplete Deprotection (Hydrogenolysis) 1. Catalyst poisoning (e.g., by sulfur compounds). 2. Inactive catalyst. 3. Insufficient H₂ pressure or poor mixing.1. Purify the substrate carefully before this step. 2. Use fresh, high-quality Pd/C catalyst. 3. Ensure vigorous stirring and a positive H₂ atmosphere. For difficult substrates, use a Parr apparatus for higher pressure.

Conclusion

The this compound protecting group strategy represents a cornerstone of modern phosphorylation chemistry. Its reliability, mild reaction conditions, and the stability of its intermediates make it an authoritative choice for the synthesis of phosphopeptides, glycosyl phosphates, and other phosphorylated biomolecules.[7][11] By understanding the underlying mechanism and adhering to validated protocols, researchers can confidently employ this powerful tool to advance programs in chemical biology and drug discovery.

References

  • Perich, J. W. (n.d.). 6.5 Synthesis of Phosphopeptides. Thieme Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Perich, J. W. (1998). Synthesis of phosphopeptides via global phosphorylation on the solid phase. Resolution of H-phosphonate formation. Letters in Peptide Science, 5(1), 49-55. Ovid.
  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260–2267. Retrieved from [Link]

  • Perich, J. W., & Johns, R. B. (1988). Di-t-butyl N, N-diethylphosphoramidite and dibenzyl N, N-diethylphosphoramidite. Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides. Tetrahedron Letters, 29(20), 2557-2560. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis and Evaluation of Monophosphoryl Lipid A Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Vaccine Candidates against Cancer. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Dibenzyl Phosphoramidites in Modified Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern therapeutics and molecular biology is profoundly shaped by the chemistry of modified nucleosides. These custom-built analogs of DNA and RNA building blocks are central to the development of antisense oligonucleotides, siRNA-based gene silencing, antiviral agents, and sophisticated diagnostic probes.[1] The precise, high-yield chemical synthesis of these molecules is therefore a cornerstone of drug discovery and life science research. The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for the chemical synthesis of oligonucleotides due to its efficiency and amenability to automation.[][3][4]

Within the extensive toolkit of phosphoramidite chemistry, Dibenzyl N,N-dialkylphosphoramidites—such as the diethyl and diisopropyl variants—serve as exceptionally versatile phosphitylating agents.[5][6] Their primary role is not typically as chain-extending monomers in solid-phase synthesis, but rather as powerful reagents for introducing a dibenzyl-protected phosphate group onto a nucleoside's hydroxyl moiety. This functionality is critical for synthesizing nucleoside monophosphates, which are often the biologically active form of nucleoside drugs, and for creating precursors to advanced phosphoramidate and phosphate prodrugs.[7][8]

This guide provides a detailed examination of the chemistry, applications, and protocols for using dibenzyl diethylphosphoramidite and its diisopropyl analogue in the synthesis of modified nucleosides. We will explore the causality behind experimental choices, provide robust, step-by-step methodologies, and offer insights gleaned from practical application in the field.

Section 1: The Reagent: Properties and Rationale for Use

Dibenzyl N,N-dialkylphosphoramidites are P(III) reagents valued for their unique combination of reactivity and the specific properties of the benzyl protecting groups.[9] The choice between the diethyl and diisopropyl variants often depends on steric considerations and supplier availability, with both performing similarly in the core phosphitylation reaction.

Property Dibenzyl N,N-diethylphosphoramidite Dibenzyl N,N-diisopropylphosphoramidite
Synonym TTCDibenzyloxy(diisopropylamino)phosphine
CAS Number 67746-43-4108549-23-1
Molecular Formula C₁₈H₂₄NO₂PC₂₀H₂₈NO₂P
Molecular Weight 317.36 g/mol 345.42 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Storage 2-8°C, long-term at -20°C is recommended[10]Store under inert gas

The Rationale for Use: An Expert Perspective

The strategic advantage of using dibenzyl phosphoramidites lies in the unique characteristics of the benzyl protecting groups, which offer a crucial element of "orthogonality" in a multi-step synthesis.

  • Robust Intermediates : The phosphitylation reaction, followed by oxidation, yields a stable pentavalent dibenzyl phosphate triester intermediate. This compound is sufficiently stable to be purified using standard laboratory techniques like silica gel chromatography, allowing for the isolation of a high-purity precursor before final deprotection.[11]

  • Mild and Orthogonal Deprotection : The benzyl groups are most commonly removed via catalytic hydrogenolysis (e.g., using Palladium on carbon, Pd/C, and H₂ gas).[11] This deprotection method is exceptionally mild and highly specific. It does not affect most other protecting groups used in nucleoside chemistry, such as the acid-labile dimethoxytrityl (DMT) group on the 5'-hydroxyl or the base-labile acyl groups on the exocyclic amines of the nucleobases. This orthogonality is paramount for complex synthetic routes.

  • Favorable Reaction Conditions : The phosphitylation reaction proceeds efficiently under mild, anhydrous conditions at room temperature, which helps to preserve the integrity of sensitive nucleoside structures.[11]

Section 2: Core Workflow and Mechanism of Phosphorylation

The conversion of a protected nucleoside to its corresponding nucleoside monophosphate using a dibenzyl phosphoramidite reagent is a well-defined, three-stage process: (1) Phosphitylation , (2) Oxidation , and (3) Deprotection .

G cluster_0 A Protected Nucleoside (e.g., 5'-DMT-Nuc-OH) B Phosphite Triester Intermediate (P(III) species) A->B 1. Phosphitylation Dibenzyl Dialkylphosphoramidite + Activator (e.g., Tetrazole) C Dibenzyl Phosphate Triester (P(V) species) B->C 2. Oxidation (e.g., TBHP or mCPBA) D Final Nucleoside Monophosphate C->D 3. Deprotection (e.g., H₂ / Pd-C) caption Fig 1. Core workflow for nucleoside phosphorylation.

Fig 1. Core workflow for nucleoside phosphorylation.

Mechanism of Action: Activation and Coupling

The reaction is initiated by an acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), which protonates the nitrogen atom of the phosphoramidite. This protonation converts the dialkylamino group into an excellent leaving group. The free hydroxyl group of the nucleoside then acts as a nucleophile, attacking the phosphorus center to form the desired phosphite triester and releasing the dialkylamine.

G cluster_0 Mechanism of Phosphitylation Phosphoramidite Dibenzyl N,N-Dialkylphosphoramidite Protonated_Amidite Protonated Intermediate (Activated Reagent) Phosphoramidite->Protonated_Amidite + H⁺ (from Activator) Activator Activator (e.g., 1H-Tetrazole) Product Phosphite Triester Product Protonated_Amidite->Product + Nucleoside-OH (Nucleophilic Attack) Leaving_Group Dialkylamine Protonated_Amidite->Leaving_Group Release Nucleoside Nucleoside-OH caption Fig 2. Activation and coupling mechanism.

Fig 2. Activation and coupling mechanism.

Protocol 1: General Procedure for the Phosphorylation of a Protected Nucleoside

This protocol describes the synthesis of a nucleoside monophosphate from a starting nucleoside with a single free hydroxyl group (e.g., a 5'-DMT protected nucleoside for 3'-phosphorylation).

Materials and Reagents:

  • Protected Nucleoside (e.g., 5'-DMT-Thymidine)

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Activator: 1H-tetrazole (0.45 M in acetonitrile) or 4,5-Dicyanoimidazole (DCI)

  • Oxidizing Agent: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Deprotection Catalyst: Palladium on carbon (Pd/C), 10 wt. %

  • Hydrogen Source: H₂ gas balloon or ammonium formate

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Acetonitrile, Ethyl Acetate, Methanol, Cyclohexane

  • Inert gas supply (Argon or Nitrogen)

Causality Note: The use of anhydrous solvents and an inert atmosphere is absolutely critical. Phosphoramidite reagents are highly sensitive to moisture and will readily hydrolyze, inactivating the reagent and reducing reaction yield.

Step 1: Phosphitylation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the protected nucleoside (1.0 eq) in anhydrous DCM.

  • Add Dibenzyl N,N-diisopropylphosphoramidite (1.2 eq).

  • Slowly, add the activator solution (e.g., 1H-tetrazole, 1.5 eq) dropwise over 5 minutes while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Expert Insight: The disappearance of the starting nucleoside spot and the appearance of a new, higher Rf spot indicates the formation of the phosphite triester.

Step 2: Oxidation

  • Once the phosphitylation is complete, cool the reaction mixture to 0°C in an ice bath.

  • Add the oxidizing agent (e.g., TBHP, 2.0 eq) dropwise. A slight exotherm may be observed.

    • Scientific Rationale: This step converts the unstable P(III) phosphite triester into a stable P(V) phosphate triester.[4] This is essential for preventing side reactions and allowing for subsequent purification.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification of the Dibenzyl Phosphate Intermediate

  • Purify the crude product by silica gel column chromatography.

  • Use a gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

  • Collect and combine the fractions containing the pure dibenzyl-protected nucleoside phosphate, as identified by TLC.

  • Evaporate the solvent to yield the purified intermediate as a white foam or oil.

Step 4: Deprotection (Catalytic Hydrogenolysis)

  • Dissolve the purified dibenzyl phosphate intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add Pd/C (10% by weight of the substrate) to the flask under an inert atmosphere.

    • Safety Precaution: Palladium on carbon is flammable, especially when dry or in the presence of hydrogen. Handle with care.

  • Purge the flask with H₂ gas and maintain a positive pressure with an H₂ balloon.

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is usually complete in 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final nucleoside monophosphate.

Section 3: Application in Modified Nucleoside Prodrug Synthesis

A major challenge in nucleoside-based drug development is delivering the phosphorylated (active) form of the drug into the cell. Nucleoside monophosphates are negatively charged and generally cannot cross the lipophilic cell membrane.[8] Nucleoside monophosphate prodrugs are designed to mask this charge with biolabile protecting groups, allowing for efficient cell entry.[8]

The dibenzyl phosphate nucleoside synthesized in Protocol 1 is an excellent precursor for creating more complex prodrugs. The benzyl groups themselves can act as a simple prodrug moiety, or the deprotected monophosphate can be further elaborated.

G cluster_0 cluster_1 Cell Membrane cluster_2 Prodrug_Ext Prodrug (Lipophilic, Neutral) Transport Passive Diffusion Prodrug_Ext->Transport Prodrug_Int Prodrug Transport->Prodrug_Int Active_Drug Active Drug (Nucleoside Monophosphate, Charged) Prodrug_Int->Active_Drug Enzymatic or Chemical Cleavage caption Fig 3. The nucleoside monophosphate prodrug concept.

Fig 3. The nucleoside monophosphate prodrug concept.

Section 4: Troubleshooting and Key Considerations

  • Reagent Quality : Commercial dibenzyl phosphoramidites can vary in purity.[11] The presence of phosphonate impurities can lead to lower yields. If possible, verify purity by ³¹P NMR before use. Store the reagent under argon or nitrogen at the recommended temperature to prevent degradation.[10]

  • Incomplete Phosphitylation : If the reaction stalls, it is almost always due to moisture contamination or an insufficiently active activator. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Oxidation Issues : Incomplete oxidation can leave unstable P(III) species that degrade during workup and purification. Ensure a sufficient excess of the oxidizing agent is used and allow adequate reaction time.

  • Inefficient Deprotection : If hydrogenolysis is slow, the catalyst may be inactive. Ensure the use of fresh, high-quality Pd/C catalyst. Vigorous stirring is also essential to ensure proper mixing of the three-phase system (solid catalyst, liquid solution, hydrogen gas).

Conclusion

Dibenzyl N,N-diethylphosphoramidite and its diisopropyl counterpart are powerful, reliable reagents for the targeted phosphorylation of protected nucleosides. Their value is rooted in the production of stable, purifiable intermediates and the mild, orthogonal conditions required for the final deprotection of the benzyl groups. This methodology provides a robust and versatile platform for synthesizing nucleoside monophosphates, which are key components in the development of antiviral and anticancer therapeutics, and serve as critical precursors for advanced prodrug strategies. A thorough understanding of the underlying reaction mechanism and adherence to stringent anhydrous techniques are paramount to achieving success in these synthetic endeavors.

References

  • Sim, M. M., et al. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260-2267. [Link]

  • Li, N. S., et al. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Molecules, 19(7), 9437-9446. [Link]

  • Roget, A., et al. (1989). Synthesis and use of labelled nucleoside phosphoramidite building blocks bearing a reporter group: biotinyl, dinitrophenyl, pyrenyl and dansyl. Nucleic Acids Research, 17(19), 7643-7651. [Link]

  • Wikipedia. Nucleoside phosphoramidite. [Link]

  • Amerigo Scientific. Dibenzyl N,N-diethylphosphoramidite (85%). Product Page. [Link]

  • Akon, B., & Toste, F. D. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3629. [Link]

  • ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. [Link]

  • Urban, E., et al. (2020). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 85(24), 16185-16196. [Link]

  • Gait, M. J. (1988). Manual oligonucleotide synthesis using the phosphoramidite method. Methods in Molecular Biology, 4, 193-213. [Link]

  • Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78(1), e93. [Link]

  • Nainytė, M., et al. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Chemical Communications, 55(81), 12216-12218. [Link]

  • Slideshare. Synthesis of oligonucleotides by phosphoramidite method. [Link]

  • Périgaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(7), 3887-3917. [Link]

Sources

Application Notes & Protocols: The Use of Dibenzyl Diethylphosphoramidite for Alcohol Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphorylation is a fundamental biochemical process and a critical transformation in the synthesis of pharmaceuticals, nucleotides, and functionalized biomolecules. The introduction of a phosphate monoester group can significantly alter a molecule's solubility, biological activity, and transport properties. Among the various methods available, the phosphoramidite-based 'phosphite-triester' approach offers a mild, efficient, and highly versatile strategy for the phosphorylation of alcohols. This guide provides an in-depth analysis and detailed protocols for using Dibenzyl N,N-diethylphosphoramidite, a key reagent in this methodology, designed for researchers in organic synthesis and drug development.

The Strategic Advantage of the Phosphoramidite Approach

The synthesis of phosphate esters is often challenged by the polyprotic nature of phosphoric acid and the reactivity of common phosphorylating agents like phosphorus oxychloride. The phosphoramidite method elegantly circumvents these issues by employing a trivalent phosphorus(III) reagent that is relatively stable but can be activated under mild acidic conditions to react with nucleophiles like alcohols.[1][2]

Dibenzyl N,N-diethylphosphoramidite is a preferred reagent for this purpose due to several key advantages:

  • Mild Reaction Conditions: The coupling reaction is typically catalyzed by a weak acid, avoiding harsh conditions that could compromise sensitive functional groups on the substrate.[3]

  • High Reactivity: Upon activation, the reagent becomes highly electrophilic, ensuring efficient phosphorylation of a wide range of primary, secondary, and even tertiary alcohols.[4][5]

  • Stable Intermediates: The resulting dibenzyl-protected phosphate triester is a stable, neutral compound that is readily purified by standard techniques like silica gel chromatography.[3][6]

  • Versatile Deprotection: The benzyl protecting groups are robust but can be cleanly removed under standard catalytic hydrogenation conditions, which are orthogonal to many other protecting groups used in complex molecule synthesis.[3][7]

The Three Pillars of the Phosphorylation Mechanism

The conversion of an alcohol to a phosphate monoester using dibenzyl diethylphosphoramidite is a one-pot, three-step sequence. Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting.[3][8]

Step 1: Activated Phosphitylation (Coupling) The process begins with the activation of the phosphoramidite. A weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole, protonates the nitrogen atom of the diethylamino group.[][10] This protonation converts the poor diethylamide leaving group into a good diethylammonium leaving group, significantly increasing the electrophilicity of the phosphorus center. The alcohol substrate then acts as a nucleophile, attacking the activated phosphorus and displacing the diethylammonium salt to form a trivalent phosphite triester intermediate.[8][]

Step 2: Oxidation to a Stable P(V) Center The phosphite triester intermediate formed in the first step is unstable and susceptible to side reactions.[11] To create a stable phosphate linkage, the P(III) center is oxidized to a pentavalent P(V) state.[12] This is typically achieved by introducing a mild oxidizing agent directly into the reaction mixture. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), aqueous iodine, or hydrogen peroxide, which rapidly and cleanly effect the conversion to the corresponding dibenzyl phosphate triester.[5][13][14][15]

Step 3: Deprotection to Yield the Final Product The final step is the removal of the two benzyl protecting groups to unmask the phosphate monoester. The most common and effective method is catalytic hydrogenation.[3] Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the benzyl groups are reductively cleaved to yield toluene and the desired phosphorylated product.[7] This method is exceptionally clean, as the catalyst is easily filtered off and the byproduct is volatile.

Visualizing the Workflow & Mechanism

G cluster_workflow Overall Phosphorylation Workflow A 1. Phosphitylation (Alcohol + Phosphoramidite + Activator) B 2. Oxidation (P(III) -> P(V)) A->B Forms Phosphite Triester C 3. Deprotection (Removal of Benzyl Groups) B->C Forms Stable Phosphate Triester D Final Product (Phosphate Monoester) C->D

Caption: High-level workflow for alcohol phosphorylation.

G cluster_mechanism Core Reaction Mechanism p_amidite This compound (RO)₂P-NEt₂ activated_p Protonated Intermediate (RO)₂P-N⁺HEt₂ p_amidite->activated_p Protonation activator Activator (e.g., Tetrazole) H-Act alcohol Alcohol R'-OH p_triester Phosphite Triester (RO)₂P-OR' alcohol->p_triester Nucleophilic Attack activated_p->p_triester -HNEt₂ phosphate_triester Phosphate Triester (RO)₂P(=O)-OR' p_triester->phosphate_triester Oxidation oxidant Oxidant [O]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibenzyl Diethylphosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile phosphitylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low coupling efficiency during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Dibenzyl N,N-diethylphosphoramidite is a phosphitylating reagent used to introduce a dibenzyl-protected phosphite group onto a molecule, typically by reacting with a hydroxyl group.[1] Its primary application is in the synthesis of various phosphate-containing biomolecules.[2] This includes the preparation of phosphopeptides, glycosyl phosphates, and other phosphorylated small molecules.[2][3] The resulting phosphite triester is then typically oxidized to the more stable phosphate triester.[1][4]

Q2: What is "coupling efficiency" in the context of using this compound?

Coupling efficiency refers to the percentage of the starting alcohol (substrate) that successfully reacts with the this compound to form the desired phosphite triester intermediate. Incomplete reactions lead to a mixture of unreacted starting material and the desired product, which complicates downstream processing and reduces the overall yield. While in solid-phase oligonucleotide synthesis this is a measure of stepwise yield, in solution-phase chemistry it reflects the overall conversion in a single reaction step.

Q3: What are the most common causes of low coupling efficiency?

The most frequent causes of low coupling efficiency with this compound can be broken down into three main categories, mirroring the challenges seen in general phosphoramidite chemistry:

  • Reagent Quality: The purity and stability of the phosphoramidite, activator, and solvents are paramount.[5]

  • Reaction Conditions: The presence of moisture, suboptimal activator choice or concentration, and incorrect reaction temperature can significantly hinder the reaction.

  • Substrate-Specific Issues: Steric hindrance around the hydroxyl group of the substrate can impede the approach of the bulky phosphoramidite reagent.

Q4: How should this compound be stored?

To maintain its reactivity, this compound should be stored under anhydrous conditions in a tightly sealed container. Long-term storage is recommended at -20°C, although short-term storage at 2-8°C is also acceptable according to some suppliers.[6] It is crucial to protect it from moisture and air to prevent hydrolysis.[1]

Q5: Which activators are recommended for use with this compound?

Weak acids are required to activate the phosphoramidite for coupling.[4] Commonly used activators include:

  • 1H-Tetrazole: A standard and widely used activator for phosphoramidite chemistry.[2]

  • 4,5-Dicyanoimidazole (DCI): A highly effective activator that is less acidic than tetrazole but more nucleophilic, which can increase the rate of coupling.[4][7] Its high solubility in acetonitrile is also an advantage.[7][8] For sterically hindered alcohols, a more potent activator may be necessary to achieve high coupling efficiency.[7]

In-Depth Troubleshooting Guide

Problem 1: Low or No Formation of the Desired Phosphite Triester Product

This is the most common issue, often identified by NMR or LC-MS analysis of the crude reaction mixture, showing a high proportion of unreacted starting alcohol.

troubleshooting_workflow start Low Coupling Efficiency Observed reagent_check Step 1: Verify Reagent Quality & Handling start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Phosphoramidite: - Purity Check (³¹P NMR)? - Freshly handled? - Stored properly? reagent_check->sub_reagent1 sub_reagent2 Solvents (Acetonitrile/DCM): - Anhydrous grade (<30 ppm H₂O)? - Freshly opened bottle? - Handled under inert gas? reagent_check->sub_reagent2 sub_reagent3 Activator: - Freshly prepared solution? - Correct concentration? - Stored in desiccator? reagent_check->sub_reagent3 protocol_check Step 3: Optimize Reaction Protocol condition_check->protocol_check Conditions OK sub_condition1 Anhydrous Technique: - Glassware oven-dried? - Reaction under Ar or N₂? - Syringes/needles dry? condition_check->sub_condition1 sub_condition2 Temperature Control: - Addition at 0°C or specified temp? - Maintained correctly? condition_check->sub_condition2 success Problem Resolved protocol_check->success Optimization Successful sub_protocol1 Increase Activator Equivalents protocol_check->sub_protocol1 sub_protocol2 Increase Phosphoramidite Equivalents protocol_check->sub_protocol2 sub_protocol3 Extend Reaction Time protocol_check->sub_protocol3 sub_protocol4 Consider a Different Activator (e.g., DCI) protocol_check->sub_protocol4 mechanism cluster_main Desired Coupling Pathway cluster_side Hydrolysis Side Reaction Amidite This compound Activated_Amidite Activated Intermediate Amidite->Activated_Amidite + Activator Activator Activator (e.g., Tetrazole) Phosphite_Triester Dibenzyl Phosphite Triester Activated_Amidite->Phosphite_Triester + R-OH Activated_Amidite_Side Activated Intermediate Alcohol R-OH (Substrate) H2O H₂O (Moisture) H_Phosphonate Dibenzyl H-phosphonate H2O->H_Phosphonate Hydrolysis Activated_Amidite_Side->H_Phosphonate

Sources

Technical Support Center: Dibenzyl Diethylphosphoramidite in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibenzyl Diethylphosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this phosphitylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction to this compound

This compound is a phosphitylating agent used in the synthesis of oligonucleotides and other phosphorylated molecules. Unlike the more common 2-cyanoethyl protected phosphoramidites, the use of benzyl protecting groups on the phosphate offers alternative deprotection strategies, which can be advantageous in certain synthetic schemes, particularly when sensitivity to the strong bases required for cyanoethyl group removal is a concern. However, the unique chemical nature of the benzyl group also introduces a different profile of potential side reactions throughout the oligonucleotide synthesis cycle. This guide will help you navigate these specific challenges.

Troubleshooting Guide

This section addresses common issues encountered when using this compound. Each issue is presented with probable causes, diagnostic steps, and detailed solutions.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a frequent problem in oligonucleotide synthesis and can be exacerbated by issues specific to the phosphoramidite reagent.

Symptoms:

  • Low yield of the full-length oligonucleotide product.

  • Presence of significant n-1 and other deletion sequences in the final product analysis (e.g., by HPLC or mass spectrometry).

Probable Causes & Solutions:

Probable CauseDiagnostic StepsSolutionScientific Rationale
Reagent Degradation Perform a ³¹P NMR on the dissolved phosphoramidite solution. The presence of significant peaks other than the expected P(III) signal (around 148 ppm) indicates degradation.Use a fresh vial of this compound. Ensure proper storage at -20°C under an inert atmosphere.[1][2] Prepare solutions fresh before each synthesis run.This compound is sensitive to moisture and oxidation.[1] Hydrolysis leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. Oxidation forms a P(V) species, also inactive.
Suboptimal Activator Review your choice of activator. For sterically hindered couplings, a standard activator like tetrazole may be insufficient.Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). Optimize the activator concentration and coupling time.The bulky benzyl groups can create steric hindrance. A more powerful activator can more effectively protonate the diisopropylamino group, facilitating the formation of the reactive intermediate required for coupling.[3]
Inadequate Anhydrous Conditions Check the water content of your acetonitrile and other reagents. Water content should ideally be below 30 ppm.Use fresh, anhydrous grade acetonitrile. Employ molecular sieves in your solvent bottles to maintain dryness. Ensure all lines on the synthesizer are dry.Water competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of inactive H-phosphonate and reducing coupling efficiency.
Premature Debenzylation This is a specific concern for benzyl-protected phosphoramidites. Analyze crude product for unexpected phosphate-related side products.Use a less acidic activator if detritylation is suspected to be the cause of side reactions. DCI is less acidic than tetrazole and its derivatives.[3]The benzyl ether linkage is more susceptible to acid cleavage than the cyanoethyl group.[4] Stronger, more acidic activators could potentially lead to some degree of premature debenzylation, creating undesired side products.

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Amidite, Activator, Solvents) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_protocol Review Synthesis Protocol (Coupling Time, Activator Choice) start->check_protocol reagent_bad Degraded Reagents check_reagents->reagent_bad ³¹P NMR shows degradation water_present Moisture Contamination check_conditions->water_present High water content protocol_suboptimal Suboptimal Protocol check_protocol->protocol_suboptimal Standard protocol failing solution1 Use Fresh Reagents reagent_bad->solution1 solution2 Ensure Anhydrous Solvents/Lines water_present->solution2 solution3 Optimize Coupling Time & Activator Choice/Concentration protocol_suboptimal->solution3

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Formation of Unexpected Side Products

The unique chemistry of the benzyl protecting groups can lead to side reactions not commonly seen with 2-cyanoethyl phosphoramidites.

Symptoms:

  • Multiple peaks in the HPLC or mass spectrum of the crude product that do not correspond to n-1 or other simple deletion sequences.

  • Difficulty in purifying the final oligonucleotide.

Potential Side Reactions During the Synthesis Cycle:

Synthesis StepPotential Side ReactionMechanismPrevention & Mitigation
Detritylation Acid-Mediated Debenzylation The acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-DMT group can potentially cleave the benzyl groups from the phosphotriester backbone, especially with prolonged exposure.[4]Minimize the detritylation time to the minimum required for complete DMT removal. Ensure efficient washing to completely remove the acid before the next step. Consider using a milder deblocking agent if this becomes a persistent issue.
Capping Reaction with Capping Reagents While less likely, the capping reagents (acetic anhydride and N-methylimidazole) are reactive. There is a hypothetical possibility of side reactions at the benzylic position, although this is not a commonly reported issue.Use standard capping times and reagent concentrations. Ensure complete removal of capping reagents after the step.
Oxidation Oxidative Cleavage of Benzyl Group Strong oxidizing conditions can potentially oxidize the benzyl group, leading to cleavage or modification. Standard iodine/water oxidation is generally mild enough to not affect the benzyl group.Use standard iodine/water oxidation conditions. Avoid overly harsh or alternative oxidizing agents unless their compatibility with benzyl ethers has been verified.[5]

Final Deprotection of Benzyl Groups:

The primary difference in using this compound lies in the final deprotection step. Unlike the beta-elimination of the cyanoethyl group with aqueous ammonia, benzyl groups are typically removed by catalytic hydrogenolysis.

Standard Deprotection Protocol:

  • Cleavage and Base Deprotection: The oligonucleotide is first cleaved from the solid support and the protecting groups on the nucleobases are removed using standard procedures (e.g., concentrated ammonium hydroxide or AMA).

  • Purification: The DMT-on oligonucleotide is purified by reverse-phase HPLC.

  • Detritylation: The DMT group is removed using a mild acid wash.

  • Debenzylation: The purified oligonucleotide with benzyl-protected phosphates is subjected to catalytic hydrogenolysis.

Catalytic Hydrogenolysis Protocol:

  • Catalyst: 10% Palladium on carbon (Pd/C) is commonly used. For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[6]

  • Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for sensitive substrates.[5][6]

  • Solvent: A protic solvent like ethanol or methanol is typically used. The choice of solvent will depend on the solubility of the oligonucleotide.

  • Procedure: The oligonucleotide is dissolved in the chosen solvent, the catalyst is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete, as monitored by HPLC or mass spectrometry. The catalyst is then removed by filtration through Celite.

Troubleshooting Deprotection:

  • Incomplete Debenzylation: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is active.

  • Reduction of other functional groups: If the oligonucleotide contains other reducible functional groups (e.g., alkynes), catalytic hydrogenation may not be suitable. In such cases, alternative deprotection methods like Lewis acid-mediated cleavage (e.g., with BCl₃ and a cation scavenger) might be considered, though this requires careful optimization to avoid degradation of the oligonucleotide.[7]

Reaction Pathway for Synthesis and Deprotection

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Purification detritylation 1. Detritylation (Acidic) coupling 2. Coupling (Amidite + Activator) detritylation->coupling n cycles capping 3. Capping (Unreacted -OH) coupling->capping n cycles oxidation 4. Oxidation (Iodine/Water) capping->oxidation n cycles oxidation->detritylation n cycles cleavage 5. Cleavage & Base Deprotection oxidation->cleavage purification 6. Purification (HPLC) cleavage->purification final_detritylation 7. Final Detritylation purification->final_detritylation debenzylation 8. Catalytic Hydrogenolysis (H₂/Pd/C) final_detritylation->debenzylation final_product Final Deprotected Oligonucleotide debenzylation->final_product

Caption: Overall workflow for oligonucleotide synthesis and deprotection using dibenzyl phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A: this compound should be stored at -20°C under an inert atmosphere (argon or dry nitrogen) to prevent degradation from moisture and oxygen.[1][2] For short-term use, it can be kept at room temperature, but long-term storage should be at low temperatures.[1] When preparing solutions, use anhydrous solvents and handle them under an inert atmosphere. Solutions of the phosphoramidite in anhydrous acetonitrile are best prepared fresh for each synthesis run to ensure maximum reactivity.

Q2: What are the main advantages of using this compound over 2-cyanoethyl phosphoramidites? A: The primary advantage lies in the deprotection strategy. The benzyl groups are removed under neutral conditions via catalytic hydrogenolysis, which can be beneficial for synthesizing oligonucleotides containing base-labile modifications that would be degraded by the strong basic conditions required for cyanoethyl group removal.

Q3: What are the main disadvantages? A: The main disadvantages include the potential for premature debenzylation under the acidic conditions of the detritylation step and the need for a separate catalytic hydrogenation step for deprotection, which may not be compatible with all functional groups and requires specialized equipment.[4][5] Furthermore, benzyl-protected phosphoramidites may exhibit slightly lower coupling efficiencies due to steric hindrance compared to their cyanoethyl counterparts, potentially requiring more aggressive activators or longer coupling times.[3]

Q4: Can I use the same activators for dibenzyl phosphoramidites as for cyanoethyl phosphoramidites? A: Yes, the same activators can be used. However, due to the increased steric bulk of the benzyl groups, more potent activators like ETT or DCI may be necessary to achieve optimal coupling efficiency, especially for demanding sequences.[3] Be mindful that highly acidic activators may increase the risk of premature debenzylation.[4]

Q5: How do I monitor the final debenzylation reaction? A: The progress of the catalytic hydrogenolysis can be monitored by reverse-phase HPLC or mass spectrometry. You should see the disappearance of the starting material (benzyl-protected oligonucleotide) and the appearance of the final deprotected product. The two species should have different retention times on HPLC and a clear mass difference corresponding to the loss of the benzyl groups.

References

  • Ogilvie, K. K., Theriault, N. Y., Seifert, J. M., Pon, R. T., & Nemer, M. J. (1980). The chemical synthesis of oligoribonucleotides. IX. A comparison of protecting groups in the dichloridite procedure. Canadian Journal of Chemistry, 58(23), 2686-2693. [Link]

  • Glen Research. (n.d.). DCI - A Logical Alternative Activator. Retrieved from [Link]

  • E-Century Chemicals. (n.d.). D3480-90 Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85% CAS: 67746-43-4. Retrieved from [Link]

  • HUI CHENG BIO. (n.d.). Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]

  • Hayakawa, Y., et al. (2001). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 6(10), 830-843. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Guzaev, A. P., & Manoharan, M. (2001). 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis. Journal of the American Chemical Society, 123(5), 783-793.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Fang, S., et al. (2018). Oligonucleotide synthesis under mild deprotection conditions. PLoS ONE, 13(1), e0191937.
  • Zervas, L., & Dilaris, I. (1955). Dealkylation and Debenzylation of Triesters of Phosphoric Acid. Phosphorylation of Hydroxy and Amino Compounds. Journal of the American Chemical Society, 77(20), 5354-5356.
  • Beaucage, S. L. (2004). Deprotection of phosphorus in oligonucleotide synthesis.
  • Reddit. (2022, January 28). Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). r/Chempros.
  • Glen Research. (n.d.).
  • Fergione, S., & Fedorova, O. (2021).
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Desjardins, M. P., et al. (2024). Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities. Nucleic Acid Therapeutics, 34(2), 83-89.
  • Huters, A. D., et al. (2021). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, 23(1), 195-199.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Phiasivongsa, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2903-2906.
  • ACS Publications. (2021).
  • ResearchGate. (n.d.). Strategy for phosphoramidite synthesis in a flow-based setup. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from Dibenzyl Diethylphosphoramidite Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of purifying reaction products derived from Dibenzyl Diethylphosphoramidite. This phosphitylating agent is a powerful tool for introducing phosphate groups into a wide array of molecules, a critical step in synthesizing everything from phosphorylated peptides to complex nucleotide analogs.[1][2] However, the unique chemistry of phosphorus at the P(III) and P(V) oxidation states presents distinct challenges during workup and purification.

This guide is structured to provide not just procedural steps, but the underlying chemical rationale, empowering you to troubleshoot effectively and adapt protocols to your specific substrate. We will move from foundational concepts to specific, actionable solutions for common problems encountered in the lab.

Section 1: Understanding the Core Chemistry: The "Why" Behind the Purification Strategy

A successful purification strategy begins with a solid understanding of the reaction pathway. The use of this compound to phosphorylate an alcohol (R-OH) is fundamentally a two-step process, followed by an optional deprotection step.

  • Step 1: Coupling (Phosphitylation). The alcohol's hydroxyl group attacks the phosphorus atom of the phosphoramidite. This reaction is catalyzed by a mild acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), to protonate the nitrogen of the phosphoramidite, making the phosphorus more electrophilic.[][4] The product is a trivalent and highly reactive phosphite triester.

  • Step 2: Oxidation. The unstable P(III) phosphite triester is oxidized to a stable pentavalent P(V) phosphate triester.[5] This step is critical as the P(III) linkage is susceptible to cleavage under acidic conditions that might be used in subsequent steps.[5] Common oxidizing agents include iodine in a mixture of THF, water, and a weak base like pyridine, or anhydrous alternatives like t-butyl hydroperoxide (TBHP).[5][6]

  • Step 3: Deprotection (Optional). The final step, if the free phosphate is desired, involves the removal of the two benzyl protecting groups, typically via palladium-catalyzed hydrogenation, to yield the final phosphoric acid product.[2]

The primary purification challenge lies in isolating the P(V) phosphate triester intermediate, which is often the most stable form to handle and purify before final deprotection.

G cluster_main Phosphorylation Workflow Start Alcohol (R-OH) + This compound Coupling Step 1: Coupling (e.g., Tetrazole catalyst) Start->Coupling PIII Unstable P(III) Phosphite Triester Coupling->PIII Oxidation Step 2: Oxidation (e.g., I₂/H₂O or TBHP) PIII->Oxidation PV Stable P(V) Dibenzyl Phosphate Triester Oxidation->PV Purification Purification (Chromatography, Extraction) PV->Purification Purified_PV Purified P(V) Product Purification->Purified_PV Deprotection Step 3: Deprotection (e.g., Pd/C, H₂) Purified_PV->Deprotection Final Final Phosphorylated Product (R-O-PO₃H₂) Deprotection->Final

Caption: General workflow for alcohol phosphorylation.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Impurities generally fall into three categories:

  • Starting Material-Related: Unreacted alcohol and residual, unreacted this compound.

  • Side-Product-Related: The hydrolyzed phosphoramidite (dibenzyl H-phosphonate) is a very common impurity, formed by reaction with trace moisture.[7][8] You may also find the P(V) oxidized form of the starting phosphoramidite if it was exposed to air.

  • Reaction-Related: If the oxidation step is incomplete, you will have residual P(III) phosphite triester, which is often unstable. Additionally, small amounts of byproducts with similar polarity to your desired product can form, making separation challenging.[2]

Q2: My reaction yield appears low even before purification. What are the likely causes?

A: The most frequent culprit for low coupling efficiency is water . Phosphoramidites are exceptionally sensitive to moisture.[9][10] Trace water in your solvent (e.g., acetonitrile or DCM), on your glassware, in your starting alcohol, or from the atmosphere will rapidly hydrolyze the phosphoramidite reagent, rendering it incapable of reacting with your alcohol.[7] Always use anhydrous solvents, flame-dried glassware, and maintain a dry, inert atmosphere (Argon or Nitrogen) for the coupling step.

Q3: Can I use standard silica gel chromatography? What precautions are essential?

A: Yes, silica gel chromatography is the most common purification method. However, standard silica gel is acidic and can cause the degradation of acid-sensitive substrates or the cleavage of certain protecting groups (like DMT groups in oligonucleotide synthesis).[11] Crucial Precaution: To mitigate this, it is standard practice to add a small amount of a tertiary amine base, typically 0.5-2% triethylamine (TEA) , to the eluent system.[11] This neutralizes the acidic sites on the silica, significantly improving product stability and recovery.

Q4: How can I effectively monitor the reaction and assess purity?

A:

  • Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring the consumption of your starting alcohol. The phosphorylated product will typically have a different Rf value. Staining with potassium permanganate can be effective for visualizing compounds if they are not UV-active.

  • ³¹P NMR Spectroscopy: This is the most definitive technique. The starting P(III) phosphoramidite has a characteristic chemical shift around 150 ppm. The P(III) phosphite triester intermediate will also be in this region. After successful oxidation, you will see a new peak for the P(V) phosphate triester product appear much further upfield, typically between -10 and +10 ppm. This allows you to directly assess the completeness of both the coupling and oxidation steps.[12]

  • HPLC: For quantitative analysis of purity, both Reverse-Phase (RP) and Normal-Phase (NP) HPLC can be used.[13]

Section 3: Troubleshooting Guide: Problem-Oriented Solutions

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low Yield or No Desired Product After Oxidation
  • Symptoms: ³¹P NMR of the crude mixture shows mainly starting phosphoramidite and/or hydrolyzed phosphonate species. TLC shows a strong spot for the starting alcohol.

  • Potential Causes & Validation:

    • Reagent Hydrolysis (Most Likely): The phosphoramidite was hydrolyzed by moisture before it could react.

    • Inefficient Activation: The activator (e.g., tetrazole) was old, hydrated, or used in insufficient quantity.

    • Sterically Hindered Alcohol: The hydroxyl group on your substrate is sterically hindered, requiring longer reaction times, higher temperatures, or a more potent activator.[14]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents passed through a drying system. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Ensure your alcohol substrate is rigorously dried (e.g., by co-evaporation with anhydrous toluene).

    • Check Reagents: Use a fresh bottle of this compound. Use a fresh, anhydrous solution of the activator.

    • Optimize Reaction Conditions: For hindered alcohols, consider increasing the reaction time or using a more reactive activator like DCI.

Problem 2: Product Streaking or Disappearing on Silica Gel Column
  • Symptoms: The purified fractions show low recovery. TLC of the collected fractions shows streaking or new, lower Rf spots that were not in the crude mixture.

  • Potential Causes & Validation:

    • Product Degradation on Acidic Silica: The P(V) product or protecting groups on your substrate are acid-sensitive.[11]

    • Insufficiently Nonpolar Eluent: The product is highly polar and is sticking irreversibly to the silica.

  • Recommended Solutions:

    • Neutralize the Column: Add 1-2% triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA). Before loading your sample, flush the packed column with this eluent system to neutralize the stationary phase.

    • Use an Alternative Stationary Phase: For extremely acid-sensitive compounds, consider using neutral alumina as the stationary phase.[12]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute your product without excessive retention.

Problem 3: Co-eluting Impurities with the Product
  • Symptoms: Purified product appears as a single spot on TLC but HPLC or NMR analysis shows the presence of a persistent impurity.

  • Potential Causes & Validation:

    • Byproduct with Similar Polarity: A side reaction has generated an impurity with a polarity very close to your desired product, making chromatographic separation difficult.[2]

    • Isomers: If your molecule has other reactive sites or chiral centers, you may be forming diastereomers that are difficult to separate.

  • Recommended Solutions:

    • Optimize Chromatography System: Switch the solvent system entirely (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol) to alter the selectivity.

    • Alternative Purification:

      • Precipitation/Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be a highly effective purification method.

      • Preparative HPLC: For high-value materials or very difficult separations, preparative RP-HPLC is often the best solution.[15]

      • Liquid-Liquid Extraction: A multi-stage extraction process can sometimes isolate the product by partitioning it between polar and apolar phases, leaving impurities behind.[16][17]

G cluster_troubleshooting Purification Troubleshooting Logic Start Poor Purification Result (Low Yield / Low Purity) AnalyzeCrude Analyze Crude Reaction (³¹P NMR, TLC, HPLC) Start->AnalyzeCrude ReactionComplete Is Reaction Complete & Clean? AnalyzeCrude->ReactionComplete OptimizeReaction Problem is Synthesis: - Check for Hydrolysis - Verify Reagents - Optimize Conditions ReactionComplete->OptimizeReaction No Degradation Degradation on Column? ReactionComplete->Degradation Yes Neutralize Solution: - Add TEA to Eluent - Use Neutral Alumina - Check pH Sensitivity Degradation->Neutralize Yes CoElution Co-eluting Impurity? Degradation->CoElution No Success Pure Product Neutralize->Success ChangeMethod Solution: - Change Eluent System - Try Prep HPLC - Attempt Crystallization CoElution->ChangeMethod Yes CoElution->Success No ChangeMethod->Success

Caption: A decision tree for troubleshooting purification.

Section 4: Key Protocols
Protocol 4.1: General Reaction Monitoring by ³¹P NMR
  • Sample Preparation: Carefully withdraw ~0.1 mL of the reaction mixture under an inert atmosphere. Dilute with ~0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Analysis:

    • t=0 (Starting materials): Expect a strong peak for this compound at ~148 ppm.

    • During Coupling: The starting phosphoramidite peak will decrease, and a new peak for the P(III) phosphite triester product will appear, often in a similar region (140-150 ppm).

    • After Oxidation: The P(III) peaks should disappear completely, and a new, sharp peak for the desired P(V) phosphate triester should appear in the -10 to +10 ppm region. The presence of any remaining P(III) signal indicates incomplete oxidation.

Protocol 4.2: Purification by Neutralized Silica Gel Chromatography
  • Eluent Preparation: Prepare your chosen eluent system (e.g., Ethyl Acetate/Hexanes). Add triethylamine (TEA) to a final concentration of 1% (v/v).

  • Column Packing: Pack a silica gel column with the TEA-containing eluent. Do not let the column run dry.

  • Equilibration: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.

  • Sample Loading: Concentrate your crude reaction mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Workup: Combine the pure fractions. Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

Section 5: Data Summary

The following table summarizes common species you may encounter and their expected chromatographic behavior.

Compound TypeStructure (Schematic)SourceExpected TLC Rf (vs. Product)³¹P NMR Shift (ppm)
Starting Phosphoramidite (BnO)₂P-NEt₂Unreacted ReagentHigher~148
Hydrolyzed Reagent (BnO)₂P(O)HReagent + H₂OVariable, often similar~7 to 10 (with J coupling)
P(III) Triester Intermediate (BnO)₂P-ORIncomplete OxidationSimilar or Higher~140 to 150
Desired P(V) Product (BnO)₂P(O)-ORSuccessful ReactionReference -10 to +10
References
  • On-demand synthesis of phosphoramidites. Nature Communications. [Link]

  • Process of purifying phosphoramidites.
  • Process of purifying phosphoramidites.
  • A P(V)-Platform for Oligonucleotide Synthesis. PubMed Central. [Link]

  • Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. PubMed. [Link]

  • Development of a P(V) method for stereocontrolled oligonucleotide synthesis. American Chemical Society. [Link]

  • A P(V)-Platform for Oligonucleotide Synthesis. ChemRxiv. [Link]

  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PubMed Central. [Link]

  • Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship.org. [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PubMed Central. [Link]

  • Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Oxford Academic. [Link]

  • Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. ACS Publications. [Link]

  • Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]

  • Solid-Phase Extraction and Cleanup of Organophosphorus Pesticide Residues in Bovine Muscle with Gas Chromatographic Detection. Journal of AOAC INTERNATIONAL. [Link]

  • HPLC Analysis of Phosphoramidites using RP or NP conditions. Chromatography Today. [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent. [Link]

  • Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University Digital Repository. [Link]

  • Dibenzyl N , N -Diisopropylphosphoramidite. ResearchGate. [Link]

  • This compound CAS#: 67746-43-4. ChemWhat. [Link]

  • Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. Journal of the American Chemical Society. [Link]

  • Dibenzyl phosphinic acid synthetic method.

Sources

Overcoming moisture sensitivity of Dibenzyl diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Moisture Sensitivity in Synthesis

Welcome to the technical support guide for Dibenzyl diethylphosphoramidite. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the primary challenge associated with this powerful phosphitylating reagent: its acute sensitivity to moisture. This guide moves beyond simple instructions, delving into the chemical principles behind the protocols to empower you with the knowledge to troubleshoot effectively and ensure the success and reproducibility of your experiments.

Section 1: The Chemistry of Moisture Sensitivity

Understanding the underlying mechanism of degradation is the first step toward preventing it. This section addresses the fundamental chemical reactions that occur when this compound is exposed to water.

Q1: What is the chemical reaction that occurs when this compound is exposed to moisture?

A1: this compound is highly susceptible to hydrolysis, a reaction where water acts as a nucleophile and attacks the electron-deficient phosphorus(III) center.[][2] The P-N bond is particularly labile, especially in the presence of trace acid, which protonates the nitrogen of the diethylamino group, turning it into a good leaving group.[3] A water molecule then attacks the phosphorus atom, leading to the cleavage of the P-N bond and the formation of two primary degradation products: Dibenzyl H-phosphonate and the volatile base diethylamine .[4] This transformation converts the reactive phosphitylating agent into a significantly less reactive species, rendering it ineffective for subsequent coupling reactions.[][4]

Hydrolysis_Mechanism cluster_reactants cluster_intermediate cluster_products DDP Dibenzyl diethylphosphoramidite (P(III) - Reactive) H2O +   H₂O (Moisture) Intermediate [Transition State] DDP->Intermediate H⁺ catalyst (trace acid) HP Dibenzyl H-phosphonate (P(V) - Inactive) Intermediate->HP Hydrolysis Amine +   Diethylamine

Diagram 1: Hydrolysis pathway of this compound.

Q2: What are the experimental consequences of using moisture-contaminated this compound?

A2: Using degraded this compound has several critical consequences for your experiment:

  • Reduced Reaction Yield: The primary impact is a significant drop in the yield of your desired phosphorylated product. The effective concentration of the active phosphitylating agent is lowered due to its conversion into the inactive H-phosphonate form.[]

  • Incomplete Reactions: The reduced reactivity can lead to incomplete conversion of your starting material, complicating the subsequent purification steps.

  • Formation of Byproducts: The presence of Dibenzyl H-phosphonate and other potential side-products introduces impurities into your reaction mixture, which can be challenging to separate from the target molecule.[5]

  • Lack of Reproducibility: Failure to control moisture leads to inconsistent results between experiments, undermining the reliability of your research.

Section 2: Proactive Measures - Storage and Handling

The most effective way to combat moisture sensitivity is through rigorous prevention. Proper storage and handling are non-negotiable for maintaining the integrity of the reagent.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life, this compound should be stored under a dry, inert atmosphere (argon or nitrogen) at 2-8°C for short-term use and -20°C for long-term storage.[6][7] It is often supplied in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[8][9] Always ensure the cap is securely tightened and consider wrapping the cap/neck area with Parafilm® for an extra barrier against atmospheric moisture.

Q4: I need to use the reagent. What is the correct procedure for removing it from the storage bottle?

A4: The key is to maintain a positive pressure of inert gas within the bottle at all times. Never open the bottle to the air. The standard technique involves using a dry, nitrogen-flushed syringe and needle.[8][10]

Experimental Protocol: Transfer of this compound

  • Preparation: Ensure you have a cylinder of dry nitrogen or argon gas connected via tubing to a needle. Separately, have a clean, dry syringe fitted with another needle. The syringe volume should be appropriate for the amount of reagent you need to withdraw.

  • Purge the Syringe: Insert the syringe needle into a dry, empty flask that is being flushed with inert gas (e.g., under a balloon). Draw the inert gas into the syringe and expel it three times to remove any air and moisture.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with the needle connected to the inert gas line. Allow a gentle, positive pressure of gas to enter the bottle. A second, "exit" needle can be briefly inserted into the septum to ensure the atmosphere is fully replaced, then removed.

  • Withdraw the Reagent: Puncture the septum with your purged syringe needle. Ensure the needle tip is below the liquid level. Slowly pull back the plunger to draw the desired volume of liquid into the syringe. It's often helpful to pull a slightly larger volume than needed.

  • Remove Gas Bubbles: Invert the syringe so the needle points upward. Gently push the plunger to expel any trapped inert gas bubbles back into the bottle until you reach the exact volume mark.

  • Create an Inert Gas Buffer: With the needle tip still in the headspace (above the liquid) of the reagent bottle, withdraw a small amount of inert gas (~10% of the syringe volume).[10] This "buffer" prevents any air from entering the needle tip as you withdraw it from the bottle and transfer it to your reaction flask.

  • Transfer: Quickly withdraw the syringe from the reagent bottle and insert it into the septum of your reaction flask. First, depress the plunger to add the inert gas buffer, then continue to dispense the liquid reagent.[10]

Section 3: The "How" - Anhydrous Reaction Techniques

A successful reaction depends on creating a meticulously controlled anhydrous environment. Every component—glassware, solvents, and atmosphere—must be free of water.

Anhydrous_Workflow Start Start: Anhydrous Synthesis Glassware 1. Glassware Preparation (Oven or Flame Drying) Start->Glassware Solvent 2. Solvent Preparation (Distillation / Sieves) Glassware->Solvent Concurrent Prep Setup 3. Inert Atmosphere Setup (N₂ / Ar Purge) Solvent->Setup Assemble System Transfer 4. Reagent Transfer (Syringe / Cannula) Setup->Transfer Introduce Reagents Reaction 5. Run Reaction (Maintain Inert Atmosphere) Transfer->Reaction End End: Successful Reaction Reaction->End

Diagram 2: Experimental workflow for an anhydrous reaction.

Q5: How can I ensure my reaction solvents are sufficiently dry?

A5: Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water (often >30 ppm). For phosphoramidite chemistry, water content should ideally be below 10 ppm.[11]

  • Best Practice: Use a solvent purification system (e.g., a Grubbs-type system) that passes solvent through columns of activated alumina and other drying agents.

  • Alternative Method: Freshly distill the solvent over an appropriate drying agent (e.g., calcium hydride for acetonitrile or dichloromethane). Store the distilled solvent over activated 3Å or 4Å molecular sieves in a sealed flask with a septum.[11][12] Always use a dry syringe to withdraw the solvent.

SolventRecommended Drying AgentIncompatible With
Acetonitrile Calcium Hydride (CaH₂), 3Å Molecular SievesSodium, Potassium
Dichloromethane (DCM) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₂O₅)Sodium, Reactive Organometallics
Tetrahydrofuran (THF) Sodium/Benzophenone, Molecular SievesStrong Acids
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)-

Q6: What is the most reliable method for drying glassware?

A6: Laboratory glassware has a thin film of adsorbed water that must be removed.[8][9]

  • Oven-Drying: Place disassembled glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[8][9] Assemble the glassware while still hot and immediately place it under a vacuum or flush with a stream of dry inert gas as it cools. This prevents moist air from being drawn back into the flask.

  • Flame-Drying: For the most rigorous applications, assemble the glassware, add a stir bar, and heat the entire apparatus under vacuum with a high-temperature heat gun or a gentle burner flame.[13] You will initially see condensation on the cooler parts of the glass; continue heating until this is gone and then for a few minutes longer.[13] Allow the glassware to cool completely under a positive pressure of inert gas.

Section 4: Troubleshooting Common Issues

Even with careful preparation, problems can arise. Identifying the source of the issue is key to solving it.

Q7: My reaction yield was very low. How can I confirm if my this compound has degraded?

A7: The most direct method for assessing the purity and degradation of your phosphoramidite is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[14]

  • Active Reagent: Pure this compound, a P(III) species, should show a single, sharp resonance at approximately δ 150 ppm .[14]

  • Degradation Product: The primary hydrolysis product, Dibenzyl H-phosphonate, is a P(V) species and will appear as a distinct peak much further upfield, typically in the δ 0-10 ppm region, often with coupling to its directly attached proton (P-H).

  • Oxidation Product: If the reagent is exposed to air, it can oxidize to the corresponding phosphoramidate (P(V)), which would also appear in the upfield region.

By integrating the peaks in the ³¹P NMR spectrum, you can quantify the percentage of active reagent remaining and make an informed decision about whether the bottle is still usable.

Q8: I suspect my bottle of this compound is contaminated with water. Can it be salvaged?

A8: Unfortunately, once hydrolysis has occurred, it is an irreversible process. There is no practical laboratory method to convert the inactive Dibenzyl H-phosphonate back into the active phosphoramidite. Attempting to use a partially degraded bottle will lead to low yields and purification difficulties.[][4] The best course of action is to discard the compromised reagent and open a fresh, properly stored bottle, ensuring that all handling and reaction setup procedures are rigorously anhydrous going forward.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify products made with this compound?

A: Caution is advised. Standard silica gel is acidic and contains adsorbed water, which can cause hydrolysis of any remaining P(III) species on the column. If you must use chromatography, consider deactivating the silica gel by pre-treating it with a solution of your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2%), and then flushing with the eluent before loading your sample.[15]

Q: Is argon better than nitrogen as an inert gas for these reactions?

A: For most applications involving phosphoramidites, both high-purity nitrogen and argon are perfectly suitable. Argon is denser than air, so it can be more effective at blanketing a reaction, but nitrogen is often more readily available and cost-effective. The critical factor is the dryness of the gas, not its identity.

Q: How long can I keep a solution of this compound in anhydrous acetonitrile?

A: Even in anhydrous solvent, phosphoramidites have a limited solution-state stability.[4] For best results, you should prepare solutions immediately before use. If a solution must be stored, it should be for the shortest time possible (hours, not days) in a tightly sealed vessel under an inert atmosphere and refrigerated. Monitor its purity by ³¹P NMR if it is stored for any extended period.

References
  • BOC Sciences. Phosphoramidite Chemistry for DNA and RNA Synthesis.

  • Lönnberg, H. (2001). Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and Mechanisms. Current Organic Chemistry, 5(8), 899-921.

  • Wikipedia. Nucleoside phosphoramidite.

  • BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.

  • ResearchGate. Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate.

  • Reddy, P. M., et al. (2007). Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites. Organic Process Research & Development, 11(2), 323–326.

  • Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society.

  • Sci-Hub. Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides.

  • Kumar, P., & Mahajan, S. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3658.

  • Sigma-Aldrich. Dibenzyl N,N-diethylphosphoramidite technical grade, 85%.

  • Sim, M. M., Hondo, H., & Wong, C. H. (1993). Synthesis and Use of Glycosyl Phosphites: An Effective Route to Glycosyl Phosphates, Sugar Nucleotides, and Glycosides. Journal of the American Chemical Society, 115(6), 2260–2267.

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds.

  • United States Biological. Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85% - Data Sheet.

  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.

  • Fisher Scientific. Safety Data Sheet - Dibenzyl N,N-diisopropylphosphoramidite.

  • TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.

  • Glen Research. (2010). Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers.

  • ChemWhat. This compound CAS#: 67746-43-4.

  • Reddit. Low yield in Phosphoamidite synthesis.

  • Nanalysis. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

  • Dah-Hyu, F., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2827.

  • ChemicalBook. This compound Product Description.

Sources

Technical Support Center: Troubleshooting n-1 Deletions in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of n-1 deletions, ensuring the highest purity and efficacy of your synthetic oligonucleotides. We will explore the root causes of these impurities and provide systematic, field-proven strategies for their mitigation.

Part 1: Identifying the Problem - What are n-1 Deletions?

An "n-1" deletion or "shortmer" is an impurity that is one nucleotide shorter than the desired full-length product (FLP). These sequences arise from a failure at a specific step within one of the synthesis cycles. During the subsequent final cleavage and deprotection, these capped failure sequences are removed, but if a chain fails to couple and is also not capped, it can resume elongation in a later cycle, creating a product with an internal deletion.

These impurities are particularly challenging because their physicochemical properties are very similar to the FLP, making their removal during purification difficult. The presence of n-1 deletions can significantly impact the performance of an oligonucleotide in downstream applications, from PCR to therapeutic use, by reducing the concentration of the active, full-length sequence.

Analytical Detection:

The primary methods for detecting and quantifying n-1 impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reversed-Phase HPLC (RP-HPLC): Truncated sequences like n-1 deletions are generally less hydrophobic than the FLP and therefore tend to elute slightly earlier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for impurity analysis. It can confirm the exact molecular weight of the impurity, verifying that it is indeed an n-1 deletion, and can help identify other process-related impurities.

Part 2: Root Cause Analysis - Frequently Asked Questions

This section addresses the core chemical and mechanical failures that lead to the formation of n-1 deletions.

FAQ Section A: Inefficient Coupling

Q1: What is the direct link between low coupling efficiency and n-1 deletions?

A1: The coupling step is where a new phosphoramidite monomer is added to the growing oligonucleotide chain. Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react during this step. If a chain fails to couple, it creates an opportunity for an n-1 deletion. The synthesis cycle is designed with a subsequent "capping" step to permanently block these unreacted chains. However, if coupling efficiency is low, it places a greater burden on the capping step to be nearly perfect. Any failure in capping these uncoupled strands will directly lead to n-1 impurities. Achieving a coupling efficiency of >99% is critical to minimizing these events.

Q2: My trityl signal is consistently high, yet I still see n-1 peaks in my analysis. Why?

A2: While the trityl cation assay is a valuable real-time indicator of coupling efficiency, it measures the average efficiency across all growing chains. It may not reveal sequence-specific or localized problems. For example, secondary structures like hairpins or G-quadruplexes in the growing oligonucleotide can sterically hinder the 5'-hydroxyl group, preventing efficient coupling in that specific region. The overall trityl signal might only dip slightly, masking a significant coupling failure at a specific position that is generating a population of n-1 deletions.

Q3: What are the most common causes of poor coupling efficiency?

A3: The most frequent causes fall into three categories: reagent quality, synthesizer performance, and suboptimal protocols.

  • Reagent Quality:

    • Moisture: Water is the primary enemy of efficient coupling. It hydrolyzes the activated phosphoramidite, preventing it from reacting with the growing chain. Using anhydrous acetonitrile (ideally <30 ppm water) and ensuring all reagents are dry is paramount.

    • Reagent Degradation: Phosphoramidites and activators (e.g., ETT, DCI) degrade over time, especially with exposure to moisture and air. Always use fresh, high-quality reagents.

  • Synthesizer Performance:

    • Fluidics Issues: Leaks, blocked lines, or incorrectly calibrated reagent delivery can lead to the wrong volume of phosphoramidite or activator reaching the synthesis column, starving the reaction.

    • Inert Atmosphere: The synthesizer must maintain a dry, inert (Argon or Helium) atmosphere to protect the sensitive reagents.

  • Suboptimal Protocols:

    • Coupling Time: Standard coupling times may be insufficient for modified phosphoramidites, sterically hindered sequences, or large-scale synthesis. Incrementally increasing the coupling time can often resolve this.

FAQ Section B: Inefficient Capping

Q4: How does the capping step prevent n-1 deletions?

A4: The capping step is a fail-safe mechanism. Its purpose is to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is typically done by acetylation using acetic anhydride (Cap A) and a catalyst like N-methylimidazole (Cap B). A capped chain is rendered inert and will not participate in any further coupling reactions. If this step is inefficient, unreacted chains are left available to couple in the next cycle, which results in an oligonucleotide with a single internal nucleotide deletion—the classic n-1 impurity.

Q5: My coupling efficiency seems fine. Why would my capping be inefficient?

A5: Capping inefficiency is a common and often overlooked cause of n-1 deletions. Potential reasons include:

  • Degraded Reagents: Capping reagents, especially Cap B (N-methylimidazole), can degrade.

  • Incorrect Reagent Delivery: Similar to coupling, leaks or blockages can prevent the correct amount of capping solution from reaching the column.

  • Suboptimal Reagent Concentration: The concentration of N-methylimidazole in Cap B is critical. Some synthesizers may require different concentrations for optimal performance. For instance, research has shown that increasing the N-methylimidazole concentration or using a more potent catalyst like DMAP can significantly improve capping efficiency.

  • Insufficient Contact Time: The capping reaction needs adequate time to go to completion. Check your synthesizer's protocol and consider extending the capping time if you suspect issues.

FAQ Section C: Incomplete Detritylation

Q6: Can issues with detritylation also cause n-1 deletions?

A6: Yes. The detritylation step uses a mild acid (like dichloroacetic acid, DCA) to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the hydroxyl group for the next coupling reaction. If this removal is incomplete, the 5'-hydroxyl remains blocked and cannot react with the incoming phosphoramidite. The chain essentially "misses" a cycle. In a subsequent detritylation step, the stubborn DMT group may be removed, allowing the chain to resume elongation, ultimately producing an n-1 shortmer.

Q7: What leads to incomplete detritylation?

A7: Several factors can inhibit complete DMT removal:

  • Reagent Quality and Flow: Using expired or low-quality deblocking acid can be a cause. Additionally, ensure that the volume of acid delivered is sufficient to neutralize any basicity and saturate the column, especially as the oligonucleotide chain gets longer.

  • Presence of Acetonitrile: Residual acetonitrile from the previous wash step can complex with the deblocking acid and drastically slow the rate of detritylation. Ensure your wash steps are efficient.

  • Insufficient Time: While balancing the need to avoid depurination (especially of G and A bases), the detritylation time must be sufficient for complete reaction.

Part 3: Visual Workflows & Systematic Troubleshooting
The Solid-Phase Oligonucleotide Synthesis Cycle

The diagram below illustrates the four key steps in each cycle of synthesis and highlights the failure points that lead to n-1 deletions.

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle cluster_failures Failure Points Leading to n-1 Detritylation 1. Detritylation (Remove 5'-DMT Group) Coupling 2. Coupling (Add Next Base) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Chains) Coupling->Capping Chain Elongation Coupling_Failure Incomplete Coupling Coupling->Coupling_Failure Failure to Elongate Oxidation 4. Oxidation (Stabilize Backbone) Capping->Oxidation Capping_Failure Inefficient Capping Capping->Capping_Failure Failure to Block Oxidation->Detritylation Start Next Cycle Coupling_Failure->Capping Successful Capping (Terminated Chain) Capping_Failure->Oxidation

Caption: The four-step oligonucleotide synthesis cycle and critical failure points.

Troubleshooting Workflow for n-1 Deletions

This decision tree provides a logical path to diagnose the source of n-1 impurities.

Troubleshooting_Workflow Start High n-1 Impurity Detected (HPLC / LC-MS) Check_Reagents Step 1: Verify Reagent Quality - Fresh Amidites/Activator? - Anhydrous ACN? - Fresh Capping/Deblock? Start->Check_Reagents Check_Synthesizer Step 2: Inspect Synthesizer - Perform fluidics test - Check for leaks - Verify bottle positions Check_Reagents->Check_Synthesizer Test_Capping Step 3: Test Capping Efficiency (Perform Capping Test Protocol) Check_Synthesizer->Test_Capping Optimize_Coupling Step 4: Optimize Coupling - Increase coupling time - Check activator concentration Test_Capping->Optimize_Coupling Capping OK Resolved Problem Resolved Test_Capping->Resolved Capping Inefficient: Replace Reagents/ Adjust Protocol Review_Deblock Step 5: Review Detritylation - Increase deblock time/volume - Ensure efficient ACN wash Optimize_Coupling->Review_Deblock Coupling OK Optimize_Coupling->Resolved Coupling Inefficient: Implement Optimized Protocol Review_Deblock->Resolved Implement Optimized Protocol

Caption: A systematic workflow for troubleshooting n-1 deletions.

Part 4: Experimental Protocols & Data Tables
Protocol: Functional Test of Capping Efficiency

This experiment intentionally creates unreacted chains to directly measure how efficiently the capping step blocks them.

Objective: To determine if the capping reagents and protocol are effectively terminating synthesis on chains that failed to couple.

Methodology:

  • Synthesize a Short Test Oligo: Program the synthesis of a short, simple sequence (e.g., a 10-mer of poly-T).

  • Intentional Coupling Failure: In one cycle (e.g., the 5th cycle), replace the phosphoramidite delivery with an equal volume of anhydrous acetonitrile. This creates a population of 4-mers with unreacted 5'-hydroxyl groups.

  • Proceed with Capping: Allow the synthesizer to perform the capping and oxidation steps as normal for that cycle.

  • Complete Synthesis: Continue the synthesis for the remaining 5 cycles.

  • Cleave and Deprotect: Process the solid support using your standard cleavage and deprotection protocol.

  • Analyze: Analyze the crude product via LC-MS or HPLC.

Interpretation of Results:

  • Efficient Capping: The primary products will be the intentionally created 4-mer (from the capped failure sequences) and some full-length 10-mer (from chains that coupled correctly in all cycles). You should see a very minimal peak corresponding to the n-1 (9-mer) product.

  • Inefficient Capping: A significant peak corresponding to the 9-mer product will be present. This indicates that the unreacted 4-mers were not efficiently capped, allowing them to participate in coupling from the 6th cycle onwards, creating a 9-mer with a deletion at position 5.

Data Tables

Table 1: Impact of Coupling Efficiency on Theoretical Final Yield

This table demonstrates the critical, cumulative effect of per-cycle coupling efficiency on the final yield of the full-length product. Even a small drop from 99.5% to 98% has a dramatic impact, especially for longer oligonucleotides.

Coupling Efficiency per CycleTheoretical Yield of a 20merTheoretical Yield of a 50merTheoretical Yield of a 100mer
99.5%~90.5%~77.8%~60.5%
99.0%~81.8%~60.5%~36.6%
98.5%~73.9%~46.8%~22.0%
98.0%~66.8%~36.4%~13.3%
Data compiled from sources calculating theoretical yields based on coupling efficiency.

Table 2: Troubleshooting Checklist Summary

Symptom Observed (via HPLC/MS)Primary SuspectKey Troubleshooting Actions
Significant n-1 peakInefficient Capping 1. Perform a functional capping test. 2. Use fresh Cap A and Cap B reagents. 3. Verify delivery volumes and increase capping time/concentration if necessary.
Broad FLP peak with many shortmersLow Coupling Efficiency 1. Use fresh, anhydrous acetonitrile and fresh phosphoramidites/activator. 2. Check synthesizer for leaks/blockages. 3. Increase coupling time.
Specific n-1 deletion at one positionIncomplete Detritylation or Sequence-Specific Hindrance 1. Increase deblock time/volume. 2. Ensure efficient pre-deblock wash. 3. For G-rich sequences, consider modified protocols or reagents.
References
  • Shimadzu Corporation. (2025). Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer.
  • Manufacturing Chemist. (2023). Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection.
  • BenchChem. (2025). Technical Support Center: Minimizing (n-1) Shortmers in Oligonucleotide Synthesis.
  • Agilent Technologies. (2024). Oligonucleotide Mass Confirmation and Impurities Identification.
  • Oxford Academic. (n.d.). Acid Binding and Detritylation During Oligonucleotide Synthesis. Retrieved from [Link]

  • Anonymous Source. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Bachem. (2023). New mass spectrometry (MS) characterization for an accurate identification of oligonucleotide impurities.
  • ACS Publications. (2024). Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis.
  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting failed reactions in solid-phase oligonucleotide synthesis.
  • Google Patents. (1996). Improved methods of detritylation for oligonucleotide synthesis.
  • Oxford Academic. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Retrieved from [Link]

  • PubMed. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis.
  • ResearchGate. (n.d.). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. Retrieved from [Link]

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • ICON plc. (2025). Minimising impurity formation in oligonucleotide synthesis. Retrieved from [Link]

  • LCGC International. (2023). HPLC Analysis of Oligonucleotides. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analysis of internal (n-1)mer deletion sequences in synthetic oligodeoxyribonucleotides by hybridization to an immobilized probe array. Retrieved from [Link]

Technical Support Center: Purity Issues with Technical Grade Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dibenzyl diethylphosphoramidite. This document is designed for researchers, scientists, and professionals in drug development who utilize this critical phosphitylating reagent. Technical grade materials, while cost-effective, often present purity challenges that can impact reaction efficiency, yield, and the integrity of your final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality, handling, and analysis of technical grade this compound.

Q1: What does "technical grade" imply for this compound?

A1: "Technical grade" indicates a purity level that is suitable for general applications but is not guaranteed to be free of significant impurities. For this compound, this typically means a purity of around 85% or higher.[1][2] The remaining percentage can consist of unreacted starting materials, byproducts from synthesis, or products from degradation due to improper handling or storage.[3] Due to its high boiling point (130°C at 0.55 mmHg), purification by vacuum distillation is challenging, often leading to residual impurities in the commercial product.[4] For sensitive applications, such as oligonucleotide synthesis or phosphorylation of precious substrates, assessing the purity and undertaking further purification is critical.

Q2: Why is this reagent so sensitive to moisture and air?

A2: The central phosphorus atom in this compound is in a trivalent state, P(III). This P(III) center is highly susceptible to two main degradation pathways:

  • Hydrolysis: In the presence of water, even trace amounts, the phosphoramidite can be hydrolyzed to form H-phosphonate species and diethylamine.[5][6][7] This hydrolyzed impurity is inactive in standard phosphitylation reactions and leads to lower yields.

  • Oxidation: Exposure to air (oxygen) can oxidize the P(III) center to a pentavalent P(V) phosphate species.[5] This oxidized form is also inert under coupling conditions and represents a critical impurity that reduces the effective concentration of the active reagent.

This inherent reactivity is why stringent anhydrous and anaerobic handling and storage conditions are mandatory.

Q3: What are the recommended storage and handling procedures?

A3: Proper storage and handling are the first line of defense against degradation.

  • Long-Term Storage: Store the reagent at -20°C in a tightly sealed container.[1][2] The container should have an inert atmosphere (e.g., argon or nitrogen).

  • Short-Term Storage & Use: For frequent use, a small aliquot can be stored at 2-8°C.[8][9] Before opening, the vial must be allowed to warm to room temperature completely to prevent atmospheric moisture from condensing on the cold reagent.

  • Handling: Always handle the reagent under an inert gas atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, clean syringes and needles for transfers. Keep the container tightly closed when not in use.[10]

  • Solvents: Use anhydrous solvents, as residual water is a primary cause of degradation.[11]

Q4: What analytical techniques are best for assessing the purity of my phosphoramidite?

A4: A multi-faceted analytical approach is recommended for comprehensive quality control.[12]

  • ³¹P NMR Spectroscopy: This is the most direct and powerful method for quantifying phosphorus-containing species. It can clearly distinguish the active P(III) phosphoramidite from its primary P(V) oxidation products and other phosphorus-containing impurities.[5][13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for assessing overall purity and detecting non-phosphorus impurities. The phosphoramidite itself will typically appear as a pair of peaks representing the two diastereomers due to the chiral phosphorus center.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying the structures of unknown impurities.[11][15]

Part 2: Purity Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: My reaction yield is unexpectedly low or the reaction fails to proceed.

This is the most common symptom of poor-quality phosphoramidite. The troubleshooting process should focus on identifying the inactive species.

The following diagram outlines a systematic approach to diagnosing purity-related reaction failures.

G start Low Reaction Yield / Failure check_storage Review Storage & Handling (Was it exposed to air/moisture?) start->check_storage analyze_reagent Perform Purity Analysis check_storage->analyze_reagent If handling was suspect or issue persists nmr Run ³¹P NMR analyze_reagent->nmr hplc Run RP-HPLC analyze_reagent->hplc result_nmr ³¹P NMR Result Interpretation nmr->result_nmr result_hplc RP-HPLC Result Interpretation hplc->result_hplc action_degraded Root Cause: Reagent Degradation Solution: Use a fresh vial or purify existing stock. result_nmr->action_degraded Significant P(V) peak (~0 to -20 ppm) action_ok Reagent Purity is High (>98% by NMR/HPLC) Troubleshoot other reaction parameters. result_nmr->action_ok P(III) peak is clean (>98%) action_impure Root Cause: Low Initial Purity Solution: Purify technical grade material before use. result_hplc->action_impure Multiple impurity peaks observed result_hplc->action_ok Main diastereomer peaks are clean (>98%)

Caption: Troubleshooting workflow for low reaction yields.

Understanding how the reagent degrades is key to interpreting analytical data. The primary culprits are hydrolysis and oxidation.

Degradation Amidite This compound (Active P(III)) HPhos Dibenzyl H-phosphonate (Inactive Hydrolysis Product) Amidite->HPhos Hydrolysis Phosphate Dibenzyl Diethylphosphate (Inactive P(V) Oxidation Product) Amidite->Phosphate Oxidation Water H₂O (Moisture) Water->HPhos Oxygen O₂ (Air) Oxygen->Phosphate

Caption: Major degradation pathways of phosphoramidites.

Issue 2: My ³¹P NMR spectrum shows multiple unexpected peaks.

A clean spectrum is your best indicator of a healthy reagent. Here’s how to interpret what you see.

A2: The ³¹P NMR spectrum provides a quantitative fingerprint of all phosphorus-containing species in your sample.

  • Expected Signal: The active this compound, being a P(III) species, should appear as a singlet (or a narrow multiplet) in the range of ~145-150 ppm .

  • Common Impurity Signals: The presence of signals in other regions is a definitive sign of impurities. The table below summarizes the chemical shifts for common degradation products.

Impurity TypeChemical Structure MoietyTypical ³¹P NMR Chemical Shift (ppm)Causality
P(V) Oxidation Product Phosphate~0 to -20 ppmExposure to air/oxygen.[5]
H-phosphonate P-H~0 to 10 ppm (often with P-H coupling)Hydrolysis from exposure to water.[5]
Phosphonic Acid P-OHVaries, often broadFurther hydrolysis of H-phosphonate.

If significant peaks are observed outside the ~145-150 ppm region, the reagent has likely degraded and should either be discarded or purified.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the analysis and purification of this compound.

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To quantify the active P(III) phosphoramidite and identify/quantify phosphorus-containing impurities.

Methodology:

  • Sample Preparation:

    • Work under an inert atmosphere (e.g., in a glovebox).

    • Dissolve 10-20 mg of the this compound in approximately 0.6 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).[5]

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • Instrument Setup:

    • Use a standard NMR spectrometer equipped with a broadband probe.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Acquisition:

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (d1): 1-2 seconds is typically sufficient for quantitative analysis.[5]

    • Number of Scans: 64-128 scans, depending on the sample concentration.

  • Data Analysis:

    • Reference the spectrum (e.g., using an external standard or by referencing the solvent).

    • Integrate the peak for the active phosphoramidite (~145-150 ppm) and any impurity peaks.

    • Calculate the purity by dividing the integral of the active species by the sum of all phosphorus-containing species integrals.

Protocol 2: Purification by Flash Column Chromatography

Objective: To remove polar impurities (e.g., P(V) species) from technical grade this compound.

G start Start: Technical Grade Reagent dissolve Dissolve in Minimal Non-Polar Solvent (e.g., Hexane) start->dissolve load Load Sample onto Column dissolve->load prepare_column Prepare Silica Gel Column (Deactivated with triethylamine) prepare_column->load elute Elute with Hexane/Ethyl Acetate Gradient containing 1% Triethylamine load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC and/or ³¹P NMR) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent under Vacuum pool->evaporate end End: High-Purity Reagent (Store under inert gas at -20°C) evaporate->end

Caption: Workflow for purification via flash chromatography.

Methodology:

  • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Column Preparation:

    • Use a silica gel suitable for flash chromatography.

    • Crucial Step: Deactivate the silica to prevent acid-catalyzed degradation on the column. Slurry the silica gel in the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (v/v). Pour and pack the column with this slurry.

  • Sample Loading:

    • Dissolve the crude technical grade phosphoramidite in a minimal amount of a non-polar solvent like hexane or the initial mobile phase.

    • Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 5% to 20% ethyl acetate.

    • Important: Ensure the mobile phase throughout the run contains 1% triethylamine to keep the column basic and prevent product degradation.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

  • Final Steps:

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • Confirm the purity of the final product using ³¹P NMR and/or HPLC.

    • Store the purified, colorless oil under an inert atmosphere at -20°C.

By following this guide, you can effectively assess, troubleshoot, and purify your technical grade this compound, ensuring the success of your subsequent chemical transformations.

References
  • Krotz, A. H., et al. (2010). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Taylor & Francis Online. [Link]

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation. [Link]

  • Wright, P., et al. (2015). The Degradation of dG Phosphoramidites in Solution. PubMed. [Link]

  • The degradation of the four different phosphoramidites as a function of... ResearchGate. [Link]

  • The Degradation of dG Phosphoramidites in Solution. ResearchGate. [Link]

  • HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today. [Link]

  • Analyzing Raw Material for Oligonucleotide Synthesis. Agilent. [Link]

  • Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

  • Sim, M. M., et al. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society. [Link]

  • This compound. PubChem. [Link]

  • Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals. EPA. [Link]

Sources

Technical Support Center: Improving Yield in Phosphorylation Reactions with Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your phosphorylation reactions using dibenzyl diethylphosphoramidite, leading to improved yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phosphorylating reagent used to introduce a dibenzyl phosphate group to a nucleophilic substrate, typically an alcohol.[1][2] It is a key reagent in the synthesis of phosphorylated molecules, including phosphorylated peptides and custom oligonucleotides.[1] The resulting dibenzyl phosphotriester is stable enough for purification and can be deprotected under mild conditions to yield the final phosphorylated product.[2]

Q2: What is the general three-step process for phosphorylation using this compound?

The phosphorylation reaction using this compound generally proceeds in three key steps:

  • Coupling: The this compound reacts with the hydroxyl group of the substrate in the presence of a weak acid activator, such as tetrazole or 4,5-dicyanoimidazole, to form a trivalent phosphite triester intermediate.[2]

  • Oxidation: The unstable phosphite triester is then oxidized to a more stable pentavalent phosphate triester.[][4][5] This is a crucial step for the stability of the newly formed linkage.[4] Common oxidizing agents include iodine in a mixture of THF, pyridine, and water.[][4]

  • Deprotection: The two benzyl protecting groups are removed, typically by palladium-carbon catalyzed hydrogenation, to yield the final phosphoric acid functional group.[2]

Q3: What are the storage and handling precautions for this compound?

This compound is sensitive to moisture and acid.[2][6] It should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[7] Handle the reagent in a well-ventilated area, and use non-sparking tools.[8] Always use anhydrous solvents and reagents to prevent hydrolysis of the phosphoramidite.[9]

Troubleshooting Guides

Low Coupling Efficiency
Q4: My coupling reaction is showing low efficiency, resulting in a low yield of the phosphite triester. What are the potential causes and how can I troubleshoot this?

Low coupling efficiency is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: This is the most frequent cause of low coupling efficiency.[9] Water will react with the activated phosphoramidite, preventing it from coupling with your substrate.[9]

    • Solution: Ensure all solvents (especially acetonitrile), reagents, and inert gas lines are strictly anhydrous.[9] Use fresh, high-quality, anhydrous solvents. Consider using molecular sieves to dry your solvents.[10]

  • Inactive Reagent: The this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reagent. If you suspect degradation, you can check the purity by ³¹P NMR.

  • Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.[][]

    • Solution:

      • Ensure the activator is fresh and anhydrous.

      • Consider using a more potent activator. While 1H-Tetrazole is common, others like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are more acidic and can increase the reaction rate.[13] 4,5-Dicyanoimidazole (DCI) is another effective activator.[9][13]

      • Optimize the activator concentration. Too little will result in incomplete activation, while too much can lead to side reactions.[]

  • Steric Hindrance: A sterically hindered hydroxyl group on your substrate can slow down the coupling reaction.

    • Solution: Increase the reaction time and/or the excess of the phosphoramidite reagent to drive the reaction to completion.[]

Issues During Oxidation
Q5: I'm observing the formation of truncated products or side products after the oxidation step. What could be going wrong?

Problems during the oxidation step can significantly impact the final yield and purity. Here are the common culprits and their solutions:

  • Incomplete Oxidation: If the phosphite triester is not fully oxidized to the phosphate triester, it will be unstable and can be cleaved in subsequent steps, leading to truncated products.[4][14]

    • Solution:

      • Use a fresh, high-quality oxidizing solution. Iodine solutions can degrade over time.

      • Ensure a sufficient excess of the oxidizing agent is used.

      • Optimize the oxidation reaction time. While often rapid, some systems may require longer exposure.[4]

  • Side Reactions from the Oxidizer: The standard iodine-based oxidizer can sometimes lead to side reactions with sensitive functional groups in the substrate.[14]

    • Solution: Consider using an alternative, non-aqueous oxidizing agent like tert-butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO).[][14]

  • Moisture in the Oxidation Step: While the iodine-based oxidizer contains water, excess moisture can lead to hydrolysis of the phosphite triester.[]

    • Solution: Ensure that the wash steps prior to oxidation effectively remove any residual water from previous steps.

Challenges in Deprotection
Q6: I am facing difficulties in removing the benzyl protecting groups, or I am seeing side reactions during deprotection. What are the best practices?

The final deprotection step is critical for obtaining the desired phosphorylated product. Here's how to troubleshoot common issues:

  • Incomplete Debenzylation: The catalytic hydrogenation may not be proceeding to completion.

    • Solution:

      • Ensure the palladium-on-carbon catalyst is fresh and active.

      • Optimize the reaction conditions: increase the hydrogen pressure, reaction time, or catalyst loading.

      • Ensure the solvent is appropriate and does not poison the catalyst. Alcohols like ethanol or methanol are commonly used.[15]

  • Side Reactions: Other functional groups in your molecule might be susceptible to reduction under the hydrogenation conditions.

    • Solution: If your molecule contains sensitive functional groups (e.g., alkynes, alkenes, or some aromatic systems), catalytic hydrogenation may not be suitable. In such cases, alternative deprotection methods like treatment with bromotrimethylsilane (TMSBr) followed by hydrolysis can be considered for removing benzyl groups.[16]

Data Presentation & Protocols

Table 1: Common Activators for Phosphoramidite Coupling
ActivatorpKaKey Characteristics
1H-Tetrazole~4.9Standard, widely used activator. Limited solubility in acetonitrile.[13]
5-Ethylthio-1H-tetrazole (ETT)~4.3More acidic and more soluble in acetonitrile than 1H-Tetrazole. Good for RNA synthesis.[13]
5-Benzylthio-1H-tetrazole (BTT)~4.1More acidic than ETT, also a good choice for RNA synthesis.[13]
4,5-Dicyanoimidazole (DCI)~5.2Less acidic but a better nucleophile than tetrazole derivatives, leading to improved reaction rates.[9][13]
Experimental Protocols
Protocol 1: General Phosphorylation Procedure
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the substrate (1 equivalent) in anhydrous acetonitrile.

  • Coupling: Add the activator (e.g., 0.45 M 1H-Tetrazole in acetonitrile, 1.5 equivalents). To this mixture, add a solution of this compound (1.5 equivalents) in anhydrous acetonitrile dropwise at room temperature. Stir the reaction for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Oxidation: Cool the reaction mixture to 0°C. Add an oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water, 2 equivalents) and stir for 15-30 minutes.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude dibenzyl phosphotriester by flash column chromatography on silica gel.[10]

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., ethanol). Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (1 atm or higher) until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate to obtain the final phosphorylated product.

Visualizations

Diagram 1: General Workflow for Phosphorylation

G cluster_0 Step 1: Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection A Substrate (R-OH) + this compound C Formation of Phosphite Triester A->C B Activator (e.g., Tetrazole) B->C E Formation of Stable Phosphate Triester C->E Unstable Intermediate D Oxidizing Agent (e.g., I2/H2O) D->E F Catalytic Hydrogenation (H2, Pd/C) E->F Purification G Final Phosphorylated Product (R-O-PO3H2) F->G

Caption: General workflow for phosphorylation using this compound.

Diagram 2: Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Observed q1 Is moisture present in the reaction? start->q1 a1_yes Use anhydrous solvents and reagents. Dry inert gas line. q1->a1_yes Yes q2 Is the phosphoramidite reagent active? q1->q2 No a1_yes->q2 a2_yes Use a fresh bottle of reagent. q2->a2_yes No q3 Is the activator optimal? q2->q3 Yes a2_yes->q3 a3_yes Use a fresh, more potent activator (e.g., ETT, DCI). Optimize concentration. q3->a3_yes No q4 Is the substrate sterically hindered? q3->q4 Yes a3_yes->q4 a4_yes Increase reaction time and/or excess of phosphoramidite. q4->a4_yes Yes end Improved Coupling Efficiency q4->end No a4_yes->end

Caption: Decision tree for troubleshooting low coupling efficiency.

References

  • Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. [Link]

  • Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Research. [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

  • A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]

  • Dibenzyl N , N -Diisopropylphosphoramidite | Request PDF. ResearchGate. [Link]

  • Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society. [Link]

  • This compound | C18H24NO2P | CID 5066231. PubChem - NIH. [Link]

  • Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Research. [Link]

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC - NIH. [Link]

  • This compound CAS#: 67746-43-4. ChemWhat. [Link]

  • Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. ResearchGate. [Link]

  • The evolution of phosphotriesterase for decontamination and detoxification of organophosphorus chemical warfare agents. PubMed. [Link]

  • US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Catalytic efficiencies of directly evolved phosphotriesterase variants with structurally different organophosphorus compounds in vitro. Baker Lab. [Link]

Sources

Technical Support Center: Phosphite Triester Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Oxidation Side Products

Welcome to the Technical Support Center for phosphite triester chemistry. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of phosphite triester oxidation. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring robust and reproducible results in your experiments.

Troubleshooting Guide

Issue 1: Incomplete Oxidation Leading to Truncated Sequences in Oligonucleotide Synthesis

Symptoms:

  • Analysis by HPLC shows a significant number of shorter, truncated oligonucleotide sequences.

  • Low yield of the full-length product.

Root Cause Analysis:

The phosphite triester linkage formed after the coupling step in oligonucleotide synthesis is unstable and susceptible to cleavage under the acidic conditions of the subsequent deblocking step.[1][2] The oxidation step is critical to convert this unstable P(III) linkage to a more stable P(V) phosphate triester, which mimics the natural backbone of DNA and RNA.[1][] Incomplete oxidation leaves phosphite triester linkages that are cleaved during the next cycle's deblocking step, leading to the accumulation of truncated sequences.[4]

Workflow for Diagnosing and Resolving Incomplete Oxidation

Incomplete Oxidation Workflow cluster_Diagnosis Diagnosis cluster_Resolution Resolution Start Low yield of full-length product CheckOxidizer Verify Oxidizer Solution (Age, Concentration, Storage) Start->CheckOxidizer CheckTime Review Oxidation Wait Time CheckOxidizer->CheckTime PrepFresh Prepare Fresh Oxidizer Solution CheckOxidizer->PrepFresh Degraded or Incorrect Conc. CheckDelivery Inspect Fluidics Delivery System CheckTime->CheckDelivery OptimizeTime Optimize Wait Time (e.g., increase to 30-45s for Iodine) CheckTime->OptimizeTime Insufficient Time MaintainSynth Perform Synthesizer Maintenance CheckDelivery->MaintainSynth Clogged Lines or Faulty Valves Success Problem Resolved PrepFresh->Success OptimizeTime->Success MaintainSynth->Success

Caption: Troubleshooting workflow for incomplete phosphite triester oxidation.

Detailed Troubleshooting Steps:

  • Evaluate the Oxidizer Solution:

    • Problem: The standard iodine-based oxidizer (typically 0.02 M - 0.1 M I₂ in THF/Pyridine/Water) degrades over time, leading to a lower effective concentration of iodine.[1]

    • Solution: Always use freshly prepared or commercially available oxidizer solutions with a known concentration. Ensure the solution is stored correctly, protected from light and air. If you suspect the quality of your oxidizer, replace it with a fresh batch.[1]

  • Optimize Oxidation Time:

    • Problem: Insufficient reaction time can lead to incomplete conversion of the phosphite triester.[1] While the reaction is generally fast, factors like synthesizer model, scale, and specific sequence can influence the required time.

    • Solution: For standard iodine-based oxidation, a wait time of 30 seconds is typical.[1] If you observe incomplete oxidation, consider increasing this time incrementally. For alternative, slower oxidizers like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), a longer wait time of 2-3 minutes may be necessary.[1][4]

  • Ensure Proper Reagent Delivery:

    • Problem: On automated synthesizers, blockages or failures in the fluidics system can prevent the oxidizer from reaching the solid support in sufficient volume.

    • Solution: Perform regular maintenance on your synthesizer. Check for clogged lines or malfunctioning valves that could impede the delivery of the oxidizer solution.

  • Post-Oxidation Wash:

    • Problem: Residual water in the system before the next coupling step can lead to side reactions. The oxidizer solution itself contains water.[5][6]

    • Solution: Ensure a thorough wash with anhydrous acetonitrile after the oxidation step to remove excess iodine, water, and other byproducts.[1] Some protocols even recommend a second capping step after oxidation to effectively dry the support, as the pyridine or lutidine in the capping reagents is highly efficient at removing residual water.[6]

Issue 2: Base or Linkage Degradation with Sensitive Molecules

Symptoms:

  • Discoloration of the solid support after the oxidation step, particularly with sensitive nucleosides like 7-deaza-dG.[4]

  • Appearance of unexpected failure peaks in HPLC analysis corresponding to modifications at sensitive sites.[4]

  • Reduced final yield when synthesizing oligonucleotides with iodine-sensitive modifications.

Root Cause Analysis:

While iodine is a robust oxidizing agent, it can be too harsh for certain sensitive phosphoramidites or modified nucleosides.[4] The aqueous and slightly acidic nature of the standard iodine solution can also be detrimental to substrates that are incompatible with water.[1] This can lead to unwanted side reactions, degradation of the nucleobase, or cleavage of the linkage.

Decision Tree for Selecting an Appropriate Oxidizing Agent

Oxidizer_Selection Start Synthesizing Oligonucleotide CheckSensitivity Does the sequence contain iodine-sensitive modifications (e.g., 7-deaza-dG) or is it on a water-sensitive substrate? Start->CheckSensitivity StandardOx Use Standard Iodine Oxidizer (0.02 M I₂ in THF/Pyridine/H₂O) CheckSensitivity->StandardOx No NonAqueousOx Use Non-Aqueous Oxidizer CheckSensitivity->NonAqueousOx Yes CSO (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in Acetonitrile NonAqueousOx->CSO TBHP tert-Butyl Hydroperoxide (TBHP) NonAqueousOx->TBHP

Caption: Decision tree for selecting an appropriate oxidizing agent.

Alternative Oxidation Protocols and Considerations:

When dealing with sensitive molecules, switching to a non-aqueous oxidizing agent is recommended.[1][7]

Protocol: Non-Aqueous Oxidation using CSO [1]

  • Reagent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.

  • Procedure:

    • Following the coupling and capping steps, deliver the 0.5 M CSO solution to the synthesis column.

    • Allow the oxidation to proceed for 2-3 minutes. This time may need optimization for specific applications.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the CSO reagent and byproducts before proceeding to the next synthesis cycle.

Quantitative Comparison of Common Oxidizing Agents

Oxidizing AgentTypical Concentration & SolventReaction TimeKey Features & ConsiderationsPrimary Applications
Iodine (I₂) ** 0.02 M - 0.1 M in THF/Pyridine/Water~30 secondsStandard, robust, and cost-effective.[1] May cause side reactions with sensitive molecules.[4]Routine DNA and RNA oligonucleotide synthesis.
(1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) 0.5 M in anhydrous acetonitrile2-3 minutesMild, non-aqueous.[1][4] Ideal for iodine-sensitive modifications. Longer reaction time required.Synthesis of oligos with 7-deaza-dG or on sensitive surfaces.[4]
tert-Butyl Hydroperoxide (TBHP) Varies, in anhydrous solventVariesNon-aqueous peroxide-based option.[4] Extended exposure may degrade oligonucleotides.[4]Applications requiring non-aqueous conditions where CSO is not available.
Hydrogen Peroxide (H₂O₂) **Aqueous acetonitrileVariesInexpensive and "green" alternative to iodine.[8][9] Can be a safer option for scale-up.Standard oligonucleotide synthesis where a less hazardous process is desired.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of oxidation with iodine?

The oxidation of the P(III) phosphite triester to the P(V) phosphate triester using iodine proceeds through a well-established mechanism.[1]

  • The phosphite triester acts as a nucleophile and attacks an iodine molecule, forming a phosphonium-iodide intermediate.

  • A water molecule then attacks the electrophilic phosphorus center.

  • This results in the displacement of the iodide ion and formation of the stable phosphate triester.

  • A weak base, such as pyridine or lutidine, present in the solution neutralizes the proton generated during the reaction.[1]

Iodine_Oxidation_Mechanism Phosphite R¹-O-P(OR²)-O-R³ P(III) Triester Iodine I-I Phosphite:f0->Iodine Nucleophilic Attack Intermediate R¹-O-P⁺(OR²)(I)-O-R³ I⁻ Phosphonium-Iodide Intermediate Iodine->Intermediate Water H₂O Intermediate:p->Water Nucleophilic Attack Phosphate R¹-O-P(=O)(OR²)-O-R³ P(V) Triester Water->Phosphate Byproducts 2HI

Caption: Mechanism of phosphite triester oxidation by iodine.

Q2: Can I perform the oxidation at the end of the entire synthesis instead of after each cycle?

No, this is not recommended for phosphoramidite chemistry. The phosphite triester linkages are not stable enough to survive the repeated acidic deblocking steps of subsequent cycles.[1] Oxidation must be performed after each coupling step to stabilize the newly formed internucleotide bond.[2][5] The H-phosphonate method of oligonucleotide synthesis, however, does form more stable H-phosphonate diester linkages, allowing for a single oxidation step at the end of the entire chain elongation process.[10]

Q3: My phosphite triester starting material is degrading before I can use it. How can I prevent this?

Phosphite triesters are highly reactive compounds that are sensitive to both moisture and oxygen.[11]

  • Hydrolysis: Exposure to water will hydrolyze the phosphite triester. Always handle these reagents under anhydrous (dry) conditions.[11] Use dry solvents and an inert atmosphere (e.g., argon or nitrogen).

  • Oxidation: Phosphite triesters can be oxidized to phosphate esters by atmospheric oxygen, though this is generally slower than reaction with dedicated oxidizing agents.[12]

  • Storage: Store phosphite triesters in a cool, dry place under an inert atmosphere. Ensure containers are tightly sealed.

Q4: Are there any "greener" or safer alternatives to traditional iodine-based oxidizers?

Yes, there is growing interest in developing more environmentally friendly and safer oxidation methods. Hydrogen peroxide (H₂O₂) in neutral aqueous acetonitrile has been demonstrated as a cheap and effective alternative to the widely used iodine-pyridine procedure.[8][9] This method avoids the use of pyridine, which is a hazardous substance. Additionally, advancements in catalysis are exploring methods that use molecular iodine as a catalyst with H₂O₂ as the terminal oxidant, reducing the overall amount of iodine required.[13]

References

  • Amerigo Scientific. Oxidation Solution for Nucleic Acid Synthesis. [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • Wikipedia. Phosphite ester. [Link]

  • ResearchGate. Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses | Request PDF. [Link]

  • ACS Publications. Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses | Organic Process Research & Development. [Link]

  • Glen Research. Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. [Link]

  • Glen Research. Glen Report 30.22: Technical Brief: Non-Aqueous Oxidation Using CSO. [Link]

  • Fiveable. Phosphite Triester Definition - Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

Sources

Column chromatography purification of phosphorylated compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Column Chromatography Purification of Phosphorylated Compounds

A Senior Application Scientist's Guide to Navigating the Challenges of Phospho-Purification

Welcome to the technical support center for the column chromatography purification of phosphorylated compounds. As a Senior Application Scientist, I understand that working with phosphorylated molecules—be they peptides, proteins, or small molecule metabolites—presents a unique set of analytical challenges. The phosphate group's negative charge and propensity for interaction can lead to frustrating results like low recovery, poor peak shape, and difficulty in achieving baseline separation.

This guide is structured to provide rapid, actionable solutions. We'll begin with frequently asked questions for quick reference, followed by an in-depth troubleshooting guide for more complex issues. Finally, you'll find validated protocols and workflows to ground your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when setting up their purification workflow.

Q1: What is the best type of chromatography for enriching phosphopeptides?

For phosphopeptide enrichment from complex mixtures like tryptic digests, affinity chromatography is the method of choice. The two most dominant techniques are Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC).[1][2][3]

  • IMAC utilizes chelated metal ions (commonly Fe³⁺ or Ga³⁺) to capture negatively charged phosphate groups.[4] It is a robust and widely used technique.

  • MOAC uses metal oxides like Titanium Dioxide (TiO₂) or Zirconium Dioxide (ZrO₂) which also show strong affinity for phosphopeptides.[2][5] MOAC is often considered more selective than IMAC and is more tolerant of detergents that might be present in the sample.[2]

For comprehensive phosphoproteome coverage, using both methods sequentially (e.g., SMOAC, where TiO₂ flow-through is applied to an IMAC column) is a powerful strategy as each method has slightly different binding specificities.[1][6]

Q2: My phosphorylated compound is not retaining on a standard C18 reversed-phase column. What should I do?

This is a common issue, especially with small, hydrophilic phosphopeptides or metabolites. The highly polar phosphate group can prevent effective interaction with the nonpolar C18 stationary phase, causing the compound to elute in the void volume.[7]

Consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., aminopropyl or polyhydroxyethyl aspartamide) are excellent for retaining highly polar molecules.[8][9][10] The separation mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase.

  • Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC): This mixed-mode technique uses a weak anion-exchange column under HILIC conditions.[11] It provides a dual separation mechanism, making it highly effective for separating phosphopeptides from non-phosphorylated and other acidic peptides.[12][13]

  • Ion-Pair Reversed-Phase Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase can help, but for very polar compounds, a dedicated HILIC or ERLIC approach is often superior.

Q3: Why are my peaks tailing severely?

Peak tailing for phosphorylated compounds is a frequent and frustrating problem. The primary causes are typically secondary site interactions.

  • Interaction with Metal Surfaces: The phosphate moiety can chelate with trace metals in stainless steel components of the HPLC system (tubing, frits, needle seat), causing significant tailing.[14][15] This issue is more pronounced in LC-MS applications where non-volatile phosphate buffers, which would normally passivate these surfaces, cannot be used.[14]

  • Secondary Silanol Interactions: On silica-based columns (like C18), residual, uncapped silanol groups (Si-OH) can become deprotonated (Si-O⁻) and interact strongly with the analyte, leading to tailing.[16][17] This is a common issue for any polar, basic, or highly charged compound.

Solutions for these issues are covered in-depth in the troubleshooting section below.

Q4: How can I prevent dephosphorylation during sample preparation?

Maintaining the phosphorylation state of your target molecule is critical and begins the moment the cells or tissues are harvested.

  • Immediate Inhibition: Always work quickly and on ice.[18] Use lysis and extraction buffers containing a cocktail of broad-spectrum phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).[19]

  • Denaturing Conditions: Using strong denaturants like urea or detergents (e.g., SDS) in the initial lysis buffer helps to irreversibly inactivate endogenous phosphatases.[19]

  • Temperature Control: Snap-freeze samples in liquid nitrogen for storage and keep them at 4°C or on ice throughout the entire preparation process to minimize enzymatic activity.[18]

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving common, complex issues encountered during the purification process.

Problem 1: Low or No Recovery of the Phosphorylated Compound
Potential Causes Recommended Solutions & Explanations
Sample Degradation Cause: Endogenous phosphatases were not adequately inactivated during sample prep. Solution: Review your sample preparation protocol. Ensure you are using a fresh, potent cocktail of phosphatase inhibitors and working under denaturing conditions where possible.[19] Always keep samples on ice or at 4°C.[18]
Poor Binding to Affinity Media (IMAC/MOAC) Cause: The pH of your loading buffer is incorrect, or the binding capacity of the resin has been exceeded. Explanation: For both IMAC and MOAC, binding is pH-dependent. Acidic conditions (pH 2.5-3.0) are required to protonate carboxylic acid groups (Asp, Glu) on peptides, which would otherwise compete with phosphate groups for binding to the resin, thereby reducing specificity.[5][20] Solution: Verify the pH of your loading/binding buffer is between 2.0 and 3.0.[18] Ensure you are not overloading the column; calculate the amount of resin needed based on the manufacturer's specified binding capacity and the estimated amount of your target.[21]
Irreversible Binding or Inefficient Elution Cause: The elution buffer is not strong enough to disrupt the interaction between the phosphate group and the stationary phase. Explanation: Elution from IMAC/MOAC columns is typically achieved by increasing the pH to deprotonate the phosphate group, causing electrostatic repulsion from the negatively charged resin surface, or by using a competing agent. Solution: For IMAC/MOAC, use an alkaline elution buffer (e.g., pH 10-11 with ammonium hydroxide) or a buffer containing phosphate (e.g., 50mM K₂HPO₄).[4][22] For ion-exchange, ensure your salt gradient reaches a high enough concentration to elute your compound.
Compound Lost During Washing Steps Cause: The wash buffer is too stringent, or the binding interaction is weak. Solution: If you suspect premature elution, collect and analyze your wash fractions.[5] Consider reducing the organic solvent concentration or ionic strength of the wash buffer. For IMAC, ensure the wash buffer is still acidic to maintain the protonation of non-phosphorylated acidic peptides.[20]
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

G start Poor Peak Shape Observed (Tailing, Broadening) q1 Is the peak tailing severe for all phosphorylated compounds? start->q1 cause1 Probable Cause: Interaction with HPLC System (Stainless Steel Tubing/Frits) q1->cause1 Yes q2 Is tailing specific to certain peaks or worse on older columns? q1->q2 No sol1 Solution 1: Passivate System Treat tubing and parts with phosphoric acid. Solution 2: Use Chelating Additive Add low concentrations of EDTA or citric acid to the mobile phase. cause1->sol1 cause2 Probable Cause: Secondary Silanol Interactions q2->cause2 Yes q3 Are peaks unusually broad or split? q2->q3 No sol2 Solution 1: Adjust Mobile Phase pH Operate at low pH (~2.5) to keep silanols protonated. Solution 2: Use High-Purity Column Use a modern, end-capped column with low silanol activity. Solution 3: Use Guard Column Protect the analytical column from contaminants. cause2->sol2 cause3 Probable Cause: Column Issues or Sample Effects q3->cause3 Yes sol3 Solution 1: Check for Column Void Replace column if a void has formed at the inlet. Solution 2: Reduce Sample Overload Inject a smaller volume or dilute the sample. Solution 3: Match Sample Solvent Dissolve sample in mobile phase or a weaker solvent. cause3->sol3

Troubleshooting Flowchart for Poor Peak Shape

Detailed Explanations for Peak Shape Problems:

  • System Interactions (Metal Chelation): As noted in the FAQ, the phosphate group's ability to interact with stainless steel is a primary cause of peak tailing.[14][15] This is often overlooked. If you are using an LC-MS system without phosphate buffers, this is a highly likely culprit.

    • Solution - Passivation: A powerful solution is to pre-treat your LC system components. Flushing the system (tubing, injector, capillary) with a solution containing phosphoric acid can effectively passivate the metal surfaces, dramatically improving peak shape even when subsequent runs use non-phosphate buffers.[14]

    • Solution - Mobile Phase Additives: Incorporating a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid at low concentrations into your mobile phase can sequester the metal ions on the hardware surfaces, preventing them from interacting with your analyte.[23]

  • Secondary Site Interactions (Silanols): This is a classic chromatography problem, exacerbated by the charged nature of phosphorylated compounds.

    • Solution - Mobile Phase pH: Operating at a low mobile phase pH (e.g., 2.5-3.0) keeps the residual silanol groups protonated (Si-OH), preventing them from acting as strong ion-exchange sites (Si-O⁻) that cause tailing.[17]

    • Solution - Column Choice: Use high-purity silica columns that are thoroughly end-capped. End-capping chemically converts many of the residual silanols into less reactive groups, minimizing secondary interactions.[17]

  • Column Overload & Contamination: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16] Additionally, the accumulation of contaminants on the column inlet frit or packing material can create active sites that cause tailing.[16][24]

    • Solution: Always use a guard column to protect your expensive analytical column.[24] If you suspect overload, perform a dilution series of your sample to see if peak shape improves at lower concentrations.

Problem 3: Poor Separation Between Phosphorylated and Non-Phosphorylated Analogs
Potential Causes Recommended Solutions & Explanations
Inadequate Chromatographic Mode Cause: Reversed-phase (C18) chromatography often lacks the selectivity to resolve compounds that differ only by a single, highly polar phosphate group. Solution: Switch to a more appropriate chromatographic mode. HILIC is an excellent choice, as the retention mechanism is based on hydrophilicity, and the addition of a phosphate group dramatically increases a molecule's polarity and, therefore, its retention.[9][10] HILIC can often achieve baseline separation where reversed-phase fails.[8]
Suboptimal Mobile Phase Cause: The mobile phase composition is not providing sufficient selectivity. Solution: For HILIC, carefully optimize the water/acetonitrile gradient. The high organic content is critical for retention. For ion-exchange chromatography, optimize the pH and the salt gradient. A shallow gradient can significantly improve resolution between species with different charge states.[25]
Using Affinity Chromatography for Separation Cause: Affinity chromatography (IMAC, MOAC) is designed for enrichment (capturing all phosphocompounds), not for high-resolution separation of different phosphorylated species. Solution: Use affinity chromatography as a sample clean-up and enrichment step before a high-resolution chromatographic technique like HILIC, ERLIC, or ion-exchange.[9][19]

Part 3: Key Protocols & Workflows

Protocol 1: IMAC-Based Phosphopeptide Enrichment

This protocol is a standard workflow for enriching phosphopeptides from a complex protein digest prior to LC-MS analysis.

Materials:

  • IMAC resin (e.g., PHOS-Select™ Iron Affinity Gel, Fe-NTA)

  • Binding/Wash Buffer: 250 mM Acetic Acid, 30% Acetonitrile.[20]

  • Elution Buffer: 150 mM Ammonium Hydroxide, 25% Acetonitrile.[20]

  • Sample Acidifying Solution: 1 M HCl.[20]

  • Micro-spin columns.

Procedure:

  • Sample Preparation: Start with a lyophilized protein digest. Reconstitute the peptide mixture in the Binding/Wash Buffer. Adjust the pH of the sample to 2.5-3.0 using 1 M HCl.[20] This step is critical for minimizing the binding of non-phosphorylated acidic peptides.[26]

  • Resin Equilibration: a. Add an appropriate amount of IMAC resin slurry to a spin column. The amount depends on the binding capacity of the gel and your sample amount.[20] b. Centrifuge to remove the storage buffer. c. Equilibrate the resin by washing it three times with 200 µL of Binding/Wash Buffer.

  • Binding: a. Apply the pH-adjusted peptide sample to the equilibrated resin. b. Incubate for a minimum of 60 minutes with end-over-end mixing to ensure efficient binding of phosphopeptides.[20][22] c. Centrifuge and collect the flow-through. This fraction contains the non-phosphorylated peptides and can be saved for separate analysis.[22]

  • Washing: a. Wash the resin three times with 200 µL of Binding/Wash Buffer to remove non-specifically bound peptides.[20] Discard the wash fractions.

  • Elution: a. Add 50-100 µL of Elution Buffer to the resin. b. Incubate for 5-10 minutes with vortexing. c. Centrifuge and collect the eluate in a clean, low-binding tube. This fraction contains your enriched phosphopeptides. d. Repeat the elution step once more and pool the eluates.

  • Post-Elution: Immediately neutralize the eluate by adding an acid like formic acid (FA) to prevent any potential degradation under highly alkaline conditions. Dry the sample by vacuum centrifugation and store at -80°C until LC-MS analysis.[22]

G ph_adjust ph_adjust bind bind ph_adjust->bind non_phospho non_phospho bind->non_phospho Collect elute elute phospho phospho elute->phospho Collect & Neutralize

Workflow for IMAC-based phosphopeptide enrichment.

References

  • Choi, J., Bomgarden, R., Patel, B., Foster, L., Snovida, S., & Rogers, J. C. (n.d.). Sequential enrichment using metal oxide affinity chromatography (SMOAC) to enhance phosphoproteome coverage for quantitative proteomic analysis. Thermo Fisher Scientific.
  • Phosphopeptide enrichment by IMAC. (n.d.). Cornell Institute of Biotechnology.
  • Metal Oxide Affinity Chromatography (MOAC). (n.d.).
  • Fast and Efficient IMAC Protocol for Phosphopeptide enrichment for phosphoproteomic Studies via LC-MS/MS. (n.d.). PubMed Central (PMC), NIH.
  • Phosphopeptide Enrichment Using Metal Oxide Affinity Chromatography. (n.d.).
  • Enrichment of phosphorylated proteins and peptides from complex mixtures using metal oxide/hydroxide affinity chrom
  • Optimized IMAC−IMAC Protocol for Phosphopeptide Recovery from Complex Biological Samples. (2010).
  • Sequential enrichment from Metal Oxide Affinity Chromatography (SMOAC)
  • Phosphopeptide Enrichment by Immobilized Metal Affinity Chrom
  • Protocol for Phosphopeptides Enrichment. (n.d.).
  • A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. (n.d.). PubMed.
  • Separation of multiphosphorylated peptide isomers by hydrophilic interaction chromatography on an aminopropyl phase. (2010). PubMed.
  • Hydrophilic interaction liquid chromatography (HILIC) in proteomics. (n.d.). PubMed Central (PMC), NIH.
  • Sample Preparation for Phosphoproteomics: Best Practices and Tips. (n.d.).
  • Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) for Specific Enrichment and Identification of Phosphopeptides. (n.d.). PolyLC.
  • The use of HILIC for phosphopeptide separation. (n.d.).
  • A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. (n.d.).
  • HILIC and Its Applications for Biotechnology, Part II. (n.d.).
  • Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry. (n.d.).
  • Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. (n.d.). PubMed Central (PMC), NIH.
  • Enrichment techniques employed in phosphoproteomics. (n.d.). PubMed Central (PMC), NIH.
  • Phosphoprotein purific
  • A simple method for the preparation of positive samples to preliminarily determine the quality of phosphoryl
  • Troubleshooting peak tailing in HPLC analysis of "Phyt
  • HPLC Troubleshooting Guide. (n.d.).
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography. (n.d.).
  • Characterization of Phosphorylated Proteins Using Mass Spectrometry. (n.d.). PubMed Central (PMC), NIH.
  • Anion-exchange chromatography of phosphopeptides: weak anion exchange versus strong anion exchange and anion-exchange chromatography versus electrostatic repulsion-hydrophilic interaction chrom
  • Evaluating Multiplexed Quantitative Phosphopeptide Analysis on a Hybrid Quadrupole Mass Filter/Linear Ion Trap/Orbitrap Mass Spectrometer. (2014).
  • Comprehensive Profiling of Phosphopeptides Based on Anion Exchange Followed by Flow-Through Enrichment with Titanium Dioxide (AFET). (n.d.).
  • HPLC Separation of Phosphorous and Phosphoric Acids. (n.d.). SIELC Technologies.
  • What are the methods used to detect phosphorylated proteins?. (2023).
  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester.
  • Troubleshooting protein loss during ion exchange (IEX)
  • HPLC solvents and mobile phase additives. (n.d.). UCL.
  • troubleshooting column chrom
  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. (n.d.). MDPI.
  • Phosphorylation Analysis by Mass Spectrometry. (2018).

Sources

Validation & Comparative

A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-Phosphonate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, driving advancements in diagnostics, therapeutics, and synthetic biology.[1] The two predominant methods for automated solid-phase oligonucleotide synthesis are the phosphoramidite and H-phosphonate approaches.[1] This guide provides an objective, in-depth comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific applications.

Introduction to Solid-Phase Oligonucleotide Synthesis

Chemical synthesis of oligonucleotides occurs in a 3' to 5' direction, which is the opposite of enzymatic synthesis.[2] The process involves the sequential addition of nucleotide monomers to a growing chain that is attached to a solid support, typically controlled pore glass (CPG).[3][4] This solid-phase approach is highly efficient as it allows for the easy removal of excess reagents and byproducts by simple washing steps after each reaction in the synthesis cycle.[5]

The Phosphoramidite Method: The Gold Standard

Introduced in the early 1980s, the phosphoramidite method has become the gold standard for DNA and RNA synthesis due to its high coupling efficiency and amenability to automation.[1][5] This method relies on specially modified nucleosides called nucleoside phosphoramidites, which have protecting groups to prevent unwanted side reactions during synthesis.[3][5] The synthesis is a four-step cycle that is repeated for each nucleotide addition.[3][]

The Four-Step Phosphoramidite Synthesis Cycle
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[4] This is typically achieved by treatment with an acid like trichloroacetic acid (TCA) in a non-polar solvent such as dichloromethane, exposing the 5'-hydroxyl group for the next reaction.[4]

  • Coupling: The next nucleoside, as a phosphoramidite monomer, is activated by a weak acid, such as 5-(Ethylthio)-1H-tetrazole (ETT), and then added to the support-bound nucleoside.[1][4] The activated phosphoramidite rapidly reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage.[4][7] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[1]

  • Capping: To prevent unreacted 5'-hydroxyl groups (typically 1-2%) from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked or "capped".[8] This is usually done by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1][8]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.[][7] This is commonly achieved using a solution of iodine in the presence of water and a mild base like pyridine.[7]

After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed, typically with concentrated aqueous ammonia at an elevated temperature.[4]

The H-phosphonate Method: A Versatile Alternative

The H-phosphonate method offers a distinct approach to oligonucleotide synthesis. A key difference from the phosphoramidite method is that the oxidation step is performed only once at the end of the entire synthesis, rather than after each coupling cycle.[1][9] This is because the internucleosidic H-phosphonate diester linkages formed during coupling are stable to the acidic conditions of the detritylation step.[8][10]

The Two-Step H-phosphonate Synthesis Cycle
  • Deblocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT group is removed with an acid to free the 5'-hydroxyl group.[11]

  • Coupling: The incoming nucleoside 3'-H-phosphonate monomer is activated by an acyl chloride, such as pivaloyl chloride or adamantoyl chloride, to form a reactive mixed anhydride.[11][12][13] This activated species then reacts with the 5'-hydroxyl group of the support-bound nucleoside to form a stable H-phosphonate diester linkage.[11]

This two-step cycle is repeated until the desired sequence is assembled.[11]

Final Oxidation/Sulfurization

After the final coupling step, all the H-phosphonate diester linkages are converted simultaneously.[9][11] For standard DNA or RNA, this involves oxidation to phosphodiesters using an iodine solution.[9] A significant advantage of the H-phosphonate method is the ease with which modified backbones can be introduced. For instance, using a sulfurizing agent in this final step will yield an oligonucleotide with phosphorothioate linkages throughout the entire backbone.[11][14] This makes the H-phosphonate method particularly useful for the synthesis of therapeutic antisense oligonucleotides.[1]

Head-to-Head Comparison: Phosphoramidite vs. H-phosphonate

FeaturePhosphoramidite MethodH-phosphonate MethodRationale & Insights
Synthesis Cycle Four steps: Detritylation, Coupling, Capping, Oxidation.[3]Two steps: Detritylation, Coupling.[9]The simpler cycle of the H-phosphonate method can lead to faster overall synthesis times per cycle.
Coupling Efficiency >99% per cycle.[1]~95-98% per cycle.[1]The higher coupling efficiency of the phosphoramidite method results in a higher yield of the full-length product, which is critical for the synthesis of long oligonucleotides.[15]
Reagent Stability Monomers are sensitive to moisture and oxidation, requiring anhydrous conditions and cold storage.[1]Monomers are generally more stable in solution and less sensitive to moisture.[1][14]The greater stability of H-phosphonate monomers can be advantageous for labs that perform synthesis less frequently, reducing reagent waste.[14]
Oxidation Step Performed in every cycle.[3]Performed once at the end of synthesis.[1][9]The single, end-point oxidation of the H-phosphonate method simplifies the synthesis cycle and is highly advantageous for creating uniform backbone modifications like phosphorothioates.[11]
Backbone Modifications Can be introduced, but requires specific, modified phosphoramidite monomers for each modified linkage.Ideal for uniform backbone modifications (e.g., phosphorothioates) by changing the final oxidizing agent.[11][14]The H-phosphonate method is more straightforward and cost-effective for producing oligonucleotides with a fully modified backbone.[1]
Predominant Use Industry standard for routine DNA and RNA synthesis.[1][5]A valuable alternative, especially for RNA synthesis and oligonucleotides with modified backbones.[1][8]For standard, unmodified DNA, the high efficiency and automation of the phosphoramidite method make it the preferred choice.[1]

Visualizing the Synthesis Workflows

To better understand the chemical logic behind each method, the following diagrams illustrate the core synthesis cycles.

Phosphoramidite_Workflow Start Start: Support-Bound Nucleoside (5'-DMT) Deblock 1. Detritylation (TCA) Start->Deblock Remove DMT Coupling 2. Coupling (Phosphoramidite + Activator) Deblock->Coupling Expose 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Form P(III) linkage Oxidation 4. Oxidation (Iodine) Capping->Oxidation Block failures Next_Cycle Next Nucleotide Cycle Oxidation->Next_Cycle Stabilize to P(V) H_Phosphonate_Workflow Start Start: Support-Bound Nucleoside (5'-DMT) Deblock 1. Detritylation (TCA) Start->Deblock Remove DMT Coupling 2. Coupling (H-Phosphonate + Activator) Deblock->Coupling Expose 5'-OH Repeat Repeat Cycle (n-1) times Coupling->Repeat Form H-phosphonate diester linkage Repeat->Deblock Next cycle Final_Ox Final Oxidation (Iodine or Sulfurizing Agent) Repeat->Final_Ox Final cycle End End: Deprotected Oligonucleotide Final_Ox->End Convert all linkages to P(V)

Caption: The simplified H-Phosphonate synthesis workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. The following are representative protocols for automated solid-phase synthesis using both methods.

Protocol 1: Automated Phosphoramidite Synthesis

This protocol is adapted for a standard automated DNA synthesizer.

  • Column Installation: A synthesis column containing the first nucleoside bound to a CPG solid support is installed on the synthesizer.

  • Detritylation: A solution of 3% trichloroacetic acid (TCA) in dichloromethane is passed through the column for approximately 60-90 seconds to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. [4]3. Coupling: A 0.1 M solution of the desired phosphoramidite monomer in acetonitrile and a 0.45 M solution of an activator (e.g., 5-(Ethylthio)-1H-tetrazole) are delivered simultaneously to the column. The reaction is allowed to proceed for about 30-180 seconds. [1][7]4. Capping: A 1:1 mixture of Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole/THF) is passed through the column for about 30 seconds to block any unreacted 5'-hydroxyls. [1]The column is then washed with acetonitrile.

  • Oxidation: A 0.02 M solution of iodine in THF/pyridine/water is passed through the column for about 30 seconds to oxidize the phosphite triester to a phosphate triester. [7]The column is then washed with acetonitrile.

  • Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

  • Final Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and deprotected by incubation in concentrated aqueous ammonia at 55°C for 5-8 hours. [4]

Protocol 2: Automated H-phosphonate Synthesis

This protocol is adapted for the synthesis of phosphorothioate oligonucleotides.

  • Column Installation: A synthesis column containing the first nucleoside bound to a CPG solid support is installed.

  • Detritylation: A solution of 3% TCA in dichloromethane is passed through the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. [11]3. Coupling: A 0.1 M solution of the desired nucleoside H-phosphonate in a 1:1 mixture of acetonitrile and pyridine is mixed with a 0.5 M solution of an activator like pivaloyl chloride in acetonitrile just before delivery to the column. The coupling reaction proceeds for about 2-5 minutes. [14]The column is then washed with acetonitrile.

  • Iteration: Steps 2 and 3 are repeated until the full-length sequence is assembled.

  • Final Sulfurization: After the final coupling cycle, a solution of a sulfurizing agent (e.g., 0.1 M 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine) is passed through the column for 15-30 minutes to convert all H-phosphonate linkages to phosphorothioate linkages.

  • Final Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected using concentrated aqueous ammonia.

Conclusion and Recommendations

The choice between phosphoramidite and H-phosphonate synthesis depends heavily on the specific application. For the routine, high-throughput synthesis of standard DNA oligonucleotides, the phosphoramidite method remains the preferred choice due to its superior coupling efficiency, which is critical for achieving high yields of long, pure products. [1] However, the H-phosphonate method provides a powerful and valuable alternative, particularly for the synthesis of oligonucleotides with uniformly modified backbones, such as phosphorothioates, which are of great interest in therapeutic applications. [1][8]Its simpler synthesis cycle and the greater stability of its monomers also offer practical advantages in certain research settings. [1][14]Additionally, the H-phosphonate approach is noted to be less sensitive to steric hindrance, making it a viable option for RNA synthesis. [1][8] Researchers should carefully consider the desired oligonucleotide length, the necessity of chemical modifications, and available resources when selecting the most appropriate synthesis strategy.

References

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • CustomMade. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • Garegg, P. J., Regberg, T., Stawinski, J., & Strömberg, R. (1987). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Journal of the Chemical Society, Perkin Transactions 2, (8), 1269-1273.
  • Stawinski, J., & Ströberg, R. (2005). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In Oligonucleotide Synthesis (pp. 81-100). Humana Press.
  • Glen Research. (n.d.). Glen Report 1-13: A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Retrieved from [Link]

  • Stawinski, J., & Strömberg, R. (2005). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Methods in Molecular Biology, 288, 81-100.
  • SlideShare. (n.d.). Synthesis of oligonucleotides by phosphoramidite method. Retrieved from [Link]

  • Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Journal of the Chemical Society, Perkin Transactions 1, (11), 1479-1487.
  • White, H. A. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In New Nucleic Acid Techniques (pp. 193-207). Humana Press.
  • Ravikumar, V. T., & Cherukupalli, S. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 13937-13965.
  • ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]

  • Reese, C. B., & Song, Q. (1998). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 26(4), 1034-1044.
  • Stawinski, J., & Kraszewski, A. (2002). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. Accounts of chemical research, 35(11), 952-960.
  • Gryaznov, S. M., & Letsinger, R. L. (1993). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 58(15), 4127-4128.
  • Sobkowski, M., Stawinski, J., & Kraszewski, A. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Current Organic Chemistry, 18(16), 2125-2153.
  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 13937-13965.
  • Cedillo, I., Chreng, D., Engle, E., & Rodríguez, A. (2017). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. Organic Process Research & Development, 21(9), 1334-1348.
  • Stawinski, J., & Thelin, M. (1990). H-Phosphonates-Chemistry and Applications.
  • Wenska, M., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Molecules, 25(22), 5344.
  • Stawinski, J., & Ströberg, R. (2005). Di- and oligonucleotide synthesis using H-phosphonate chemistry. Methods in molecular biology (Clifton, N.J.), 288, 81-100.
  • ChemWhat. (n.d.). DIBENZYL DIETHYLPHOSPHORAMIDITE CAS#: 67746-43-4. Retrieved from [Link]

  • UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

  • Virta, P., & Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein journal of organic chemistry, 13, 1338-1351.

Sources

A Senior Scientist's Guide to Phosphorylation: Dibenzyl Diethylphosphoramidite vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and molecular biology, the precise introduction of a phosphate group—phosphorylation—is a cornerstone transformation. It is fundamental to the synthesis of oligonucleotide therapeutics, the creation of phosphopeptides for signaling studies, and the development of phosphate prodrugs to enhance bioavailability.[1][2][3] The choice of phosphorylating agent is not merely a procedural detail; it is a critical decision that dictates the efficiency, selectivity, and ultimate success of the synthetic strategy, particularly when dealing with complex and sensitive biomolecules.

While a host of reagents are available, phosphoramidites, and specifically Dibenzyl N,N-diethylphosphoramidite, represent a class of reagents prized for their reactivity and mild activation conditions.[4][5] This guide provides an in-depth, objective comparison between Dibenzyl diethylphosphoramidite and its primary alternatives: other phosphoramidites, H-phosphonates, and traditional phosphochloridates. We will delve into the mechanistic nuances, present comparative performance data, and provide field-tested protocols to empower researchers, scientists, and drug development professionals to select the optimal tool for their synthetic challenges.

The Contenders: An Overview of Phosphorylation Strategies

The modern chemist's toolkit for phosphorylation can be broadly categorized by the oxidation state of the phosphorus atom in the reagent: the P(III) approach (phosphoramidites and H-phosphonates) and the P(V) approach (phosphochloridates). This compound is a P(III) reagent, which requires a two-step phosphitylation-oxidation sequence. This contrasts with P(V) reagents that achieve phosphorylation in a single step but often with harsher conditions.[5][6][7]

In the Spotlight: this compound

Dibenzyl N,N-diethylphosphoramidite is a versatile and highly reactive phosphitylating agent.[8][9] Its utility stems from the combination of a reactive P(III) center and the strategic choice of benzyl protecting groups for the phosphate oxygens.

Mechanism of Action: The phosphoramidite method is a two-stage process. First, the phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole. The protonated phosphoramidite becomes highly electrophilic and susceptible to nucleophilic attack by a hydroxyl group on the substrate. This forms a phosphite triester intermediate. This intermediate is then oxidized, typically with an iodine solution, to the stable pentavalent phosphate triester.[5][10]

G cluster_0 Step 1: Phosphitylation (Coupling) cluster_1 Step 2: Oxidation R_OH Substrate (R-OH) Phosphoramidite Dibenzyl Diethylphosphoramidite Activator Activator (e.g., 1H-Tetrazole) Activated_P Protonated Intermediate Phosphite_Triester Phosphite Triester Intermediate (P-III) Phosphite_Triester_2 Phosphite Triester Intermediate (P-III) Oxidant Oxidant (I₂ / H₂O) Final_Product Dibenzyl Phosphate Triester (P-V)

Advantages:

  • High Coupling Efficiency: Phosphoramidite chemistry is the gold standard for automated oligonucleotide synthesis, routinely achieving coupling efficiencies greater than 99%.[11][12]

  • Mild Activation: Activation with a weak acid is compatible with a wide range of sensitive functional groups found in peptides and nucleosides.[5]

  • Mild Deprotection: The benzyl protecting groups are readily cleaved under neutral conditions via catalytic hydrogenation (e.g., Pd/C), avoiding the harsh acidic or basic conditions required for other protecting groups.[5] This is a significant advantage for substrates sensitive to acidolysis or beta-elimination.

Limitations:

  • Moisture and Air Sensitivity: As P(III) reagents, phosphoramidites are highly susceptible to hydrolysis and oxidation, necessitating the use of anhydrous solvents and inert atmospheres.[7][11]

  • Purity Concerns: Commercial Dibenzyl N,N-diisopropylphosphoramidite can have variable purity and is difficult to purify via distillation due to its high boiling point, which can impact reaction consistency.[5]

Alternative 1: H-Phosphonate Reagents

The H-phosphonate method is another P(III)-based strategy that serves as a valuable alternative to the phosphoramidite approach.[13]

Mechanism of Action: In this method, a nucleoside H-phosphonate monomer is activated by an acyl chloride, such as pivaloyl chloride, forming a reactive mixed anhydride. This intermediate is then attacked by the 5'-hydroxyl group of the growing oligonucleotide chain. A key distinction from the phosphoramidite method is that the resulting H-phosphonate diester linkage is stable to the conditions of the synthesis cycle. Therefore, the oxidation to the phosphate or phosphorothioate is performed only once at the very end of the synthesis.[11][14][15]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Final Step (Post-Synthesis) H_Phosphonate Nucleoside H-phosphonate Activated_HP Mixed Anhydride Intermediate H_Phosphonate->Activated_HP Activator Activator (Pivaloyl Chloride) Activator->Activated_HP Activated_HP_2 Mixed Anhydride Intermediate R_OH Growing Chain (R-OH) H_Phosphonate_Diester H-Phosphonate Diester (Stable Intermediate) R_OH->H_Phosphonate_Diester Nucleophilic Attack H_Phosphonate_Diester_2 H-Phosphonate Diester Activated_HP_2->H_Phosphonate_Diester Oxidant Oxidant (I₂ or Sulfurizing Agent) Final_Product Phosphate/Phosphorothioate Backbone Oxidant->Final_Product H_Phosphonate_Diester_2->Final_Product [O] or [S]

Comparative Advantages:

  • Reagent Stability: H-phosphonate monomers are significantly more stable in solution and less sensitive to moisture compared to phosphoramidites.[11]

  • Simplified Synthesis Cycle: The cycle involves only two steps (detritylation and coupling), as capping and oxidation are omitted from each cycle.[15]

  • Ideal for Backbone Modifications: The single final oxidation step makes this method highly effective for producing oligonucleotides with uniform backbone modifications, such as phosphorothioates.[11][14]

Comparative Disadvantages:

  • Lower Coupling Efficiency: The coupling efficiency for the H-phosphonate method is typically in the range of 95-98%, which is lower than that of the phosphoramidite method.[11] This can lead to lower overall yields, especially for longer oligonucleotides.

Alternative 2: Phosphochloridates (P(V) Reagents)

Reagents like diethyl or diphenyl chlorophosphate are pentavalent phosphorus (P(V)) compounds that offer a more direct route to phosphorylation.

Mechanism of Action: These reagents react directly with alcohols, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction proceeds through a one-step nucleophilic substitution at the phosphorus center.[6]

Comparative Advantages:

  • High Reactivity & Speed: As P(V) reagents, they are highly reactive and the phosphorylation is a single-step process, often leading to shorter reaction times.[16]

  • Cost-Effective: Simple phosphochloridates are often less expensive than complex phosphoramidites.

Comparative Disadvantages:

  • Harsh Conditions: The reaction generates corrosive HCl, which can be detrimental to sensitive substrates.[16]

  • Moisture Sensitivity: They are extremely sensitive to moisture, hydrolyzing rapidly.[16]

  • Lower Selectivity: Their high reactivity can lead to lower selectivity and the formation of side products, especially with complex molecules containing multiple nucleophilic sites.[5]

Performance Head-to-Head: A Comparative Summary

The choice of a phosphorylating agent is a trade-off between efficiency, stability, substrate compatibility, and the specific synthetic goal. The table below summarizes the key performance characteristics of the discussed agent classes.

FeatureThis compoundH-Phosphonate ReagentsPhosphochloridates (e.g., Diphenyl chlorophosphate)
Reagent Type P(III) Phosphite TriesterP(III) H-Phosphonate MonoesterP(V) Phosphoryl Chloride
Typical Yield >99% (per coupling cycle)[11][12]~95-98% (per coupling cycle)[11]70-95% (solution phase)[16][17]
Reaction Steps 2 (Coupling + Oxidation)1 (Coupling) per cycle, plus final oxidation1 (Direct Phosphorylation)
Reagent Stability Sensitive to moisture and air[7]Generally stable in solution[11]Highly moisture sensitive[16]
Key Advantages Highest coupling efficiency, mild activation, versatile deprotection (hydrogenolysis)Reagent stability, ideal for uniform backbone modifications[11][14]Highly reactive, rapid, one-step reaction
Key Disadvantages Reagent instability, requires anhydrous conditionsLower coupling efficiency limits lengthHarsh byproducts (HCl), lower selectivity[6][16]
Primary Application Gold standard for automated DNA/RNA synthesis, sensitive substrates[18][19]Synthesis of modified oligonucleotides (e.g., phosphorothioates)[11]Phosphorylation of simpler, robust alcohols

Experimental Section: Protocols and Field Insights

The following protocols provide a practical guide to employing these reagents. The "Senior Scientist's Note" in each section explains the critical causality behind key steps, reflecting field-proven experience.

Protocol 1: Phosphorylation of a Primary Alcohol using Dibenzyl N,N-diisopropylphosphoramidite

This protocol details the phosphorylation of a generic primary alcohol, a common step in the synthesis of phosphorylated small molecules or the 5'-phosphorylation of a synthetic oligonucleotide on solid support.

Materials:

  • Substrate (Primary Alcohol): 1.0 mmol

  • Dibenzyl N,N-diisopropylphosphoramidite: 1.2 mmol

  • Activator (1H-Tetrazole, 0.45 M in Acetonitrile): 3.0 mL

  • Anhydrous Acetonitrile (MeCN)

  • Oxidizing Solution: 0.1 M Iodine in THF/Pyridine/Water

  • Quenching Solution: Saturated aqueous sodium thiosulfate

  • Inert atmosphere (Argon or Nitrogen) and oven-dried glassware

Procedure:

  • Dissolve the alcohol substrate (1.0 mmol) in anhydrous acetonitrile under an inert atmosphere.

  • Add the 1H-Tetrazole solution (3.0 mL) to the stirring substrate solution.

  • Slowly add Dibenzyl N,N-diisopropylphosphoramidite (1.2 mmol) dropwise at room temperature.

  • Stir the reaction for 1-2 hours. Monitor progress by TLC or LC-MS to confirm the formation of the phosphite triester intermediate.

  • Cool the reaction mixture to 0°C. Add the oxidizing solution dropwise until a persistent brown color remains, indicating complete oxidation.

  • Stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding saturated sodium thiosulfate solution until the brown color disappears.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting dibenzyl phosphate triester by silica gel chromatography.

  • For deprotection, dissolve the purified product in ethanol or methanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst until the benzyl groups are cleaved.

Senior Scientist's Note: The use of 1H-Tetrazole as an activator is crucial. It acts as a bifunctional catalyst, protonating the nitrogen of the phosphoramidite to make it an excellent leaving group, while its conjugate base acts as a general base catalyst.[10] Anhydrous conditions are non-negotiable; even trace amounts of water will hydrolyze the phosphoramidite, drastically reducing yield and complicating purification.

Protocol 2: Dinucleotide Synthesis via the H-Phosphonate Method

This protocol illustrates the key differences in the H-phosphonate workflow, specifically the coupling and the single, final oxidation step.

Materials:

  • 5'-DMT-Nucleoside-3'-H-phosphonate monomer: 1.5 mmol

  • 3'-OH Nucleoside on CPG solid support: 1.0 mmol equivalent

  • Activator (Pivaloyl Chloride): 2.0 mmol

  • Anhydrous Pyridine/Acetonitrile (1:1)

  • Oxidizing Solution: 0.1 M Iodine in Pyridine/Water (98:2)[11]

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

Procedure:

  • Detritylation: Treat the solid support-bound nucleoside with 3% TCA in DCM to remove the 5'-DMT protecting group. Wash thoroughly with anhydrous acetonitrile.

  • Coupling:

    • Dissolve the 5'-DMT-Nucleoside-3'-H-phosphonate monomer (1.5 mmol) and pivaloyl chloride (2.0 mmol) in anhydrous pyridine/acetonitrile.

    • Add this activation mixture to the solid support and agitate for 5-10 minutes.[11]

    • Wash the support thoroughly with acetonitrile to remove excess reagents. At this stage, a stable H-phosphonate diester linkage has been formed.

  • (For longer oligonucleotides, repeat steps 1 and 2 for each subsequent monomer addition.)

  • Final Oxidation:

    • Once the chain elongation is complete, treat the solid support with the oxidizing solution (0.1 M Iodine in Pyridine/Water) for 15 minutes. This converts all H-phosphonate diester linkages to phosphate triesters simultaneously.

    • Wash the support with acetonitrile and proceed with standard cleavage and deprotection protocols.

Senior Scientist's Note: The stability of the H-phosphonate diester to the acidic detritylation step is the cornerstone of this method.[15] It allows the entire oligonucleotide to be assembled before any P(III) to P(V) oxidation occurs. This is particularly advantageous when synthesizing phosphorothioates, as a single sulfurization step at the end ensures near-100% sulfurization at every linkage, something that can be challenging to achieve with per-cycle sulfurization in the phosphoramidite method.

G cluster_0 Phosphoramidite Method cluster_1 H-Phosphonate Method start_A Start with Solid Support detritylation_A 1. Detritylation (Remove DMT) coupling_A 2. Coupling (Add Phosphoramidite) capping_A 3. Capping (Block Unreacted -OH) oxidation_A 4. Oxidation (P-III -> P-V) loop_A Repeat Cycle for next base? end_A Final Cleavage & Deprotection start_B Start with Solid Support detritylation_B 1. Detritylation (Remove DMT) coupling_B 2. Coupling (Add H-Phosphonate) loop_B Repeat Cycle for next base? oxidation_B Single Oxidation Step (P-III -> P-V) end_B Final Cleavage & Deprotection

Conclusion and Strategic Recommendations

The selection of a phosphorylating agent is a nuanced decision that hinges on the specific requirements of the synthesis.

  • This compound and related phosphoramidites remain the undisputed champions for high-efficiency synthesis of standard DNA and RNA oligonucleotides. The near-quantitative coupling efficiency is paramount for producing long, high-purity sequences. The benzyl protecting groups offer a distinct advantage for substrates that are sensitive to the acidic or basic conditions required for other common protecting groups.

  • The H-phosphonate method provides a robust and valuable alternative, especially when reagent stability is a concern or for the synthesis of oligonucleotides with uniformly modified backbones like phosphorothioates.[11] While its coupling efficiency is slightly lower, its simplified cycle and single oxidation step are compelling advantages for specific applications.

  • Phosphochloridates and other P(V) reagents have their place in phosphorylating simple, robust molecules where speed and cost are primary drivers. However, their lack of selectivity and harsh reaction conditions make them generally unsuitable for the complex, multi-functional substrates common in drug development and molecular biology.

Ultimately, a deep understanding of the mechanisms, advantages, and limitations of each class of reagent is essential for the modern synthetic chemist. By weighing the factors of efficiency, stability, and substrate compatibility, researchers can confidently select the right tool to advance their scientific and therapeutic goals.

References

  • Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. BenchChem.
  • BenchChem. (n.d.). A Researcher's Guide to Phosphorylation: Comparing Modern Alternatives to Diphenyl Chlorophosphate. BenchChem.
  • Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC - PubMed Central.
  • da Silva, G. V. J., et al. (2014). The diverse pharmacology and medicinal chemistry of phosphoramidates – a review. RSC Publishing.
  • Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. ResearchGate.
  • Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites. PMC - NIH.
  • Chem-Impex. (n.d.). Dibenzyl-N,N-diisopropylphosphoramidite. Chem-Impex.
  • BenchChem. (n.d.). A Comparative Guide to Phosphorylating Agents: Evaluating Dipentyl Phosphoramidate Against Commercial Alternatives. BenchChem.
  • BenchChem. (n.d.). Navigating the Landscape of Phosphorylation: A Guide to Alternatives for Tert-Butyl Phosphate in Organic Synthesis. BenchChem.
  • Gene Link. (n.d.). Phosphonate Oligos. Gene Link.
  • Perich, J. W., & Johns, R. B. (1988). Di-t-butyl N, N-diethylphosphoramidite and dibenzyl N, N-diethylphosphoramidite. Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides. Tetrahedron Letters.
  • BenchChem. (n.d.). A Comparative Guide to Phosphorylation Reagents: Alternatives to Dimorpholinophosphinyl Chloride. BenchChem.
  • Suzhou Highfine Biotech. (2022). A Reliable Phosphorylation Reagent——Dibenzyl N,N'-Diisopropylphosphoramidite. Suzhou Highfine Biotech.
  • Sigma-Aldrich. (n.d.). Dibenzyl N,N-diethylphosphoramidite technical grade, 85%. Sigma-Aldrich.
  • Wada, T., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing.
  • Beaucage, S. L. (2008). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI.
  • Amerigo Scientific. (n.d.). Dibenzyl N,N-diethylphosphoramidite (85%). Amerigo Scientific.
  • Sigma-Aldrich. (n.d.). Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90%. Sigma-Aldrich.
  • AxisPharm. (2024). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations. AxisPharm.
  • Wikipedia. (n.d.). Oligonucleotide synthesis. Wikipedia.
  • Sigma-Aldrich. (n.d.). Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90%. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Phosphorylation Validation: An In-depth Analysis of Dibenzyl Diethylphosphoramidite by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the precise introduction of a phosphate group onto a molecule—a process known as phosphorylation—is a cornerstone of synthetic chemistry. This modification is pivotal in modulating the biological activity, solubility, and pharmacokinetic properties of therapeutic agents. The choice of phosphorylating agent is therefore a critical decision, dictating the efficiency, scalability, and purity of the final product.

This guide provides an in-depth technical comparison of Dibenzyl diethylphosphoramidite, a prominent phosphitylating agent, against other common alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a robust framework for confirming successful phosphorylation using Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation in organic chemistry.

The Reagent in Focus: this compound

Dibenzyl N,N-diethylphosphoramidite belongs to the class of P(III) reagents, which are prized for their reactivity under mild conditions.[1] Unlike the more aggressive P(V) reagents like phosphorus oxychloride, phosphoramidites offer a more controlled and selective approach to phosphorylation.[1]

The general strategy for using this compound involves a three-step sequence:[1]

  • Phosphitylation: The alcohol substrate reacts with the phosphoramidite in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a phosphite triester intermediate.

  • Oxidation: The P(III) center of the phosphite triester is oxidized to the more stable P(V) phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (TBHP).

  • Deprotection: The benzyl protecting groups on the phosphate are removed, typically via palladium-catalyzed hydrogenation, to yield the final phosphorylated product.

The benzyl groups are a key feature, offering stability during the reaction and purification steps, while being readily cleavable under conditions that often do not affect other sensitive functional groups.

Mechanism of Phosphitylation

The reaction is initiated by the protonation of the nitrogen atom of the phosphoramidite by the acidic activator. This makes the diethylamino group a better leaving group, allowing for nucleophilic attack by the alcohol substrate on the phosphorus atom.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack & P-O Bond Formation cluster_2 Step 3: Oxidation & Deprotection Phosphoramidite This compound Protonated_Intermediate Protonated Phosphoramidite Phosphoramidite->Protonated_Intermediate Activator 1H-Tetrazole (Activator) Activator->Phosphoramidite Protonates Nitrogen Substrate Substrate-OH (Alcohol) Phosphite_Triester Phosphite Triester Intermediate Protonated_Intermediate->Phosphite_Triester Displaces Diethylamine Substrate->Phosphite_Triester Nucleophilic Attack on P Oxidant Oxidant (e.g., mCPBA) Phosphate_Triester Dibenzyl Phosphate Triester Oxidant->Phosphate_Triester Oxidizes P(III) to P(V) Final_Product Final Phosphorylated Product Phosphate_Triester->Final_Product Deprotection (e.g., H₂, Pd/C)

Caption: Reaction mechanism of phosphorylation using this compound.

Experimental Protocol: A Self-Validating System

This protocol outlines the phosphorylation of a generic primary alcohol, followed by NMR analysis for validation.

Part A: Phosphorylation Reaction
  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous conditions are crucial as phosphoramidites are sensitive to moisture. DCM is a good solvent for a wide range of organic substrates.

  • Addition of Reagents: Add 1H-tetrazole (0.9 eq) to the solution and stir until dissolved. Cool the reaction mixture to 0 °C.

    • Rationale: 1H-tetrazole is the activator. Cooling the reaction helps to control the reaction rate and minimize side reactions.

  • Phosphitylation: Add this compound (1.1 eq) dropwise to the cooled solution.[2] Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Rationale: A slight excess of the phosphoramidite ensures complete consumption of the substrate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Cool the reaction mixture back to 0 °C and add a solution of mCPBA (~77%, 1.2 eq) in DCM dropwise. Stir at 0 °C for 1 hour.

    • Rationale: The oxidation from the P(III) phosphite to the P(V) phosphate is typically fast and exothermic, hence the cooling.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the dibenzyl-protected phosphate) by flash column chromatography on silica gel.

Part B: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H NMR and ³¹P NMR spectra. For the ³¹P spectrum, proton decoupling is typically used to simplify the spectrum to a single peak for each unique phosphorus environment.[3]

  • Validation: Analyze the spectra to confirm the presence of the phosphate group and the successful modification of the substrate.

NMR Analysis: The Moment of Truth

NMR spectroscopy is an exceptionally powerful tool for validating phosphorylation.[4] It provides unambiguous evidence of the newly formed C-O-P bond and allows for the assessment of reaction completion and purity.

³¹P NMR Spectroscopy: The Direct View

³¹P NMR is the most direct method for observing phosphorylation. Phosphorus-31 is a 100% abundant, spin-½ nucleus, making it a sensitive nucleus for NMR analysis.[3]

  • This compound (Starting Material): Exhibits a characteristic chemical shift in the P(III) region, typically around δ 145-150 ppm .

  • Dibenzyl Phosphate Triester (Product): After oxidation, the phosphorus atom is in a P(V) environment, resulting in a dramatic upfield shift to approximately δ -1 to -5 ppm .[5]

The disappearance of the signal at ~150 ppm and the appearance of a new signal in the phosphate region is conclusive evidence of a successful phosphitylation and oxidation.

¹H NMR Spectroscopy: The Indirect Confirmation

While ³¹P NMR provides direct evidence, ¹H NMR offers valuable complementary information. The phosphorylation of an alcohol introduces significant changes to the electronic environment of the neighboring protons.[5]

  • Protons α to the Oxygen: The protons on the carbon atom directly attached to the phosphorylated oxygen (the -CH₂-O-P group) will experience a downfield shift and will show coupling to the phosphorus nucleus (³JHP coupling), typically in the range of 5-10 Hz.[3] This results in the signal appearing as a doublet of triplets or a multiplet, depending on the coupling to other adjacent protons.

  • Benzyl Protecting Groups: The presence of the two benzyl groups is confirmed by signals for the benzylic protons (-O-CH₂-Ph) typically around δ 5.0-5.2 ppm (a doublet due to coupling with ³¹P) and aromatic protons between δ 7.2-7.4 ppm .

Data Summary: Expected NMR Shifts
Compound/MoietyNucleusExpected Chemical Shift (δ, ppm)Key Features
This compound³¹P~ 148P(III) region, disappears upon reaction
Substrate (-CH₂-OH)¹H~ 3.5 - 3.8Varies with substrate, shifts downfield
Product (-CH₂-OPO(OBn)₂)¹H~ 4.0 - 4.5Downfield shift, coupling to ³¹P observed
Product (-CH₂-OP O(OBn)₂)³¹P~ -2P(V) phosphate region, confirms oxidation
Benzyl Protons (-O-CH₂-Ph)¹H~ 5.1Doublet (³JHP coupling)

Comparative Analysis with Alternative Phosphorylating Agents

While this compound is highly effective, other reagents are available, each with its own set of advantages and disadvantages.

Phosphorylating Agent ClassRepresentative AgentTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Phosphoramidites This compound 85-95 2-4 High selectivity, mild conditions, stable intermediates. [1]Moisture sensitive, requires an activator and subsequent oxidation step.
PhosphochloridatesDiethyl chlorophosphate70-901-3Highly reactive, versatile.Moisture sensitive, can generate corrosive HCl byproduct, less selective.[6]
H-PhosphonatesDibenzyl H-phosphonate80-903-6Stable, activated by pivaloyl chloride.Requires subsequent oxidation.
Phosphorus OxychloridePOCl₃50-701-2Inexpensive, powerful reagent.Highly reactive and corrosive, poor selectivity, harsh conditions.[1]

The choice of reagent ultimately depends on the substrate's complexity, the desired scale of the reaction, and the available purification capabilities. For complex molecules with sensitive functional groups, the mild and selective nature of phosphoramidites like this compound often makes it the superior choice.

Workflow for Phosphorylation and Validation

Caption: Experimental workflow from reaction to NMR validation.

Conclusion

This compound stands out as a reliable and versatile reagent for the phosphorylation of alcohols, particularly for sensitive and complex substrates. Its advantages lie in the mild reaction conditions and the stability of its intermediates, which allow for a controlled and high-yielding process. The true power of this methodology is realized when coupled with a robust analytical framework. The combined use of ¹H and, crucially, ³¹P NMR spectroscopy provides an unambiguous, self-validating system to confirm the success of the phosphorylation, ensuring the integrity of the final product. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this powerful synthetic and analytical strategy.

References

  • Garfin, D. E., Geahlen, R. L., & J. E. B. (1987). ¹H and ³¹P NMR spectroscopy of phosphorylated model peptides. Journal of Biological Chemistry, 262(9), 4345-4349.
  • Hirai, H., & Launey, T. (2000). A simple method using ³¹P-NMR spectroscopy for the study of protein phosphorylation. FEBS Letters, 472(2-3), 203-206.[7]

  • Williamson, D., & Craik, D. J. (2018). Sensitivity-Enhanced ¹³C-NMR Spectroscopy for Monitoring Multisite Phosphorylation at Physiological Temperature and pH.
  • López-Mayorga, O., et al. (2019). Monitoring of phosphatase and kinase activity using ³¹P NMR spectroscopy. New Journal of Chemistry, 43(3), 1334-1338.[8]

  • BenchChem. (2025). A Comparative Guide to Phosphorylating Agents: Evaluating Dipentyl Phosphoramidate Against Commercial Alternatives. BenchChem.[6]

  • Suzhou Highfine Biotech. (2022). A Reliable Phosphorylation Reagent——Dibenzyl N,N'-Diisopropylphosphoramidite. Suzhou Highfine Biotech Co., Ltd.[1]

  • Fard, A. T., et al. (2020). ³¹P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv.
  • Chem-space. (n.d.). ³¹P Phosphorus NMR. Chem-space.com.[3]

  • Rovira, I. I., & Sherry, A. D. (2021). The ³¹P Spectral Modulus (PSM)
  • Perich, J. W., & Johns, R. B. (1988). Di-t-butyl N, N-diethylphosphoramidite and dibenzyl N, N-diethylphosphoramidite. Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides. Tetrahedron Letters, 29(21), 2553-2556.
  • Smet-Nocca, C., et al. (2011). The effects of serine phosphorylation in the nucleosome-binding domain of HMGN1. FEBS Letters, 585(22), 3574-3580.
  • Sim, M. M., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260-2267.[9]

  • Frydman, L., & Scherf, T. (2019). In-Cell NMR: Analysis of Protein–Small Molecule Interactions, Metabolic Processes, and Protein Phosphorylation. Molecules, 24(2), 305.[10]

  • Girelli, M., et al. (2015). Monitoring ATP hydrolysis and ATPase inhibitor screening using ¹H NMR. Journal of Biomolecular NMR, 63(3), 251-257.
  • Page, R., & Peti, W. (2019). Preparation of Phosphorylated Proteins for NMR Spectroscopy. Methods in Enzymology, 614, 1-16.[11]

  • Danis, C., et al. (2017). Nuclear Magnetic Resonance Spectroscopy for the Identification of Multiple Phosphorylations of Intrinsically Disordered Proteins. Journal of Visualized Experiments, (127), e55001.
  • Yao, H. W., & Zhao, Y. F. (2020). NMR-based investigation into protein phosphorylation. International Journal of Biological Macromolecules, 145, 53-63.[4]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Products from Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the precise and efficient formation of phosphate esters is a cornerstone of many applications, from the synthesis of oligonucleotides to the preparation of phosphorylated biomolecules. Dibenzyl diethylphosphoramidite has emerged as a valuable reagent for these transformations. This guide provides an in-depth comparison of the mass spectrometry analysis of reaction products derived from this compound against its common alternatives, supported by experimental data and protocols. Our focus is to equip researchers with the necessary insights to optimize their analytical workflows for these critical molecules.

Introduction: The Role of Phosphoramidites in Modern Synthesis

Phosphoramidite chemistry is the gold standard for the automated synthesis of DNA and RNA oligonucleotides due to its high coupling efficiencies and the stability of the intermediates.[1] Beyond nucleic acid synthesis, phosphoramidite reagents are widely used for the phosphorylation of alcohols, a key reaction in the synthesis of various biologically active compounds and their prodrugs.

This compound offers a robust method for the phosphorylation of alcohols. The reaction proceeds in a two-step, one-pot sequence involving the initial formation of a phosphite triester, which is then oxidized to a stable phosphate triester. A key advantage of using benzyl protecting groups is their facile removal by hydrogenolysis, a mild method that is compatible with a wide range of sensitive functional groups.

Mass spectrometry is an indispensable tool for monitoring these reactions, confirming product identity, and characterizing impurities. However, the analysis of phosphoramidites and their derivatives can be challenging due to their inherent reactivity and potential instability under certain ionization conditions.

Mass Spectrometry of Dibenzyl Phosphotriester Products: What to Expect

The primary product of the reaction of an alcohol (ROH) with this compound, followed by oxidation, is a dibenzyl phosphotriester.

Ionization and Adduct Formation:

Due to the lability of the P-N bond in the starting phosphoramidite and the potential for fragmentation of the product, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. To enhance signal intensity and obtain clear molecular ion information, the use of additives to form adducts is a common strategy. Analysis in the presence of sodium or lithium salts typically yields prominent [M+Na]⁺ or [M+Li]⁺ ions, which are often the base peaks in the spectrum.

Expected Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the dibenzyl phosphotriester molecular ion provides valuable structural information. Key fragmentation pathways include:

  • Loss of a Benzyl Group: A neutral loss of 91 Da, corresponding to the benzyl radical (C₇H₇•), is a characteristic fragmentation.

  • Loss of a Benzyloxy Group: A neutral loss of 107 Da, corresponding to the benzyloxy radical (C₇H₇O•).

  • Cleavage of the P-O Bond to the Substrate: Fragmentation at the bond between the phosphorus and the oxygen of the original alcohol (R-O-P) provides information about the substrate.

The final product, after debenzylation, is a phosphate monoester. The mass spectrum of this product will show a molecular ion corresponding to the debenzylated species. For example, dibenzyl phosphate, the simplest deprotected product, shows a clear molecular ion in its mass spectrum.[2][3]

Comparative Analysis: Dibenzyl vs. Cyanoethyl Phosphoramidites

The most common alternatives to dibenzyl phosphoramidites in oligonucleotide synthesis and other phosphorylation reactions are the 2-cyanoethyl (CE) protected phosphoramidites, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite.[4][5]

FeatureThis compound Products2-Cyanoethyl Phosphoramidite Products
Protecting Group Benzyl2-Cyanoethyl
Deprotection Hydrogenolysis (mild)Base-mediated β-elimination (can be harsh for sensitive substrates)
MS Ionization ESI, often with Na⁺ or Li⁺ adductsESI, often with Na⁺ or Li⁺ adducts
Key MS/MS Fragments Neutral loss of benzyl (91 Da) or benzyloxy (107 Da)Neutral loss of cyanoethylene (53 Da)
Side Reactions Minimal during deprotectionPotential for side reactions with sensitive nucleobases during deprotection

Data-Driven Comparison:

High-resolution mass spectrometry (HRMS) is crucial for the confident identification of products and impurities in phosphoramidite chemistry. For example, the HRMS (ESI) of a product derived from the reaction of a nucleoside with 2-cyanoethyl-N,N'-diisopropylphosphoramidite will show a calculated m/z that can be matched with high accuracy to the found m/z, confirming the elemental composition.[6]

The fragmentation patterns also provide a clear distinction. While dibenzyl phosphotriesters are characterized by the loss of benzyl groups, the MS/MS spectra of cyanoethyl-protected phosphotriesters are dominated by the facile loss of acrylonitrile (53 Da) via β-elimination. This difference in fragmentation can be used to unambiguously identify the type of protecting group used in a synthesis.

Experimental Protocols

General Procedure for Alcohol Phosphorylation using this compound

This protocol outlines the general steps for the phosphorylation of a primary alcohol.

Workflow Diagram:

phosphorylation_workflow cluster_reaction Reaction cluster_analysis Analysis A Alcohol (ROH) + this compound C Phosphite Triester Intermediate A->C Coupling B Activator (e.g., Tetrazole) B->C E Dibenzyl Phosphotriester Product C->E Oxidation D Oxidant (e.g., m-CPBA) D->E F LC-MS Analysis E->F

Caption: Workflow for the phosphorylation of an alcohol using this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add a solution of 1H-tetrazole (0.5 M in acetonitrile, 1.2 equiv).

  • Phosphitylation: Add this compound (1.1 equiv) dropwise at room temperature. Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS.

  • Oxidation: Cool the reaction mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~75%, 1.2 equiv) portion-wise. Stir for 30 minutes.

  • Workup: Quench the reaction with aqueous sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

LC-MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the product.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.

Fragmentation Pathway Diagram:

fragmentation_pathway M [M+Na]⁺ Dibenzyl Phosphotriester F1 [M+Na - 91]⁺ Loss of Benzyl M->F1 - C₇H₇• F2 [M+Na - 107]⁺ Loss of Benzyloxy M->F2 - C₇H₇O• F3 [R-O-P(O)(OBn)+Na]⁺ Cleavage at P-OBn M->F3 - BnO•

Caption: Key fragmentation pathways for a dibenzyl phosphotriester product in MS/MS.

Conclusion

This compound is a highly effective reagent for the phosphorylation of alcohols, offering the advantage of mild deprotection conditions. Mass spectrometry is a powerful tool for the analysis of its reaction products. A thorough understanding of the expected ionization behavior and fragmentation patterns, particularly in comparison to common alternatives like cyanoethyl phosphoramidites, is essential for researchers in synthesis and drug development. The protocols and comparative data presented in this guide are intended to facilitate the efficient and accurate analysis of these important molecules, ultimately accelerating research and development timelines.

References

  • PubChem. Dibenzyl phosphate. National Center for Biotechnology Information. Available at: [Link]

  • Perich, J. W.; Johns, R. B. A new, convenient, and efficient general procedure for the conversion of alcohols into their dibenzyl phosphorotriesters using N,N-diethyl dibenzyl phosphoramidite. Tetrahedron Lett.1987, 28, 101–102.
  • Agilent Technologies. Analyzing Raw Material for Oligonucleotide Synthesis.
  • Thermo Fisher Scientific. Importance of fragmentation data for the identification of phosphoramidite impurities.
  • Christie, J. M.; Tzipori, S.; Joe, L. Multiple Reaction Monitoring to Identify Sites of Protein Phosphorylation with High Sensitivity. Mol. Cell. Proteomics2005, 4, 1134–1144.
  • Baran, P. S., et al. Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Cent. Sci.2020, 6, 1, 102–111.
  • e-oligos. DNA Synthesis. Available at: [Link]

  • Beaucage, S. L.; Caruthers, M. H. Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleoside synthesis. Tetrahedron Lett.1981, 22, 1859-1862.
  • PubChem. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for: The product distribution of the reaction of PCl3 for the synthesis of chlorophosphoramidites. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available at: [Link]

  • McLachlin, D. T.; Chait, B. T. Analysis of phosphorylated proteins and peptides by mass spectrometry. Curr. Opin. Chem. Biol.2001, 5, 591-602.
  • Creative Proteomics. Phosphorylation Analysis by Mass Spectrometry. Blog Post. 2018.

Sources

A Comparative Guide to Dibenzyl Phosphoramidites: Navigating the Nuances of Diethyl-, Dimethyl-, and Diisopropylamino Variants in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the meticulous construction of oligonucleotides is a foundational process. The success of this synthesis hinges on the performance of its constituent reagents, among which phosphoramidites play a pivotal role. This guide provides an in-depth comparative analysis of three commonly employed dibenzyl phosphoramidites: Dibenzyl N,N-diethylphosphoramidite, Dibenzyl N,N-dimethylphosphoramidite, and Dibenzyl N,N-diisopropylphosphoramidite. Our objective is to furnish you with the technical insights and experimental rationale necessary to select the optimal reagent for your specific synthetic needs.

The Central Role of the Dialkylamino Group in Phosphoramidite Chemistry

The phosphoramidite method is the cornerstone of modern oligonucleotide synthesis, prized for its efficiency and amenability to automation[]. The process involves a four-step cycle: deblocking, coupling, capping, and oxidation[2]. The coupling step, where a phosphoramidite is added to the growing oligonucleotide chain, is the most critical phase, dictating the overall yield and purity of the final product.

The reactivity of a phosphoramidite is significantly influenced by the nature of the dialkylamino group attached to the phosphorus atom. This group acts as a leaving group during the activation step, typically facilitated by a weak acid like tetrazole[]. The steric and electronic properties of this amine moiety directly impact the rate of protonation and subsequent nucleophilic attack by the 5'-hydroxyl of the oligonucleotide chain.

Comparative Analysis of Dibenzyl Diethyl-, Dimethyl-, and Diisopropylphosphoramidites

The choice between diethyl-, dimethyl-, and diisopropylphosphoramidites is a balance between reactivity and stability. The steric bulk of the alkyl groups on the nitrogen atom is the primary determinant of their performance characteristics.

Chemical Structures

Caption: Chemical structures of the three compared phosphoramidites.

Performance Metrics: A Head-to-Head Comparison
FeatureDibenzyl N,N-dimethylphosphoramiditeDibenzyl N,N-diethylphosphoramiditeDibenzyl N,N-diisopropylphosphoramidite
Relative Reactivity HighestHighStandard
Coupling Time ShortestShortStandard
Stability ModerateGoodHigh
Steric Hindrance LowModerateHigh
Primary Application Rapid synthesis, short oligonucleotidesGeneral purpose, high efficiencySterically demanding syntheses, long oligonucleotides
In-Depth Discussion

Dibenzyl N,N-diisopropylphosphoramidite: This is the most widely used and often considered the industry standard phosphoramidite. The bulky diisopropylamino group provides excellent stability, minimizing side reactions and degradation during storage and synthesis. However, this steric hindrance also tempers its reactivity, necessitating longer coupling times compared to its less hindered counterparts. This reagent is particularly well-suited for the synthesis of long and complex oligonucleotides where minimizing cumulative errors from side reactions is paramount. Its stability ensures high fidelity over numerous coupling cycles.

Dibenzyl N,N-diethylphosphoramidite: With smaller ethyl groups, this phosphoramidite exhibits higher reactivity than the diisopropyl version. This increased reactivity translates to shorter coupling times, which can significantly reduce the overall synthesis time, especially for high-throughput applications. Studies have shown that in the context of phosphoramidite chemistry, the rate of coupling follows the order NEt2 > NPr2, underscoring the impact of reduced steric bulk. While more reactive, it offers a good balance of stability, making it a versatile choice for a wide range of applications.

Dibenzyl N,N-dimethylphosphoramidite: The dimethylamino group presents the least steric hindrance of the three. Consequently, this phosphoramidite is the most reactive, allowing for the fastest coupling times. This high reactivity is advantageous for synthesizing short oligonucleotides or for applications where speed is a critical factor. However, the lower steric protection of the phosphorus atom can make it more susceptible to hydrolysis and other side reactions, potentially impacting the overall yield and purity if not handled under strictly anhydrous conditions.

Experimental Workflow: A Validated Protocol for Oligonucleotide Synthesis

The following protocol outlines a standard cycle for solid-phase oligonucleotide synthesis using an automated synthesizer. The key variable to adjust based on the chosen phosphoramidite is the coupling time.

workflow start Start Cycle deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Phosphoramidite Addition) deblock->couple cap 3. Capping (Terminate Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize next Next Cycle or Final Cleavage oxidize->next

Caption: Automated oligonucleotide synthesis cycle.

Step-by-Step Methodology
  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The phosphoramidite solution (0.05-0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.25-0.45 M 1H-tetrazole or a more reactive alternative like 5-ethylthio-1H-tetrazole in acetonitrile) are delivered to the synthesis column.

    • Causality: The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Recommended Coupling Times:

      • Dibenzyl N,N-diisopropylphosphoramidite: 60-120 seconds

      • Dibenzyl N,N-diethylphosphoramidite: 30-60 seconds

      • Dibenzyl N,N-dimethylphosphoramidite: 15-45 seconds

  • Capping: To prevent the elongation of unreacted chains (failures) in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole).

    • Causality: This step is crucial for the purity of the final product, as it minimizes the accumulation of deletion mutations (n-1 sequences).

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).

    • Causality: This creates the natural phosphodiester backbone of the oligonucleotide.

This four-step cycle is repeated for each nucleotide addition. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Monitoring the Reaction: The Role of ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the progress of the coupling reaction and assessing the purity of the phosphoramidite reagents. The phosphorus atom in a phosphoramidite has a characteristic chemical shift in the ³¹P NMR spectrum, typically around 140-155 ppm[3]. Upon successful coupling, a new peak corresponding to the phosphite triester will appear at a different chemical shift. Any degradation of the phosphoramidite to the corresponding H-phosphonate will also be readily detectable.

nmr cluster_0 ³¹P NMR Spectrum a Phosphoramidite (~150 ppm) b Phosphite Triester (~140 ppm) c H-phosphonate (degradation) (~0-10 ppm)

Caption: Representative ³¹P NMR shifts for key species.

Conclusion and Recommendations

The selection of the appropriate dibenzyl phosphoramidite is a strategic decision that should be guided by the specific requirements of the oligonucleotide synthesis.

  • For routine synthesis of standard oligonucleotides , Dibenzyl N,N-diethylphosphoramidite offers an excellent balance of high reactivity and stability, leading to efficient syntheses with reduced coupling times.

  • For long or complex sequences where fidelity is paramount , the high stability of Dibenzyl N,N-diisopropylphosphoramidite makes it the preferred choice, despite longer coupling times.

  • For applications demanding rapid synthesis of short oligonucleotides , Dibenzyl N,N-dimethylphosphoramidite is a viable option, provided that stringent anhydrous conditions are maintained to mitigate its higher propensity for hydrolysis.

By understanding the interplay between the steric properties of the dialkylamino group and the resulting reactivity and stability of the phosphoramidite, researchers can optimize their oligonucleotide synthesis protocols to achieve higher yields, purity, and efficiency.

References

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
  • Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. [Link]

  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
  • Phosphoramidite compound identification and impurity control by Benchtop NMR. (2023). Magritek. [Link]

  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.

Sources

A Comparative Guide for Advanced Oligonucleotide Synthesis: The Advantages of Dibenzyl Diethylphosphoramidite Over Cyclic Phosphites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. The success of this synthesis, which underpins everything from basic research to novel therapeutics, hinges on the quality and performance of its core building blocks: the phosphoramidites. While the industry has long relied on standard cyclic phosphoramidites, the demand for longer, highly modified, and purer oligonucleotides has illuminated the limitations of these conventional reagents.

This guide provides an in-depth technical comparison of acyclic Dibenzyl Diethylphosphoramidite against traditional cyclic phosphites. We will explore the chemical rationale for the superior performance of the acyclic variant, supported by established analytical methods, to guide your selection for demanding synthesis applications.

The Heart of the Synthesis: Understanding Phosphoramidite Chemistry

The phosphoramidite method is the gold standard for the automated, solid-phase synthesis of DNA and RNA.[1][2][3] The process involves the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[] Each monomer is a nucleoside phosphoramidite, a derivative where the 3'-hydroxyl group is modified with a reactive phosphite group protected by moieties like 2-cyanoethyl and a diisopropylamino group.[5][] The choice of protecting groups on the phosphorus (P) atom is a critical determinant of the reagent's stability, reactivity, and the ultimate purity of the synthesized oligonucleotide.

Cyclic phosphites, such as those based on a 2-cyanoethyl protecting group, have been the workhorses of oligonucleotide synthesis for decades. However, their inherent chemistry presents challenges, particularly concerning stability. This compound, an acyclic phosphitylating agent, was developed to overcome these limitations.[7]

Core Chemical Distinction: Acyclic Flexibility vs. Cyclic Rigidity

The fundamental difference lies in the architecture of the phosphitylating agent. This compound possesses two benzyl protecting groups on the phosphorus atom in an open, acyclic structure. In contrast, conventional phosphoramidites utilize a cyclic framework. This structural variance has profound implications for the reagent's stability and reactivity profile.

Figure 1: Structural comparison of acyclic this compound and a common cyclic phosphoramidite.

The Critical Advantage: Mitigating P(V) Impurity Formation

A primary challenge in oligonucleotide synthesis is the premature oxidation of the reactive phosphorus(III) center to a non-reactive phosphorus(V) species.[8][9] This oxidation, often caused by trace moisture or air, renders the phosphoramidite incapable of participating in the coupling reaction.[10] The accumulation of these P(V) impurities leads directly to lower coupling efficiencies and an increased proportion of truncated, failure sequences in the final product.[10][11]

This compound demonstrates significantly enhanced stability against this oxidative degradation. The causality is twofold:

  • Steric Shielding: The bulky benzyl groups physically hinder the approach of nucleophiles like water to the P(III) center.

  • Acyclic Flexibility: The open-chain structure avoids the ring strain inherent in some cyclic systems, contributing to lower intrinsic reactivity towards oxidative contaminants.

This superior stability ensures a higher concentration of active P(III) reagent is available for the coupling reaction, leading to more consistent and higher-fidelity synthesis.

Table 1: Comparative Performance Metrics
FeatureThis compoundCyclic Phosphites (e.g., CEP-based)Causality
P(V) Impurity Formation Significantly reducedProne to oxidationAcyclic structure and benzyl groups provide superior steric and electronic protection of the P(III) center.
Stability in Solution High; longer shelf-lifeSensitive to moisture and airReduced susceptibility to hydrolysis and oxidation.[10]
Coupling Efficiency Consistently high (>99%)Can be variable due to degradationHigher concentration of active P(III) reagent ensures more complete reactions.[12]
Final Product Purity Higher yield of full-length productHigher proportion of truncated sequencesMinimized failed coupling steps reduce the accumulation of failure sequences.[11]
Ideal Applications Long oligonucleotides, RNA synthesis, modified oligos, therapeutic-grade synthesisStandard, short DNA sequencesPerformance benefits are most pronounced in demanding applications where cumulative yield is critical.[3][13][14]

Mechanistic Pathways: The Impact of Stability on Synthesis

The diagram below illustrates the synthesis cycle, highlighting where the stability of this compound provides a distinct advantage. The key is minimizing the pathway to the inactive P(V) byproduct before the coupling step can occur.

G cluster_0 Reagent State cluster_1 Synthesis Cycle P_III_Acyclic This compound (P-III) Activated Activation (with Tetrazole) P_III_Acyclic->Activated High Fidelity P_III_Cyclic Cyclic Phosphite (P-III) P_III_Cyclic->Activated P_V_Impurity Inactive P(V) Impurity (Oxidative Degradation) P_III_Cyclic->P_V_Impurity Side Reaction (Moisture/Air) Coupling Coupling with 5'-OH Activated->Coupling Oxidation Oxidation (I₂) Coupling->Oxidation Stable_Linkage Stable Phosphate Triester (P-V) Oxidation->Stable_Linkage

Figure 2: Reaction pathway highlighting the reduced propensity for P(V) side reactions with the more stable acyclic phosphoramidite.

Experimental Protocol: A Self-Validating System for Stability Assessment

To empirically validate the superior stability of this compound, a comparative analysis using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the authoritative method. This protocol allows for the direct quantification of P(V) impurity formation over time.

Objective: To compare the rate of oxidative degradation of this compound versus a standard cyclic phosphite in solution.

Materials:

  • This compound

  • A standard cyclic phosphoramidite (e.g., a 2-cyanoethyl phosphoramidite)

  • Anhydrous acetonitrile (synthesis grade, <30 ppm water)

  • Inert atmosphere glove box or Schlenk line

  • High-resolution NMR tubes with sealable caps

  • ³¹P NMR Spectrometer

Methodology:

  • Preparation: Inside an inert atmosphere glove box, prepare 0.1 M solutions of each phosphoramidite in anhydrous acetonitrile.

  • Sample Aliquoting: Transfer identical volumes of each solution into separate, labeled NMR tubes. Securely seal the tubes to prevent atmospheric contamination.

  • Initial Measurement (T=0): Acquire a quantitative ³¹P NMR spectrum for each sample immediately after preparation. This serves as the baseline measurement. The P(III) signal for phosphoramidites typically appears in the 140-155 ppm range, while P(V) impurities resonate between -25 and 99 ppm.[8][15]

  • Incubation: Store the sealed NMR tubes under controlled, identical ambient conditions.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at defined intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Data Analysis & Quantification: For each spectrum, integrate the area of the main P(III) signal and all signals in the P(V) region. Calculate the percentage of P(V) impurity at each time point using the formula: (%P(V) = [Area(P(V)) / (Area(P(III)) + Area(P(V)))] * 100).

  • Comparison: Plot the %P(V) impurity versus time for both reagents. The resulting graph will provide a direct, quantitative comparison of their stability in solution.

G A Prepare 0.1M Amidite Solutions (Anhydrous MeCN, Inert Atmosphere) B Aliquot into Sealed NMR Tubes A->B C Acquire Baseline ³¹P NMR Spectrum (T=0) B->C D Store Samples under Ambient Conditions C->D E Acquire ³¹P NMR at Timed Intervals D->E F Integrate P(III) and P(V) Signals E->F G Calculate % P(V) Impurity F->G H Plot % P(V) vs. Time to Compare Stability G->H

Figure 3: Experimental workflow for the comparative stability analysis of phosphoramidites via ³¹P NMR.

Conclusion and Authoritative Recommendation

While standard cyclic phosphites are adequate for the routine synthesis of short DNA oligonucleotides, they present a tangible liability in more demanding applications. The inherent instability and propensity for oxidative degradation can compromise yield and purity, especially during the synthesis of long or complex sequences.

This compound, by virtue of its acyclic design and sterically protective benzyl groups, offers a more robust and reliable alternative. Its enhanced stability minimizes the formation of reaction-terminating P(V) impurities, leading to higher coupling efficiencies and a superior final product. For researchers and drug developers working on therapeutic oligonucleotides, RNA interference, or other advanced applications, the adoption of this compound is not merely an incremental improvement but a strategic decision to ensure the highest possible fidelity and success of the synthesis.

References

  • U.S. Pharmacopeia. (n.d.). Quality Standards for DNA phosphoramidite raw materials. USP.
  • Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR.
  • BenchChem. (2025). A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-phosphonate Chemistry.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
  • Okamoto, A., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. National Institutes of Health.
  • Stawinski, J., & Strömberg, R. (2003). Side Reactions in the H-phosphonate Approach to Oligonucleotide Synthesis: A Kinetic Investigation on Bisacylphosphite Formation and 5'-O-acylation. PubMed.
  • BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
  • ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis.
  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI.
  • UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD.
  • U.S. Pharmacopeia. (2024, April 9). Holistic control strategy of oligonucleotides starting materials.
  • LGC Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis.
  • (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • Wikipedia. (n.d.). Oligonucleotide synthesis.
  • Wengel, J., et al. (2021). On-demand synthesis of phosphoramidites. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.
  • Zarytova, V. F., et al. (n.d.). The mechanism of the chemical synthesis of oligonucleotides and its synthetic consequences. National Institutes of Health.
  • Stawinski, J., & Strömberg, R. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. ResearchGate.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
  • (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Glen Research. (n.d.). Glen Report 9.17: Cyclic Oligonucleotides.
  • United States Biological. (n.d.). Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85% - Data Sheet.
  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. National Institutes of Health.
  • Kumar, R. (2025). RNA Synthesis: Phosphoramidites for RNA synthesis in the reverse direction. ResearchGate.
  • TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.
  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation.
  • Sigma-Aldrich. (n.d.). Dibenzyl N,N-dimethylphosphoramidite.
  • Sigma-Aldrich. (n.d.). Dibenzyl N,N-dimethylphosphoramidite.
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). Dibenzyl N,N-diethylphosphoramidite technical grade, 85%.
  • BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.

Sources

A Senior Application Scientist's Guide to HPLC Analysis for Synthesized Oligonucleotide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized oligonucleotides is not merely a quality metric; it is the bedrock of reliable experimental outcomes and the cornerstone of therapeutic safety and efficacy. Incomplete synthesis reactions invariably lead to a heterogeneous mixture of the intended full-length product (FLP) and a variety of truncated "failure sequences" (e.g., n-1, n-2).[1] This guide provides an in-depth comparison of the predominant High-Performance Liquid Chromatography (HPLC) techniques used to resolve and quantify these impurities, offering a practical framework for method selection and implementation.

The Imperative of Purity in Oligonucleotide Applications

Impurities in a synthetic oligonucleotide preparation can have significant consequences. In research applications such as PCR, sequencing, or gene editing, failure sequences can lead to nonspecific binding, reduced efficiency, and confounding results.[2] For therapeutic oligonucleotides, the stakes are even higher, as impurities can impact the drug's potency, stability, and safety profile, necessitating stringent purity assessment to meet regulatory expectations.[3][4]

A Comparative Overview of Key Analytical Techniques

While several methods exist for oligonucleotide analysis, this guide will focus on the most robust and widely adopted HPLC-based techniques: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers a unique set of advantages and is suited for different analytical challenges.

Parameter Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Anion-Exchange HPLC (AEX-HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Alternative Methods (PAGE, CGE)
Primary Separation Principle Hydrophobicity and charge (ion-pairing)Charge (phosphate backbone)Primarily hydrophobicity and charge, with mass-based detectionSize and charge
Resolution of n-1 Sequences Good to ExcellentExcellentGood to Excellent (separation dependent)Excellent (PAGE), High (CGE)
Typical Analysis Time 15-40 minutes20-60 minutes10-30 minutesLonger (PAGE), Faster (CGE)
Sensitivity (LOD/LOQ) Moderate to High (UV detection)Moderate to High (UV detection)Very High (MS detection)Varies (stain-dependent for PAGE)
Best Suited For General purity, modified oligos, MS-compatibilityHigh-resolution separation of failure sequences, GC-rich sequencesDefinitive mass confirmation, impurity identification, complex mixturesOrthogonal purity confirmation, high-resolution sizing
Limitations Ion-pairing reagents can be complex, potential for secondary structures to interfereNot easily compatible with MS due to high salt concentrationsIon-pairing reagents can cause ion suppression, potential for adduct formationLabor-intensive (PAGE), specialized equipment (CGE)

In-Depth Technical Guide and Protocols

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The Versatile Workhorse

IP-RP-HPLC is a powerful and widely used technique for oligonucleotide analysis due to its excellent resolving power and compatibility with mass spectrometry.[5] The method cleverly overcomes the highly polar nature of the oligonucleotide backbone by introducing an ion-pairing (IP) reagent into the mobile phase. This reagent, typically a bulky alkylamine like triethylamine (TEA), forms a neutral, more hydrophobic complex with the negatively charged phosphate groups, allowing for retention and separation on a reversed-phase (e.g., C18) stationary phase.[6]

  • Ion-Pairing Reagents (e.g., TEA, Hexylamine): The choice and concentration of the IP reagent are critical. More hydrophobic amines (e.g., hexylamine) can increase retention and alter selectivity, which can be advantageous for resolving challenging impurity profiles.[7]

  • Acidic Modifier (e.g., HFIP, TEAA): An acidic modifier like hexafluoroisopropanol (HFIP) or triethylammonium acetate (TEAA) is used to buffer the mobile phase and enhance the ion-pairing effect. HFIP is particularly favored for LC-MS applications due to its volatility and ability to improve ionization efficiency.[7]

  • Elevated Temperature (50-70°C): Oligonucleotides, especially those with high GC content, can form secondary structures (hairpins, duplexes) that lead to peak broadening and splitting.[8] Running the separation at elevated temperatures helps to denature these structures, resulting in sharper, more symmetrical peaks.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer containing the ion-pairing agent and acidic modifier. A common starting point is 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in high-purity water.[10]

    • Mobile Phase B: Prepare the same buffer as Mobile Phase A but with a high concentration of an organic solvent, typically methanol or acetonitrile.[11]

  • Column and System Preparation:

    • Column: A C18 reversed-phase column with a particle size of 1.7-2.5 µm is recommended for high-resolution separations.[12]

    • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 0.1-0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.2-0.5 mL/min for analytical columns (e.g., 2.1 mm ID).

    • Column Temperature: 60°C.[9]

    • Injection Volume: 5-10 µL.

    • Gradient: A shallow linear gradient is crucial for resolving closely related impurities. For example, a gradient of 20-35% Mobile Phase B over 20 minutes.

    • Detection: UV absorbance at 260 nm.

ip_rp_hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data Analysis prep_mp Mobile Phase (A: aq. IP buffer, B: org. IP buffer) equilibrate Equilibrate C18 Column (e.g., 60°C) prep_mp->equilibrate prep_sample Dissolve Oligo in Mobile Phase A inject Inject Sample prep_sample->inject equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (260 nm) gradient->detect analyze Integrate Peaks & Calculate Purity detect->analyze

IP-RP-HPLC Experimental Workflow.
Anion-Exchange HPLC (AEX-HPLC): The High-Resolution Specialist

AEX-HPLC separates oligonucleotides based on the electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase.[13] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts these interactions. The more phosphate groups an oligonucleotide has (i.e., the longer it is), the more strongly it binds to the column and the later it elutes.[13] This principle provides excellent resolution of failure sequences from the full-length product.

  • High pH Mobile Phase: For oligonucleotides with significant secondary structure, analysis at a high pH (e.g., pH 12) can be highly effective.[13] Under these conditions, hydrogen bonds are disrupted, leading to denaturation and improved peak shape. This is particularly useful for sequences with high GC content.[14] Polymeric stationary phases are required for high pH stability.[13]

  • Salt Gradient: A shallow salt gradient (e.g., using NaCl or NaClO₄) is employed to meticulously elute oligonucleotides based on their increasing charge.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: A low salt buffer, for example, 10 mM Sodium Perchlorate (NaClO₄) in a buffered solution (e.g., Tris-HCl, pH 8.0).[12]

    • Mobile Phase B: A high salt buffer, for example, 300 mM NaClO₄ in the same buffered solution.[12]

  • Column and System Preparation:

    • Column: A strong anion-exchange column with a polymeric stationary phase is recommended.

    • System Equilibration: Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of 0.1-0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).

    • Column Temperature: Ambient or slightly elevated.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B. For instance, 0-100% B over 30 minutes.

    • Detection: UV absorbance at 260 nm.

aex_hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data Analysis prep_mp Mobile Phase (A: Low Salt, B: High Salt) equilibrate Equilibrate AEX Column prep_mp->equilibrate prep_sample Dissolve Oligo in Mobile Phase A inject Inject Sample prep_sample->inject equilibrate->inject gradient Run Salt Gradient inject->gradient detect UV Detection (260 nm) gradient->detect analyze Integrate Peaks & Calculate Purity detect->analyze

AEX-HPLC Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

LC-MS combines the separation power of HPLC (typically IP-RP-HPLC) with the detection specificity of mass spectrometry, making it the gold standard for confirming the molecular weight of the synthesized oligonucleotide and identifying impurities.[10] This technique is invaluable for characterizing modified oligonucleotides and for in-depth impurity profiling.[15]

  • Volatile Mobile Phases: The use of volatile mobile phase components like TEA and HFIP is essential for compatibility with electrospray ionization (ESI), the most common ionization technique for oligonucleotides.[11] Non-volatile salts, such as those used in AEX-HPLC, will contaminate the mass spectrometer.

  • Controlling Adduct Formation: Oligonucleotides have a high affinity for cations like sodium (Na⁺) and potassium (K⁺), which can lead to the formation of adducts and complicate mass spectra.[16] Using high-purity reagents and, if necessary, adding a metal chelator or employing a low pH column wash can help minimize adduct formation.[16]

  • LC System: An IP-RP-HPLC method similar to the one described above is used.

    • Mobile Phase A: 15 mM TEA and 400 mM HFIP in high-purity water.[10]

    • Mobile Phase B: Methanol.[11]

    • Column: A C18 reversed-phase column.

    • Gradient: A suitable gradient to resolve the components of interest.

  • Mass Spectrometer Settings (Negative Ion Mode ESI):

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 30-50 V.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Mass Range: Scan a range that encompasses the expected charge states of the oligonucleotide (e.g., m/z 500-2500).

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution software is used to process this data and determine the neutral molecular weight of the oligonucleotide and its impurities.

lc_ms_workflow cluster_lc Liquid Chromatography (IP-RP) cluster_ms Mass Spectrometry cluster_data Data Analysis lc_prep Prepare Volatile Mobile Phases lc_sep Separate Oligo & Impurities lc_prep->lc_sep ionize Electrospray Ionization (Negative Mode) lc_sep->ionize analyze_mass Mass Analysis (e.g., TOF, Quadrupole) ionize->analyze_mass deconvolute Deconvolute Spectrum analyze_mass->deconvolute identify Confirm Mass & Identify Impurities deconvolute->identify

LC-MS Experimental Workflow.

Making an Informed Decision: A Guide to Method Selection

Choosing the optimal analytical method requires a careful consideration of the oligonucleotide's properties and the specific goals of the analysis. The following decision tree provides a logical framework for this process.

decision_tree start Start: What is the primary analytical goal? goal_purity Routine Purity Check (quantify n-1, n-2...) start->goal_purity Purity goal_id Definitive Mass ID & Impurity Characterization start->goal_id Identity goal_high_res Highest Resolution of Failure Sequences start->goal_high_res High-Res oligo_type_purity Is the oligo modified or prone to secondary structure? goal_purity->oligo_type_purity lc_ms Use LC-MS goal_id->lc_ms aex_hplc Use AEX-HPLC goal_high_res->aex_hplc ip_rp_hplc Use IP-RP-HPLC oligo_type_purity->ip_rp_hplc Yes (Modified) oligo_type_purity->ip_rp_hplc No oligo_type_purity->aex_hplc Yes (Secondary Structure)

Decision Tree for Oligonucleotide Analysis Method Selection.

Troubleshooting Common Challenges

  • Peak Tailing or Splitting: This is often caused by secondary structures. Increase the column temperature or, for AEX-HPLC, use a high pH mobile phase.[8]

  • Poor Resolution of n-1 Peak: Optimize the gradient by making it shallower. For IP-RP-HPLC, consider trying a different ion-pairing reagent to alter selectivity.[2]

  • Complex Mass Spectra (LC-MS): The presence of multiple adducts (e.g., Na⁺, K⁺) can complicate spectra. Ensure the use of high-purity mobile phase components and consider an offline or online desalting step if necessary.[16]

  • Carryover: Oligonucleotides can be "sticky." Implement rigorous needle and column wash steps between injections to prevent carryover.[8]

Conclusion

The robust analysis of synthetic oligonucleotide purity is a non-negotiable aspect of both cutting-edge research and therapeutic development. A thorough understanding of the principles and practical nuances of IP-RP-HPLC, AEX-HPLC, and LC-MS empowers scientists to select the most appropriate method, troubleshoot effectively, and generate high-quality, reliable data. By implementing the detailed protocols and decision-making frameworks outlined in this guide, researchers can ensure the integrity of their oligonucleotides, leading to more accurate and reproducible scientific advancements.

References

  • Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. European Pharmaceutical Review.
  • Pivonkova, V., et al. (2015). Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides. Analytical and Bioanalytical Chemistry, 407(1), 221-229.
  • Oligonucleotide Therapeutics Analysis: Methods for Drug Development and GMP Compliance. (2025).
  • Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. (2025).
  • Characterization and Impurity Analysis of Oligonucleotide Therapeutics. (2017).
  • Synthetic Oligonucleotides Regulatory Analytical Manufacturing Consider
  • Boutagy, J., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 27(10), 1729-1737.
  • Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP)
  • Oligonucleotide Analysis. Practical Implementation Approaches for HPLC and LC-MS Analyses. (2024). YouTube.
  • How to Choose Oligonucleotide Synthesis Purification Methods. (n.d.). Synbio Technologies.
  • Gilar, M., et al. (2001). LC/MS analysis of synthetic oligonucleotides.
  • Warren, W. J., & Vella, G. (1993). Analysis and purification of synthetic nucleic acids by high-performance liquid chromatography. Current protocols in nucleic acid chemistry, 10(5), 10-5.
  • Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control by Analytical HPLC.
  • Fekete, S., Imiolek, M., & Lauber, M. (2025).
  • Agilent Technologies. (n.d.).
  • Kramer, J., et al. (n.d.). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. KNAUER.
  • Agilent Technologies. (2021). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • ATDBio. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. Nucleic Acids Book.
  • IDT. (2023).
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
  • Agilent Technologies. (2021). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026).
  • Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides.
  • Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. (2017). Lösungsfabrik.
  • Best practices for bioanalytical method development. (n.d.). SelectScience.
  • How to Buy Oligonucleotide Purification and Quantific
  • Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. (2019). Analytical and Bioanalytical Chemistry, 411(18), 4167-4173.
  • Purity, Assay, and Impurity Profiling of Single-Stranded Oligonucleotides Using Agilent Oligo Analysis Accelerator for OpenLab CDS. (n.d.). Agilent Technologies.
  • Advantages of Ion-Exchange Chromatography for Oligonucleotide Analysis. (n.d.).
  • A Comparative Guide to Oligonucleotide Purity Analysis: Capillary Electrophoresis vs.
  • Oligonucleotide Analysis Supports Exciting Therapeutic Approach. (n.d.).
  • Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. (2025). Journal of Mass Spectrometry.
  • Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (n.d.). Current Protocols in Nucleic Acid Chemistry.

Sources

A-Comparative-Guide-to-Monitoring-Dibenzyl-diethylphosphoramidite-Reactions-with-³¹P-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis and drug development, the precise monitoring of chemical reactions is paramount. The formation of phosphorus-containing linkages, a cornerstone of these processes, requires analytical techniques that offer both high sensitivity and structural specificity. This guide provides an in-depth comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical methods for monitoring reactions involving Dibenzyl diethylphosphoramidite, a key phosphoramidite synthon.

The-Unique-Advantages-of-³¹P-NMR-Spectroscopy

³¹P NMR spectroscopy stands out as a powerful tool for the analysis of organophosphorus compounds.[1][2] Its utility in reaction monitoring stems from several key advantages:

  • High Natural Abundance and Sensitivity: The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[3] This allows for the detection of even small quantities of phosphorus-containing species.

  • Wide Chemical Shift Range: ³¹P NMR exhibits a broad chemical shift range, which minimizes signal overlap and allows for the clear differentiation of various phosphorus environments.[3][4] This is particularly crucial for distinguishing between starting materials, intermediates, products, and byproducts in a reaction mixture.[5]

  • Direct Observation of the Phosphorus Center: Many chemical transformations in oligonucleotide synthesis directly involve the phosphorus atom.[6] ³¹P NMR provides a direct window into these changes, offering unambiguous information about the reaction's progress.[6][7]

  • Simplified Spectra: Proton-decoupled ³¹P NMR spectra are often simple, with single sharp peaks for different phosphorus-containing compounds, making them easier to interpret compared to the complex, overlapping signals in ¹H NMR spectra of phosphoramidites.[8][9]

  • Non-Destructive and In-Situ Monitoring: NMR is a non-invasive technique, allowing for the analysis of the reaction mixture directly in an NMR tube without the need for extensive sample preparation or separation.[10][11] This enables real-time or near real-time monitoring of reaction kinetics.

  • No Need for Deuterated Solvents: For routine monitoring, ³¹P NMR experiments can often be performed in non-deuterated solvents, which simplifies sample preparation and reduces costs.[3][9]

The Reaction: A Closer Look at this compound

This compound is a trivalent phosphorus compound (P(III)). During its reaction, for instance in oligonucleotide synthesis, it is converted to a pentavalent phosphotriester (P(V)). This change in the coordination number and oxidation state of the phosphorus atom leads to a significant and predictable change in its ³¹P NMR chemical shift.

Phosphoramidites (P(III)) typically resonate in the region of 140 to 155 ppm .[8] Upon oxidation to the corresponding phosphotriester (P(V)), the chemical shift moves significantly upfield to a region around -10 to 10 ppm .[12] This large separation in chemical shifts provides a clear and easily quantifiable measure of the reaction's conversion.

Visualizing the Reaction Pathway

Caption: Reaction pathway of this compound.

Comparative Analysis: ³¹P NMR vs. Alternative Techniques

While ³¹P NMR is highly effective, other analytical techniques are also employed to monitor phosphoramidite reactions. Below is a comparison of their respective strengths and weaknesses.

Technique Advantages Disadvantages Experimental Data Provided
³¹P NMR Spectroscopy - Direct, unambiguous detection of phosphorus species.[1] - High sensitivity and resolution.[3] - Quantitative analysis of reactants, products, and impurities.[3][13] - In-situ and real-time monitoring capabilities.[11] - Simple spectra interpretation.[8]- Higher initial instrument cost. - May require specialized probes for optimal performance.[5] - Longer acquisition times for very low concentrations compared to MS.- Chemical shifts and peak integrals for starting material, intermediates, product, and phosphorus-containing byproducts.[5] - Kinetic data from time-course experiments.[14]
High-Performance Liquid Chromatography (HPLC) - High sensitivity and resolving power for complex mixtures. - Well-established and widely available. - Can be coupled with various detectors (UV, MS).- Indirect monitoring of the phosphorus center. - Requires method development and calibration. - Not ideal for real-time, in-situ monitoring. - Potential for on-column degradation of sensitive compounds.- Retention times and peak areas for starting materials, products, and non-phosphorus byproducts. - Purity assessment of the reaction mixture.
Mass Spectrometry (MS) - Extremely high sensitivity. - Provides molecular weight information for all components. - Can identify unexpected byproducts.- Indirectly monitors the reaction. - Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. - Not typically used for real-time monitoring of the bulk reaction.- Mass-to-charge ratios of reactants, products, and byproducts.[15] - Structural information through fragmentation analysis (MS/MS).
Thin-Layer Chromatography (TLC) - Simple, fast, and inexpensive. - Good for quick qualitative checks of reaction progress.- Low resolution and sensitivity. - Not quantitative. - Difficult to differentiate between structurally similar phosphorus compounds.- Qualitative indication of the presence of starting materials and products based on their relative polarities (Rf values).
Experimental Protocol: Monitoring a this compound Reaction with ³¹P NMR

This protocol outlines the steps for monitoring a typical coupling and oxidation reaction.

1. Sample Preparation:

  • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable deuterated or non-deuterated solvent (e.g., CDCl₃ or CH₂Cl₂) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[5]

  • If necessary, add a sealed capillary containing a reference standard (e.g., 85% H₃PO₄) for precise chemical shift referencing.[5][9]

2. NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune the ³¹P probe and shim the magnetic field for optimal resolution.[5]

  • Set up a proton-decoupled ³¹P NMR experiment.[5] Typical parameters might include:

    • Pulse angle: 30-90°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds (can be optimized for quantitative analysis)

    • Number of scans: 16-64 (depending on concentration)

  • Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).[5]

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Integrate the peaks corresponding to the starting phosphoramidite (around 148 ppm) and the final phosphotriester product (around 0 ppm).

  • Calculate the percentage conversion by comparing the relative integrals of the product and remaining starting material.

Workflow for ³¹P NMR Reaction Monitoring

31P_NMR_Workflow start Start Reaction sample Withdraw Aliquot start->sample prepare Prepare NMR Sample sample->prepare acquire Acquire 31P NMR Spectrum prepare->acquire process Process and Analyze Data acquire->process decision Reaction Complete? process->decision end Work-up decision->end Yes loop_arrow decision->loop_arrow No loop_arrow->sample

Caption: Workflow for ³¹P NMR reaction monitoring.

Interpreting the Data: A Hypothetical Reaction Profile

A typical time-course experiment would show the peak for this compound (~148 ppm) decreasing in intensity over time, while the peak for the phosphotriester product (~0 ppm) grows in. The presence of other signals, for example in the 5-20 ppm range, could indicate the formation of H-phosphonate byproducts due to hydrolysis.[8]

Time (min) Integral of Phosphoramidite (P(III)) Integral of Phosphotriester (P(V)) Conversion (%)
01.000.000
150.520.4848
300.150.8585
600.020.9898
Conclusion: An Indispensable Tool for Process Understanding and Control

For researchers and professionals in drug development and oligonucleotide synthesis, ³¹P NMR spectroscopy offers an unparalleled level of insight into reactions involving phosphoramidites like this compound. Its ability to directly, quantitatively, and non-invasively monitor the transformation of the phosphorus center provides a robust and reliable method for reaction optimization, impurity profiling, and ensuring the quality and integrity of the final product.[4][16][17] While other techniques like HPLC and MS provide complementary information, the direct and unambiguous nature of ³¹P NMR makes it an essential and self-validating system for process control in this critical area of research and development.

References

  • Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research.[Link]

  • Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy. YouTube.[Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate.[Link]

  • draft 1 - Andrew R. Barron. Andrew R. Barron.[Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.[Link]

  • Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek.[Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.[Link]

  • Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. ResearchGate.[Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed.[Link]

  • 31P NMR spectroscopy in oligonucleotide research and development. PubMed.[Link]

  • (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. ResearchGate.[Link]

  • An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics. National Institutes of Health.[Link]

  • 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with... ResearchGate.[Link]

  • Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. The Royal Society of Chemistry.[Link]

  • Quality Standards for DNA phosphoramidite raw materials. US Pharmacopeia (USP).[Link]

  • Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek.[Link]

  • Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility.[Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data.[Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Semantic Scholar.[Link]

  • Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. National Institutes of Health.[Link]

  • 18O-assisted 31P NMR and mass spectrometry for phosphometabolomic fingerprinting and metabolic monitoring. ResearchGate.[Link]

  • Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. The Royal Society of Chemistry.[Link]

  • Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. The Royal Society of Chemistry.[Link]

  • Unambiguous Tracking of Protein Phosphorylation by Fast High‐Resolution FOSY NMR. Wiley Online Library.[Link]

  • Sensitivity‐Enhanced C‐NMR Spectroscopy for Monitoring Multisite Phosphorylation at Physiological Temperature and pH. ResearchGate.[Link]

  • *Investigation of the mechanism of the synthesis of oligonucleotides. IX. 31 P NMR spectra of the active dinucleotide derivatives and their analogs.Nucleic Acids Research.[Link]

  • A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. ScienceDirect.[Link]

  • Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. White Rose Research Online.[Link]

  • 31P - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara.[Link]

  • 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate.[Link]

  • Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. SpectraBase.[Link]

  • 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. ResearchGate.[Link]

Sources

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: Benchmarking Dibenzyl Diethylphosphoramidite Against Newer Phosphitylating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oligonucleotide synthesis, the choice of phosphitylating reagent is a critical determinant of yield, purity, and overall efficiency. For decades, phosphoramidite chemistry has been the gold standard for the automated synthesis of DNA and RNA, a process pivotal to advancements in therapeutics, diagnostics, and synthetic biology.[1] This guide provides an in-depth technical comparison of the traditional phosphitylating reagent, Dibenzyl diethylphosphoramidite, against a selection of newer, more commonly employed alternatives. By examining their chemical properties, performance data, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal reagent for their specific needs.

The Evolving Landscape of Phosphitylating Reagents

The fundamental role of a phosphitylating reagent is to introduce a phosphite triester group onto a nucleoside, creating a phosphoramidite monomer. This "activated" nucleoside is then ready for sequential coupling to a growing oligonucleotide chain. The ideal phosphitylating reagent should exhibit high reactivity under mild activation conditions, demonstrate good stability for storage and handling, and ultimately lead to high coupling efficiencies in solid-phase oligonucleotide synthesis.

This compound has historically been used for the phosphitylation of alcohols and other biomolecules.[2][3] However, the field has seen a significant shift towards reagents that offer improved performance and are better suited for high-throughput and modified oligonucleotide synthesis.

Performance Comparison: A Data-Driven Analysis

The selection of a phosphitylating reagent directly impacts key performance indicators in oligonucleotide synthesis, including coupling efficiency, reaction kinetics, and the stability of the resulting phosphoramidite. While direct head-to-head comparative studies under identical conditions are not extensively published, a review of available data provides a clear picture of the relative performance of these reagents.

ReagentKey Features & ApplicationsReported Coupling Efficiency
This compound Primarily used for the phosphitylation of alcohols and preparation of phosphopeptides.[4] Its use in mainstream oligonucleotide synthesis has largely been superseded.Data on coupling efficiency in modern automated oligonucleotide synthesis is limited in recent literature.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite A widely used monochloridite reagent for DNA synthesis.[5] It is utilized for the conversion of protected ribonucleosides to phosphoramidites and for phosphitylating 3'-hydroxyl groups.[6]≥97.0% (as per 31P-NMR assay)[5]
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite An important reagent for the in-situ preparation of deoxyribonucleoside phosphoramidites, enabling high coupling efficiencies in automated synthesis.[7][8]98.0-99.3%[7]

Note: Coupling efficiencies are influenced by various factors, including the activator used, coupling time, and the specific nucleoside being modified. The data presented represents reported values under optimized conditions.

Causality Behind Experimental Choices: Understanding the Reagents

This compound: The Predecessor

This compound belongs to an earlier class of phosphitylating reagents. The benzyl protecting groups on the phosphorus atom can be removed under specific conditions, but their stability and the overall reactivity of the reagent are not as finely tuned for the demands of modern, high-throughput oligonucleotide synthesis as newer alternatives. Its application is now more specialized, often found in the synthesis of phosphopeptides and other phosphorylated molecules.[4]

The Rise of Cyanoethyl-Protected Reagents

The development of phosphitylating reagents with 2-cyanoethyl protection for the phosphate group was a significant advancement. This protecting group is stable during the synthesis cycle but can be readily removed during the final deprotection step with aqueous ammonia via a β-elimination reaction.[9]

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This monochlorophosphoramidite is a highly reactive reagent used to synthesize nucleoside phosphoramidites. The presence of a single chloro group makes it a potent phosphitylating agent.[5]

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: This bis(dialkylamino)phosphoramidite offers excellent stability and is particularly well-suited for the in situ preparation of phosphoramidites.[7] The reaction with a nucleoside in the presence of an activator like 1H-tetrazole proceeds cleanly and efficiently, making it a workhorse in many synthesis facilities.[10] The diisopropylamino groups provide a good balance of stability and reactivity upon activation.[11]

The Crucial Role of Activators

The performance of any phosphitylating reagent is intrinsically linked to the choice of activator. The activator, a weak acid, protonates the nitrogen of the phosphoramidite, making the phosphorus atom more susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The acidity (pKa) of the activator influences the rate of this activation and, consequently, the coupling time.

ActivatorpKaKey Characteristics
1H-Tetrazole4.9The historical standard, reliable for routine DNA synthesis.[12]
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic than 1H-Tetrazole, leading to faster coupling; a good general-purpose activator.[1][12]
5-Benzylthio-1H-tetrazole (BTT)4.1Similar to ETT with high activation efficiency, often preferred for RNA synthesis.[1][12]
4,5-Dicyanoimidazole (DCI)5.2Less acidic but more nucleophilic than tetrazole-based activators, offering rapid coupling with reduced risk of detritylation.[13]

More acidic activators generally lead to faster coupling reactions. However, excessively acidic conditions can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite, potentially causing the insertion of multiple monomers in a single cycle.[13] Therefore, the choice of activator is a balance between achieving rapid, complete coupling and minimizing side reactions.

Experimental Protocols: A Guide to Phosphitylation

The following protocol outlines a general procedure for the phosphitylation of a protected nucleoside using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a widely used modern reagent.

Materials:

  • 5'-O-DMT-protected nucleoside (dried under high vacuum)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Activator (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 5'-O-DMT-protected nucleoside in anhydrous acetonitrile.

  • Addition of Reagents: Add the activator to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient containing a small percentage of triethylamine to prevent product degradation.

  • Characterization and Storage: Combine the product-containing fractions and evaporate the solvent to obtain the purified nucleoside phosphoramidite as a white foam. Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry. Store the final product under an inert atmosphere at -20°C.

Causality in the Protocol:

  • Anhydrous Conditions: Phosphitylating reagents and the resulting phosphoramidites are highly sensitive to moisture, which can lead to hydrolysis and the formation of inactive H-phosphonate species. Therefore, all glassware must be flame-dried, and all solvents and reagents must be anhydrous.

  • Inert Atmosphere: To prevent oxidation of the P(III) center to P(V), the reaction is carried out under an inert atmosphere of argon or nitrogen.

  • Triethylamine in Chromatography: The silica gel used for chromatography is slightly acidic and can cause the degradation of the acid-sensitive phosphoramidite product. The addition of a small amount of triethylamine to the eluent neutralizes the silica gel surface, preserving the integrity of the product.

Visualization of the Phosphitylation Workflow

Phosphitylation_Workflow Phosphitylation of a Protected Nucleoside cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_final Final Product start Start: Dry Protected Nucleoside dissolve Dissolve in Anhydrous Acetonitrile start->dissolve add_activator Add Activator dissolve->add_activator add_reagent Add Phosphitylating Reagent add_activator->add_reagent stir Stir and Monitor (TLC, ³¹P NMR) add_reagent->stir quench Quench with NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract purify Silica Gel Chromatography extract->purify characterize Characterize (NMR, MS) purify->characterize store Store at -20°C under Inert Atmosphere characterize->store

Caption: Workflow for the synthesis of a nucleoside phosphoramidite.

Logical Relationships in Phosphoramidite Activation and Coupling

Phosphoramidite_Activation Phosphoramidite Activation and Coupling Phosphoramidite Nucleoside Phosphoramidite Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Protonation Activator Activator (e.g., ETT, DCI) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack Growing_Oligo Growing Oligonucleotide (Free 5'-OH) Growing_Oligo->Coupled_Product Oxidation Oxidation (I₂/H₂O) Coupled_Product->Oxidation Stable_Linkage Stable Phosphate Triester Linkage Oxidation->Stable_Linkage

Caption: The key steps of phosphoramidite activation and coupling.

Conclusion: Selecting the Right Tool for the Job

While this compound played a role in the historical development of phosphorylation chemistry, its use in modern oligonucleotide synthesis has been largely eclipsed by newer reagents. The adoption of phosphitylating agents like 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite has been driven by their superior performance, stability, and compatibility with automated, high-throughput synthesis platforms.

For researchers and drug development professionals, the selection of a phosphitylating reagent should be guided by the specific requirements of the target oligonucleotide, including its length, sequence, and any desired modifications. The newer generation of cyanoethyl-protected phosphitylating reagents, in combination with an optimized activator, offers a robust and efficient platform for the synthesis of a wide array of DNA and RNA molecules, underpinning the continued advancement of oligonucleotide-based technologies.

References

  • Agrawal, S. (Ed.). (1994). Protocols for Oligonucleotide Conjugates: Synthesis and Analytical Techniques. Humana Press. [Link]

  • Beaucage, S. L. (2008). A historical perspective on the in-situ preparation of nucleoside phosphoramidites for oligonucleotide synthesis. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.3.1-3.3.17. [Link]

  • Caruthers, M. H. (2013). The chemical synthesis of DNA/RNA and their analogs. The Journal of Organic Chemistry, 78(23), 11779–11793. [Link]

  • Glen Research. (2003). Activators, Columns and Plates. The Glen Report, 16(2), 3-4. [Link]

  • Glen Research. (2007). ABOUT ACTIVATORS: Now and tomorrow. The Glen Report, 19(2), 9-11. [Link]

  • Hayakawa, Y., Kataoka, M., & Noyori, R. (1996). A new, efficient phosphitylating agent, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. The Journal of Organic Chemistry, 61(23), 7996–7997. [Link]

  • Nielsen, J., Taagaard, M., Marugg, J. E., van Boom, J. H., & Dahl, O. (1986). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 14(18), 7391–7403. [Link]

  • Sanghvi, Y. S., Guo, Z., Pfundheller, H. M., & Converso, A. (2000). A new, simplified commercial process for the preparation of nucleosidic phosphoramidites. Organic Process Research & Development, 4(3), 175–181. [Link]

  • Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of β-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved January 12, 2026, from [Link]

  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., ... & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Dibenzyl Diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The proper handling and disposal of reactive reagents like Dibenzyl Diethylphosphoramidite are paramount to a safe and compliant laboratory environment. This guide moves beyond mere procedural lists, delving into the chemical principles that underpin these critical safety protocols. Adherence to these guidelines is not just about compliance; it's about fostering a culture of safety and scientific integrity.

Part 1: Core Hazard Profile and Safety Principles

This compound is an essential reagent in various synthetic applications, particularly in the formation of phosphate and phosphite esters. However, its utility is derived from its inherent reactivity, which also dictates its primary hazards. The central phosphorus (III) atom makes the molecule highly susceptible to moisture and oxidation, forming the basis for the specific handling and disposal procedures required.[1][2]

Table 1: Chemical and Safety Data for this compound

Property Value Source
CAS Number 67746-43-4 [3]
Molecular Formula C₁₈H₂₄NO₂P [3]
Molecular Weight 317.36 g/mol
Appearance Liquid
Key Hazards Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3] [3]
Primary Reactivity Moisture Sensitive [4]

| Storage Conditions | 2-8°C under inert atmosphere. |[5] |

The core principle governing the safe handling of this compound is the prevention of unintended reactions. Phosphoramidites are relatively stable under anhydrous, neutral conditions but are readily hydrolyzed by water, a reaction that degrades the reagent and can generate byproducts.[6][][8] This susceptibility to hydrolysis is the primary chemical transformation we will exploit for its safe deactivation prior to disposal.

Mandatory Personal Protective Equipment (PPE): Before beginning any procedure, ensure the following PPE is in use:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

  • Gloves: Chemical-resistant gloves (consult manufacturer's SDS for specific material recommendations).

  • Lab Coat: A flame-retardant lab coat must be worn.[9]

  • Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood.[9]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed for the deactivation and disposal of small quantities of unused or waste this compound solutions. The objective is to controllably hydrolyze the reactive phosphoramidite into a more stable and less hazardous phosphonate species before it enters the hazardous waste stream.

Experimental Rationale: The P-N bond in phosphoramidites is sensitive to acid, and the P(III) center is susceptible to nucleophilic attack by water.[6][] By slowly adding the phosphoramidite to a mild protic solvent like isopropanol, we can ensure a controlled hydrolysis/alcoholysis reaction. This process, often called "quenching," effectively deactivates the reagent, preventing uncontrolled reactions within the waste container.

Protocol Steps:

  • Prepare the Quenching Solution: In the chemical fume hood, prepare a quenching solution in a flask or beaker that is at least 10 times the volume of the waste phosphoramidite solution. A suitable quenching agent is Isopropanol (2-Propanol).

  • Chill the Quenching Solution: Place the quenching solution in an ice bath and allow it to cool. This helps to moderate the rate of reaction.

  • Controlled Addition of Waste: Using a dropping funnel or by adding very small aliquots with a pipette, slowly add the this compound waste solution to the stirred, cold isopropanol.

  • Allow for Complete Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for at least one hour to ensure the reaction is complete.

  • Containerize the Quenched Waste: Transfer the resulting solution into a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.[10]

  • Rinse and Collect: Rinse the flask and any other contaminated labware with a small amount of an appropriate solvent (e.g., acetonitrile or isopropanol) and add the rinsate to the hazardous waste container.[11]

  • Proceed to Waste Management: Once all waste is collected, proceed with the labeling and storage procedures outlined in Part 3.

Part 3: Waste Stream Management and Final Disposition

Proper management of the final waste container is a critical step in ensuring compliance and safety. All chemical waste must be handled in accordance with institutional and local environmental regulations.[12]

  • Segregation: Do not mix this organophosphorus waste stream with other chemical wastes, particularly strong acids, bases, or oxidizers, unless explicitly permitted by your institution's hazardous waste management plan.[9][10]

  • Containerization: The waste container must be in good condition, compatible with the chemical contents, and kept closed at all times except when adding waste.[12][13] Never fill a waste container beyond 90% of its capacity to allow for expansion.[14]

  • Labeling: The container must be clearly and legibly labeled with a hazardous waste tag as soon as waste is added.[13] The label must include:

    • The words "Hazardous Waste."[12]

    • The full chemical names of all contents (e.g., "this compound (quenched)," "Isopropanol," "Acetonitrile"). Do not use abbreviations or formulas.[12]

    • The approximate percentage of each component.

    • Associated hazard information (e.g., Flammable, Irritant).

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15] This area must be under the control of laboratory personnel and should include secondary containment (e.g., a plastic tray) to contain any potential leaks.[10][15]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Complete a chemical waste pickup request form as required.[12][13]

Part 4: Emergency Procedures for Spills

Should a spill occur, immediate and correct action is crucial.

  • Alert Personnel: Alert all personnel in the immediate area.

  • Assess the Spill: For a small, manageable spill within the fume hood, proceed with cleanup. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.[10]

  • Spill Cleanup (Small Spills in Fume Hood):

    • Ensure your PPE is intact.

    • Contain the spill with a dry, non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels initially.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[16]

    • Decontaminate the spill area with a suitable solvent, collecting all contaminated wipes and materials as hazardous waste.[15]

    • Seal and label the container for EHS pickup.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Disposal & Deactivation cluster_management Waste Management cluster_spill Spill Response start Identify Waste: This compound ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) start->ppe quench Step 1: Prepare & Chill Quenching Solution (e.g., Isopropanol) ppe->quench add_waste Step 2: Slowly Add Waste to Quenching Solution quench->add_waste react Step 3: Allow Reaction to Complete at RT add_waste->react container Step 4: Transfer Quenched Mixture to Waste Container react->container labeling Step 5: Securely Cap & Affix 'Hazardous Waste' Label container->labeling storage Step 6: Store in Secondary Containment in SAA labeling->storage pickup Step 7: Request Pickup by EHS Department storage->pickup spill Spill Occurs spill_absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->spill_absorb Small & Contained spill_collect Collect Contaminated Material into Separate Waste Container spill_absorb->spill_collect spill_collect->labeling

Caption: Workflow for the safe deactivation and disposal of this compound.

References

  • Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

  • Nucleoside phosphoramidite. Wikipedia.

  • Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites. ACS Publications - Organic Process Research & Development.

  • Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

  • This compound SDS, 67746-43-4 Safety Data Sheets. ECHEMI.

  • Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. ResearchGate.

  • Chemical Waste. MIT Environmental Health & Safety.

  • This compound | C18H24NO2P | CID 5066231. PubChem - National Institutes of Health.

  • Dibenzyl N,N-diethylphosphoramidite technical grade, 85%. Sigma-Aldrich.

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.

  • This compound CAS#: 67746-43-4. ChemWhat.

  • Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate.

  • SAFETY DATA SHEET - Diethyl benzylphosphonate. Sigma-Aldrich.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Dibenzyl N,N-dimethylphosphoramidite. Sigma-Aldrich.

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation.

Sources

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for Dibenzyl diethylphosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you, our valued research partners, with the knowledge to handle specialized reagents not just effectively, but with the highest degree of safety. Dibenzyl diethylphosphoramidite is a cornerstone reagent for phosphitylation in synthetic chemistry, particularly in the development of novel therapeutics and diagnostics.[1] However, its utility is matched by its hazardous properties. This guide moves beyond a simple checklist to provide a holistic safety and handling framework, grounded in the principles of risk mitigation and procedural integrity.

Foundational Safety: Understanding the Hazard Profile

Effective protection begins with a clear understanding of the risks. This compound is not only a potent reagent but also a multi-faceted hazard. Its properties demand a systematic and proactive approach to safety. The primary hazards are categorized by the Globally Harmonized System (GHS) and are summarized below.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Code Description Source(s)
Flammable Liquid H226 Flammable liquid and vapor. [2][3]
Skin Irritation H315 Causes skin irritation. [2][3][4]
Eye Irritation H319 Causes serious eye irritation. [2][3][4]
Respiratory Irritation H335 May cause respiratory irritation. [2][3][4]

| Air & Moisture Sensitivity | N/A | Reacts with air and moisture, leading to degradation. |[5] |

These hazards dictate that all handling procedures must be designed to prevent fire, skin/eye contact, and inhalation, while also maintaining the chemical's integrity by excluding air and moisture. The foundational principle for achieving this is the Hierarchy of Controls , which prioritizes engineering and administrative controls over personal protective equipment (PPE). PPE is the essential final barrier between you and the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and directly address the identified hazards. Simply wearing a lab coat and gloves is insufficient. The following table outlines the required PPE, the standards they must meet, and the scientific rationale for their use.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

PPE Category Item and Specifications Rationale and Causality
Eye and Face Protection Chemical Splash Goggles: Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[6][7] Full-Face Shield: Worn over safety goggles. Goggles provide a seal around the eyes to protect against splashes and vapors that cause severe irritation.[2] A face shield adds a critical layer of protection for the entire face during procedures with a higher risk of splashes, such as transferring larger volumes or during initial dissolution.[7]
Hand Protection Disposable Nitrile Gloves: Minimum thickness of 4 mil. Must be inspected for pinholes before use. Provides protection against incidental contact and splashes.[7] Nitrile is recommended for its chemical resistance. Contaminated gloves must be changed immediately to prevent chemical permeation and skin contact. Proper doffing technique is critical to avoid contaminating your hands.[7]
Body Protection Flame-Resistant (FR) Laboratory Coat: Fully buttoned with tight-fitting cuffs. Chemical-Resistant Apron: Worn over the lab coat, especially for larger quantities. The flammability of the reagent (Flash Point: 34 °C) necessitates a flame-resistant lab coat.[1] Standard cotton coats are not protective and can ignite. A chemical-resistant apron provides an additional impervious barrier to protect against spills that could saturate the lab coat.[2][7]

| Respiratory Protection | Work within a certified Chemical Fume Hood. If not possible, a NIOSH-approved Air-Purifying Respirator with an organic vapor/acid gas (OV/AG) cartridge is mandatory.[7][8] | The primary engineering control is a fume hood to contain irritating vapors.[7] In the rare event that work must be performed outside a hood, a respirator is required to prevent inhalation of vapors that can cause respiratory tract irritation.[4] Respirator use requires formal training and fit-testing as per OSHA regulations.[8][9] |

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol integrates the use of PPE into a validated workflow designed to ensure both user safety and reagent stability.

Preparation and PPE Donning
  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Inert Atmosphere: Prepare a dry, inert atmosphere (argon or nitrogen) setup, as this compound is sensitive to air and moisture.[10][11] This is crucial for preventing reagent degradation.

  • Reagent Equilibration: Allow the reagent vial to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid, which would hydrolyze the phosphoramidite.[7]

  • Don PPE: Don your personal protective equipment in the correct sequence to ensure a proper seal and prevent contamination.

PPE_Donning_Sequence cluster_prep Preparation Start Start Lab_Coat Don Flame-Resistant Lab Coat Start->Lab_Coat Step 1 Respirator Don Respirator (If Required) Lab_Coat->Respirator Step 2 Goggles Don Chemical Splash Goggles Respirator->Goggles Step 3 Face_Shield Don Face Shield Goggles->Face_Shield Step 4 Gloves Don Nitrile Gloves (Over Cuffs) Face_Shield->Gloves Step 5 End Ready to Handle Chemical Gloves->End

Caption: PPE Donning Sequence to Maximize Protection.

Handling and Transfer
  • Inert Gas Purge: Once warmed, place the vial in the fume hood. Puncture the septum with a needle connected to the inert gas line to create a positive pressure environment.

  • Syringe Preparation: Use a clean, oven-dried glass syringe with a long needle.[12] Flush the syringe multiple times with the inert gas from your setup to remove any residual air and moisture.[13]

  • Liquid Transfer: Insert the needle of the prepared syringe through the septum and into the liquid. Slowly withdraw the desired volume. To prevent suck-back, ensure a vent needle is also present.

  • Dispensing: Transfer the reagent directly into the reaction vessel, which should also be under an inert atmosphere. Keep the needle tip below the surface of the solvent in the reaction vessel if possible to avoid splashing.

  • Cleanup: Immediately rinse the syringe and needle with a dry, inert solvent (like anhydrous acetonitrile or dichloromethane) and then quench any residual reagent with isopropanol before final cleaning. Never leave a syringe with residual phosphoramidite on the bench.[13]

Work Completion and PPE Doffing

Properly removing PPE is as critical as putting it on. The goal is to avoid contact with any contamination on the exterior of the equipment.

PPE_Doffing_Sequence cluster_doff Decontamination Start Work Complete Gloves Remove Gloves (Outer Pair if Double-Gloved) Start->Gloves Step 1 Face_Shield Remove Face Shield Gloves->Face_Shield Step 2 Lab_Coat Remove Lab Coat (Turn Inside Out) Face_Shield->Lab_Coat Step 3 Goggles Remove Goggles Lab_Coat->Goggles Step 4 Respirator Remove Respirator (If Worn) Goggles->Respirator Step 5 Wash Wash Hands Thoroughly Respirator->Wash

Caption: PPE Doffing Sequence to Prevent Contamination.

Emergency and Disposal Plans

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Response

In the event of an exposure, immediate and correct action is critical to minimizing harm.

Table 3: Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][4][5]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[2][4]

| Spill | Evacuate all non-essential personnel from the area. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite). Scoop the material into a designated, labeled hazardous waste container.[14] Do not use combustible materials like paper towels to clean up large spills. |

Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Never dispose of phosphoramidite waste in regular trash or down the sink.[15] Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[7]

  • Solid Waste: All contaminated disposables (gloves, pipette tips, weighing paper, absorbent pads) must be placed in a designated solid hazardous waste container.[7]

  • Liquid Waste: Unused or waste solutions of the reagent, as well as solvent rinses from cleaning glassware, must be collected in a designated liquid hazardous waste container suitable for flammable organic waste.

  • Disposal: All waste containers must be properly sealed, labeled with the full chemical name and associated hazards, and disposed of through your institution's Environmental Health and Safety (EHS) office.[15][16]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
  • Essential Safety and Operational Guidance for Handling DMT-LNA-G Phosphoramidite. (n.d.). Benchchem.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • This compound SDS. (n.d.). ECHEMI.
  • This compound Safety and Hazards. (n.d.). PubChem - NIH.
  • PPE Requirements – OSHA. (n.d.). Tucker Safety.
  • OSHA PPE Standards: Essential Workplace Guidelines. (n.d.). Frontline Data Solutions.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.
  • Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila.
  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates.
  • Dibenzyl N,N-diethylphosphoramidite technical grade, 85%. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - this compound. (2025, October 8). Thermo Fisher Scientific.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH).
  • Dibenzyl N,N-dimethylphosphoramidite. (n.d.). Sigma-Aldrich.
  • Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. (n.d.). United States Biological.
  • SAFETY DATA SHEET - Dibenzyl N,N-diisopropylphosphoramidite. (2009, September 1). Fisher Scientific.
  • dT-CE Phosphoramidite Safety Data Sheet. (2012, November 30). Bioneer Corporation.
  • O6-Me-dG-CE Phosphoramidite Safety Data Sheet. (n.d.). Link Technologies Ltd.
  • SAFETY DATA SHEET - Diethyl benzylphosphonate. (2025, April 30). Sigma-Aldrich.
  • SAFETY DATA SHEET - Dibenzyl phosphonate. (2016, November 25). Fisher Scientific.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH).
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibenzyl diethylphosphoramidite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzyl diethylphosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.